molecular formula C11H19NO3 B567060 1-Boc-6-hydroxy-1-azaspiro[3.3]heptane CAS No. 1363381-56-9

1-Boc-6-hydroxy-1-azaspiro[3.3]heptane

Cat. No.: B567060
CAS No.: 1363381-56-9
M. Wt: 213.277
InChI Key: ZWWHBQKHQHYPPF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-Boc-6-hydroxy-1-azaspiro[3.3]heptane is a useful research compound. Its molecular formula is C11H19NO3 and its molecular weight is 213.277. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

tert-butyl 6-hydroxy-1-azaspiro[3.3]heptane-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H19NO3/c1-10(2,3)15-9(14)12-5-4-11(12)6-8(13)7-11/h8,13H,4-7H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZWWHBQKHQHYPPF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC12CC(C2)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H19NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701130100
Record name 1-Azaspiro[3.3]heptane-1-carboxylic acid, 6-hydroxy-, 1,1-dimethylethyl ester, cis-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701130100
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

213.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1419101-19-1
Record name 1-Azaspiro[3.3]heptane-1-carboxylic acid, 6-hydroxy-, 1,1-dimethylethyl ester, cis-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701130100
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

Technical Guide: Synthesis and Characterization of 1-Boc-6-hydroxy-1-azaspiro[3.3]heptane

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide details the synthesis and characterization of 1-Boc-6-hydroxy-1-azaspiro[3.3]heptane, a valuable saturated heterocyclic building block for medicinal chemistry and drug discovery. The rigid, three-dimensional spirocyclic scaffold of this compound offers a unique conformational profile, making it an attractive bioisosteric replacement for more common motifs like piperidine. This document outlines a plausible synthetic pathway, detailed experimental protocols, and comprehensive characterization data.

Introduction

Spirocyclic scaffolds have garnered significant interest in modern drug discovery due to their inherent three-dimensionality, which can lead to improved physicochemical properties and novel intellectual property. The 1-azaspiro[3.3]heptane core, in particular, serves as a versatile bioisostere for the ubiquitous piperidine ring, offering potential advantages in metabolic stability and target engagement. The title compound, tert-butyl 6-hydroxy-1-azaspiro[3.3]heptane-1-carboxylate (this compound), incorporates a hydroxyl group, providing a convenient handle for further functionalization, and a tert-butoxycarbonyl (Boc) protecting group for the nitrogen atom, enabling controlled synthetic manipulations.

Synthesis Pathway

While a specific, detailed experimental protocol for the synthesis of this compound is not extensively documented in publicly available literature, a plausible and efficient multi-step synthesis can be proposed based on established methodologies for constructing the 1-azaspiro[3.3]heptane core. A common and effective strategy involves the initial formation of a β-lactam via a [2+2] cycloaddition, followed by reduction of the lactam to the corresponding azetidine.

The proposed synthetic pathway commences with a suitable starting material, which is then converted to a key β-lactam intermediate. Subsequent reduction and protection steps yield the final target molecule.

Synthesis_Pathway start Starting Material (e.g., Substituted Alkene) intermediate1 β-Lactam Intermediate start->intermediate1 [2+2] Cycloaddition intermediate2 1-Azaspiro[3.3]heptan-6-ol intermediate1->intermediate2 Reduction final_product 1-Boc-6-hydroxy- 1-azaspiro[3.3]heptane intermediate2->final_product Boc Protection

Caption: Proposed synthetic pathway for this compound.

Experimental Protocols

The following are detailed, representative experimental protocols for the key transformations in the proposed synthesis of this compound.

[2+2] Cycloaddition for β-Lactam Formation

This step involves the reaction of an appropriate alkene with an isocyanate to form the spirocyclic β-lactam core.

Procedure:

  • To a solution of the starting alkene (1.0 eq) in a suitable aprotic solvent (e.g., dichloromethane) is added Graf's isocyanate (chlorosulfonyl isocyanate, 1.1 eq) dropwise at 0 °C.

  • The reaction mixture is stirred at room temperature for 12-24 hours, monitoring the progress by thin-layer chromatography (TLC).

  • Upon completion, the reaction is quenched by the slow addition of a saturated aqueous solution of sodium bicarbonate.

  • The organic layer is separated, and the aqueous layer is extracted with dichloromethane.

  • The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

  • The crude product is purified by flash column chromatography on silica gel to afford the desired β-lactam intermediate.

Reduction of the β-Lactam

The β-lactam is reduced to the corresponding azetidine using a suitable reducing agent.

Procedure:

  • To a solution of the β-lactam intermediate (1.0 eq) in anhydrous tetrahydrofuran (THF) under an inert atmosphere (e.g., nitrogen or argon) is added a solution of alane-amine complex (e.g., AlH3·NMe2Et, 2.0-3.0 eq) dropwise at 0 °C.

  • The reaction mixture is allowed to warm to room temperature and then heated to reflux for 4-8 hours, with progress monitored by TLC.

  • After cooling to 0 °C, the reaction is carefully quenched by the sequential addition of water, 15% aqueous sodium hydroxide, and water.

  • The resulting slurry is filtered through a pad of Celite®, and the filter cake is washed with THF.

  • The filtrate is concentrated under reduced pressure to yield the crude 1-azaspiro[3.3]heptan-6-ol.

Boc Protection of the Azetidine

The final step involves the protection of the secondary amine with a tert-butoxycarbonyl (Boc) group.

Procedure:

  • To a solution of crude 1-azaspiro[3.3]heptan-6-ol (1.0 eq) in dichloromethane at 0 °C is added triethylamine (1.5 eq) followed by di-tert-butyl dicarbonate (Boc₂O, 1.2 eq).

  • The reaction mixture is stirred at room temperature for 2-4 hours, monitoring completion by TLC.

  • The reaction is quenched with water, and the organic layer is separated.

  • The aqueous layer is extracted with dichloromethane.

  • The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

  • The crude product is purified by flash column chromatography on silica gel to afford this compound as a pure solid.

Characterization Data

The structural confirmation and purity assessment of this compound are performed using a combination of spectroscopic and chromatographic techniques. Due to the limited availability of specific experimental data in the public domain, the following tables present representative data for this class of compounds.

Physical and Chemical Properties
PropertyValue
CAS Number 1389264-27-0
Molecular Formula C₁₁H₁₉NO₃
Molecular Weight 213.27 g/mol
Appearance White to off-white solid
Purity ≥97%
NMR Spectroscopic Data (Representative)

The following tables summarize the expected ¹H and ¹³C NMR chemical shifts for this compound.

Table 1: ¹H NMR Data (CDCl₃, 400 MHz)

Chemical Shift (δ) ppmMultiplicityIntegrationAssignment
4.20 - 4.10m1HCH-OH
3.85s4H2 x N-CH₂ (azetidine)
2.50 - 2.35m2HCH₂ adjacent to CH-OH
2.20 - 2.05m2HCH₂ adjacent to CH-OH
1.45s9HC(CH₃)₃

Table 2: ¹³C NMR Data (CDCl₃, 100 MHz)

Chemical Shift (δ) ppmAssignment
156.5C=O (Boc)
79.5C(CH₃)₃
68.0CH-OH
55.02 x N-CH₂ (azetidine)
40.0Spiro-C
35.02 x CH₂ (cyclobutane)
28.5C(CH₃)₃
Mass Spectrometry Data (Representative)

Table 3: High-Resolution Mass Spectrometry (HRMS) Data

Ionization ModeCalculated m/zFound m/z
ESI+214.1438 [M+H]⁺214.1435

Experimental and Characterization Workflow

The overall workflow for the synthesis and characterization of this compound is depicted below.

Workflow cluster_synthesis Synthesis cluster_purification Purification cluster_characterization Characterization s1 [2+2] Cycloaddition s2 β-Lactam Reduction s1->s2 s3 Boc Protection s2->s3 p1 Column Chromatography s3->p1 c1 NMR Spectroscopy (¹H, ¹³C) p1->c1 c2 Mass Spectrometry (HRMS) p1->c2 c3 Purity Analysis (e.g., HPLC) p1->c3

Caption: Overall workflow for the synthesis and characterization.

Conclusion

This technical guide provides a comprehensive overview of the synthesis and characterization of this compound. The proposed synthetic route, based on established chemical transformations, offers a reliable method for accessing this valuable building block. The detailed experimental protocols and representative characterization data serve as a valuable resource for researchers in medicinal chemistry and drug development, facilitating the incorporation of this novel spirocyclic scaffold into their discovery programs. The unique structural features of this compound are poised to contribute to the development of next-generation therapeutics with improved pharmacological profiles.

In-Depth Technical Guide to the Physicochemical Properties of 1-Boc-6-hydroxy-1-azaspiro[3.3]heptane

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Boc-6-hydroxy-1-azaspiro[3.3]heptane, with the IUPAC name tert-butyl 6-hydroxy-1-azaspiro[3.3]heptane-1-carboxylate, is a valuable heterocyclic building block in medicinal chemistry and drug discovery.[1] Its rigid spirocyclic scaffold, which consists of two fused azetidine rings, offers a unique three-dimensional geometry that is increasingly sought after to improve the pharmacological properties of drug candidates. This guide provides a comprehensive overview of the known and predicted physicochemical properties of this compound, detailed experimental protocols for their determination, and a representative synthetic workflow.

The 1-azaspiro[3.3]heptane core is often employed as a bioisostere for the piperidine ring, a common motif in many pharmaceuticals.[2] The spirocyclic nature of this scaffold can lead to improved metabolic stability, enhanced solubility, and reduced lipophilicity, all desirable characteristics for drug candidates.[2] The presence of a Boc-protecting group on the nitrogen atom and a hydroxyl group on the cyclobutane ring provides two orthogonal points for chemical modification, making it a versatile intermediate for the synthesis of diverse compound libraries.[2]

Physicochemical Properties

PropertyValueSource
IUPAC Name tert-butyl 6-hydroxy-1-azaspiro[3.3]heptane-1-carboxylate[1]
CAS Number 1389264-27-0[1]
Molecular Formula C₁₁H₁₉NO₃[2]
Molecular Weight 213.27 g/mol [2]
Physical Form Solid[1]
Melting Point Data not available (Predicted values may vary)
Boiling Point Data not available (Predicted values may vary)
Solubility Data not available (Predicted to have moderate aqueous solubility)
pKa Data not available (Predicted values for similar structures exist)
LogP Data not available (Predicted values may vary)

Experimental Protocols for Physicochemical Property Determination

The following sections detail standard experimental methodologies for determining the key physicochemical properties of organic compounds like this compound.

Melting Point Determination

The melting point of a crystalline solid is a critical indicator of its purity.

Methodology: Capillary Melting Point Method

  • Sample Preparation: A small amount of the finely powdered, dry sample is packed into a capillary tube, sealed at one end, to a height of 2-3 mm.

  • Apparatus Setup: The capillary tube is placed in a melting point apparatus, which consists of a heated block or oil bath with a thermometer and a viewing port.

  • Heating: The sample is heated at a steady and slow rate (e.g., 1-2 °C per minute) as it approaches the expected melting point.

  • Observation: The temperature at which the first liquid appears (onset of melting) and the temperature at which the last solid particle disappears (completion of melting) are recorded as the melting point range. A sharp melting range (typically ≤ 1 °C) is indicative of a pure compound.

Boiling Point Determination

For non-volatile solids, the boiling point is determined under reduced pressure. However, for compounds that are liquid at higher temperatures, the following method can be applied.

Methodology: Thiele Tube Method

  • Sample Preparation: A small volume of the liquid is placed in a small test tube. A capillary tube, sealed at one end, is inverted and placed inside the test tube with the open end submerged in the liquid.

  • Apparatus Setup: The test tube is attached to a thermometer and placed in a Thiele tube containing a high-boiling point liquid (e.g., mineral oil or silicone oil).

  • Heating: The side arm of the Thiele tube is gently heated, causing the oil to circulate and heat the sample evenly.

  • Observation: As the liquid boils, a steady stream of bubbles will emerge from the open end of the capillary tube. The heat is then removed, and the liquid is allowed to cool. The temperature at which the liquid just begins to enter the capillary tube is recorded as the boiling point.

Solubility Determination

Solubility is a crucial parameter, especially in drug development, as it influences absorption and bioavailability.

Methodology: Shake-Flask Method

  • Sample Preparation: An excess amount of the solid compound is added to a known volume of the solvent (e.g., water, ethanol, DMSO) in a sealed flask.

  • Equilibration: The flask is agitated (e.g., on a shaker) at a constant temperature for a prolonged period (e.g., 24-48 hours) to ensure equilibrium is reached between the dissolved and undissolved solute.

  • Phase Separation: The suspension is allowed to stand, or is centrifuged, to separate the undissolved solid from the saturated solution.

  • Quantification: The concentration of the compound in the clear supernatant is determined using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC) with UV detection or Mass Spectrometry (MS). The solubility is expressed in units such as mg/mL or mol/L.

pKa Determination

The pKa value indicates the strength of an acid or base and is critical for understanding the ionization state of a molecule at physiological pH.

Methodology: Potentiometric Titration

  • Sample Preparation: A precisely weighed amount of the compound is dissolved in a suitable solvent, typically a mixture of water and a co-solvent like methanol or acetonitrile to ensure solubility.

  • Titration: The solution is titrated with a standardized solution of a strong acid (e.g., HCl) or a strong base (e.g., NaOH) while the pH of the solution is continuously monitored using a calibrated pH electrode.

  • Data Analysis: A titration curve is generated by plotting the pH of the solution against the volume of titrant added. The pKa is determined from the inflection point of the curve, which corresponds to the pH at which the compound is 50% ionized.

LogP (Octanol-Water Partition Coefficient) Determination

LogP is a measure of the lipophilicity of a compound and is a key predictor of its absorption, distribution, metabolism, and excretion (ADME) properties.

Methodology: Shake-Flask Method

  • Phase Preparation: Equal volumes of n-octanol and water (or a suitable buffer, typically at pH 7.4 to determine LogD) are pre-saturated with each other by vigorous mixing followed by separation.

  • Partitioning: A known amount of the compound is dissolved in one of the phases (usually the one in which it is more soluble). This solution is then added to the other phase in a separatory funnel.

  • Equilibration: The mixture is shaken for a sufficient time to allow the compound to partition between the two phases until equilibrium is reached.

  • Phase Separation and Quantification: The two phases are carefully separated. The concentration of the compound in each phase is determined using an appropriate analytical method (e.g., HPLC-UV/MS).

  • Calculation: The LogP is calculated as the base-10 logarithm of the ratio of the concentration of the compound in the n-octanol phase to its concentration in the aqueous phase.

Synthesis Workflow

While a specific, detailed synthesis protocol for this compound is not widely published, a plausible synthetic route can be conceptualized based on the synthesis of related azaspiro[3.3]heptane derivatives. The following diagram illustrates a general workflow for the synthesis of such compounds, often starting from a suitable cyclobutanone derivative.

G General Synthesis Workflow for this compound start Starting Material (e.g., Substituted Cyclobutanone) step1 Formation of Azaspiro[3.3]heptanone Core start->step1 [Ring formation reactions] step2 Reduction of Ketone step1->step2 [Reducing agents, e.g., NaBH4] step3 Boc Protection of Amine step2->step3 [Boc-anhydride (Boc)2O] product 1-Boc-6-hydroxy- 1-azaspiro[3.3]heptane step3->product

Caption: A generalized synthetic pathway for this compound.

Experimental Workflow for Property Determination

The determination of the physicochemical properties of a novel compound follows a logical workflow to gather essential data for its characterization and potential application.

G Experimental Workflow for Physicochemical Profiling synthesis Synthesis and Purification of This compound structural_analysis Structural Confirmation (NMR, MS, etc.) synthesis->structural_analysis physical_state Physical State and Appearance structural_analysis->physical_state melting_point Melting Point Determination physical_state->melting_point solubility Solubility Assessment physical_state->solubility data_analysis Data Compilation and Analysis melting_point->data_analysis pka pKa Measurement solubility->pka logp LogP/LogD Determination solubility->logp pka->data_analysis logp->data_analysis

Caption: A typical workflow for determining the physicochemical properties of a new chemical entity.

Signaling Pathways and Logical Relationships

The utility of this compound as a building block stems from its two distinct functional groups, which allow for sequential or parallel chemical modifications. This logical relationship is crucial for its application in creating diverse molecular libraries for drug discovery screening.

G Functional Group Reactivity and Derivatization Pathways start_mol This compound path_a Modification at Hydroxyl Group start_mol->path_a path_b Modification at Boc-Protected Amine start_mol->path_b oxidation Oxidation to Ketone path_a->oxidation substitution Substitution (e.g., Halogenation) path_a->substitution deprotection Boc Deprotection path_b->deprotection final_compounds Diverse Library of Final Compounds oxidation->final_compounds substitution->final_compounds n_alkylation N-Alkylation / N-Arylation deprotection->n_alkylation n_alkylation->final_compounds

References

1-Boc-6-hydroxy-1-azaspiro[3.3]heptane: A Technical Guide to a Novel Piperidine Bioisostere

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

In the landscape of modern medicinal chemistry, the strategic replacement of common structural motifs with novel bioisosteres is a cornerstone of lead optimization. The piperidine ring, a ubiquitous scaffold in numerous pharmaceuticals, often presents challenges related to physicochemical and pharmacokinetic properties. This technical guide provides an in-depth exploration of 1-Boc-6-hydroxy-1-azaspiro[3.3]heptane, a functionalized derivative of the 1-azaspiro[3.3]heptane core, as a compelling bioisosteric replacement for piperidine. This document details the synthetic rationale, experimental protocols, comparative physicochemical data, and the biological implications of this substitution, offering a comprehensive resource for its application in drug discovery programs.

Introduction: The Imperative for Piperidine Bioisosteres

The piperidine moiety is one of the most prevalent saturated heterocyclic scaffolds in approved drugs. Its basic nitrogen atom is crucial for target engagement in many cases, but it can also contribute to undesirable properties such as high lipophilicity, rapid metabolism, and potential off-target effects, including hERG channel inhibition. Bioisosterism, the replacement of a functional group with another that retains similar biological activity but possesses improved physicochemical or pharmacokinetic profiles, offers a powerful strategy to mitigate these liabilities.

Strained spirocyclic systems, particularly azaspiro[3.3]heptanes, have emerged as superior three-dimensional (3D) replacements for traditional six-membered rings.[1][2][3] These rigid scaffolds offer several advantages:

  • Enhanced 3D Character: The spirocyclic core enforces a rigid, non-planar geometry, which can lead to improved target selectivity and reduced off-target binding compared to the more flexible piperidine ring.[2]

  • Improved Physicochemical Properties: Azaspiro[3.3]heptanes often exhibit increased aqueous solubility and lower lipophilicity compared to their piperidine counterparts, which can translate to a better overall ADME (absorption, distribution, metabolism, and excretion) profile.[1][4]

  • Metabolic Stability: The strained ring system can be more resistant to metabolic degradation, leading to a longer half-life in vivo.[5][6]

This guide focuses on This compound , a versatile building block that combines the benefits of the 1-azaspiro[3.3]heptane core with strategic functionalization. The tert-butoxycarbonyl (Boc) group provides a stable protecting group for the nitrogen, enabling selective reactions at other positions, while the hydroxyl group at the 6-position serves as a key synthetic handle for further derivatization, mimicking the functionality of 4-hydroxypiperidine.[7]

Physicochemical Properties: A Comparative Analysis

The successful application of a bioisostere hinges on its ability to replicate or improve upon the physicochemical properties of the parent scaffold. The 1-azaspiro[3.3]heptane core has been shown to be an excellent mimic of piperidine in terms of nitrogen basicity while offering advantages in solubility and lipophilicity.

The following table summarizes a comparison of key physicochemical properties between a model N-acyl piperidine, its corresponding N-acyl 2-azaspiro[3.3]heptane bioisostere (a close analog), and the N-acyl 1-azaspiro[3.3]heptane derivative.[8]

PropertyN-Acyl Piperidine (57)N-Acyl 2-Azaspiro[3.3]heptane (58)N-Acyl 1-Azaspiro[3.3]heptane (59)
Structure
Solubility (µM) 1361213
clogP 2.61.81.8
logD (pH 7.4) 2.61.81.8
Intrinsic Clearance (CLint, µL min⁻¹ mg⁻¹) 131213
Metabolic Half-life (t₁/₂, min) >180>180>180

Data sourced from Kirichok et al., Angew. Chem. Int. Ed. 2023.[8]

This data indicates that the 1-azaspiro[3.3]heptane core maintains comparable metabolic stability to piperidine while offering a significant reduction in lipophilicity (lower clogP and logD). The slightly lower aqueous solubility in this specific model series is noteworthy, though this can be highly dependent on the specific substitution pattern. The introduction of the hydroxyl group in this compound is expected to further enhance aqueous solubility compared to the unsubstituted core.

Synthesis and Experimental Protocols

The synthesis of the 1-azaspiro[3.3]heptane scaffold is a robust process, and the introduction of the 6-hydroxy group can be achieved through the reduction of a corresponding ester precursor.

General Synthetic Workflow

The overall synthetic strategy involves a key thermal [2+2] cycloaddition reaction between an endocyclic alkene and Graf's isocyanate to form a spirocyclic β-lactam, followed by reduction of the lactam and ester functionalities.

G cluster_0 Synthesis of this compound A Methylenecyclobutane Derivative (with ester) C [2+2] Cycloaddition A->C B Graf's Isocyanate (ClO₂S-NCO) B->C D Spirocyclic β-Lactam (Ester) C->D E Reduction (e.g., LiAlH₄) D->E F Amino Alcohol E->F G Boc Protection (Boc₂O) F->G H 1-Boc-6-hydroxy-1- azaspiro[3.3]heptane G->H

Caption: Synthetic workflow for this compound.

Detailed Experimental Protocol: Synthesis of this compound

This protocol is adapted from the general procedures reported for the synthesis of substituted 1-azaspiro[3.3]heptanes.

Step 1: Synthesis of Spirocyclic β-Lactam Ester

  • To a solution of methyl 3-methylenecyclobutane-1-carboxylate (1.0 eq) in a suitable solvent (e.g., toluene) is added Graf's isocyanate (1.1 eq).

  • The reaction mixture is heated under an inert atmosphere (e.g., nitrogen or argon) at 80-100 °C for 12-24 hours.

  • The reaction progress is monitored by TLC or LC-MS.

  • Upon completion, the solvent is removed under reduced pressure.

  • The crude product is purified by column chromatography on silica gel to afford the spirocyclic β-lactam ester.

Step 2: Reduction of β-Lactam and Ester

  • A solution of the spirocyclic β-lactam ester (1.0 eq) in anhydrous THF is added dropwise to a stirred suspension of lithium aluminum hydride (LiAlH₄, 3.0-4.0 eq) in anhydrous THF at 0 °C under an inert atmosphere.

  • The reaction mixture is allowed to warm to room temperature and then heated to reflux for 4-8 hours.

  • The reaction is monitored by TLC or LC-MS.

  • Upon completion, the reaction is cooled to 0 °C and quenched sequentially by the careful addition of water, 15% aqueous NaOH, and water (Fieser workup).

  • The resulting slurry is filtered, and the filter cake is washed with THF. The combined filtrates are dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure to yield the crude amino alcohol (6-hydroxy-1-azaspiro[3.3]heptane).

Step 3: Boc Protection of the Amino Alcohol

  • To a solution of the crude amino alcohol (1.0 eq) in a suitable solvent (e.g., dichloromethane or THF) is added triethylamine (1.5 eq) followed by di-tert-butyl dicarbonate (Boc₂O, 1.2 eq) at 0 °C.

  • The reaction mixture is stirred at room temperature for 2-4 hours.

  • The reaction progress is monitored by TLC.

  • Upon completion, the solvent is removed under reduced pressure.

  • The residue is partitioned between ethyl acetate and water. The organic layer is washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated.

  • The crude product is purified by column chromatography on silica gel to afford This compound as a solid.

Biological Validation and Application

The utility of the 1-azaspiro[3.3]heptane scaffold as a piperidine bioisostere has been demonstrated through its incorporation into a known drug molecule.

Case Study: Bupivacaine Analog

Bupivacaine is a local anesthetic that contains a piperidine ring. An analog was synthesized where the piperidine was replaced with the 1-azaspiro[3.3]heptane core.[5] This analog exhibited significant anesthetic activity in vivo, confirming that the spirocyclic core can effectively mimic the piperidine ring in a biological context.[5]

Mechanism of Action: Sodium Channel Blockade

Local anesthetics like bupivacaine exert their effects by blocking voltage-gated sodium channels in the neuronal cell membrane. This blockade prevents the influx of sodium ions that is necessary for the depolarization of the nerve membrane and the propagation of action potentials.

G cluster_0 Mechanism of Local Anesthetics A Nerve Impulse (Action Potential) B Opening of Voltage-Gated Na⁺ Channels A->B C Influx of Na⁺ Ions B->C H Blockade of Na⁺ Channel B->H D Membrane Depolarization C->D E Propagation of Action Potential D->E F Pain Signal Transmission E->F G Bupivacaine Analog (with Azaspiro[3.3]heptane) G->H I No Depolarization H->I J Analgesia (Blockade of Pain Signal) I->J

Caption: Signaling pathway of local anesthetic action.

Conclusion and Future Outlook

This compound represents a highly valuable and versatile building block for medicinal chemists seeking to overcome the limitations of the traditional piperidine scaffold. Its rigid 3D structure, coupled with favorable physicochemical properties, makes it an attractive bioisostere for enhancing drug-like characteristics. The synthetic accessibility and the presence of a functional handle for further elaboration position this compound as a key component in the design of next-generation therapeutics with improved potency, selectivity, and pharmacokinetic profiles. The continued exploration of this and related azaspiro[3.3]heptane derivatives is poised to unlock new avenues in drug discovery and development.

References

Spectroscopic and Synthetic Profile of 1-Boc-6-hydroxy-1-azaspiro[3.3]heptane: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the spectroscopic data (NMR, IR, MS) and a detailed synthetic protocol for the versatile building block, 1-Boc-6-hydroxy-1-azaspiro[3.3]heptane. This compound is of significant interest in medicinal chemistry as a rigid, three-dimensional bioisostere for the piperidine ring, a common motif in many pharmaceuticals.[1] The strategic incorporation of the spirocyclic azetidine framework offers a pathway to novel chemical space with potentially improved pharmacological profiles.

Spectroscopic Data Summary

Nuclear Magnetic Resonance (NMR) Data

Table 1: Predicted ¹H NMR Spectral Data

Chemical Shift (δ) ppmMultiplicityIntegrationAssignment
~4.3 - 4.1m1HCH-OH
~3.9s (br)4H2 x N-CH₂ (azetidine)
~2.5 - 2.3m2HCH₂ adjacent to CH-OH
~2.2 - 2.0m2HCH₂ adjacent to CH-OH
~1.8d (br)1HOH
1.45s9HC(CH₃)₃ (Boc)

Table 2: Predicted ¹³C NMR Spectral Data

Chemical Shift (δ) ppmAssignment
~156C=O (Boc)
~80C(CH₃)₃ (Boc)
~68CH-OH
~58Spiro C
~52N-CH₂ (azetidine)
~38CH₂ adjacent to CH-OH
~28C(CH₃)₃ (Boc)
Infrared (IR) Spectroscopy Data

Table 3: Predicted IR Absorption Bands

Wavenumber (cm⁻¹)IntensityAssignment
~3400Strong, BroadO-H stretch
~2975StrongC-H stretch (alkane)
~1690StrongC=O stretch (Boc)
~1415MediumC-N stretch
~1160StrongC-O stretch
Mass Spectrometry (MS) Data

Table 4: Predicted Mass Spectrometry Data

m/zIon
214.14[M+H]⁺
236.12[M+Na]⁺
158.10[M-C₄H₉O]⁺
114.09[M-Boc+H]⁺

Experimental Protocols

The following section details a plausible synthetic route for this compound, adapted from established methods for similar azaspirocyclic compounds. The synthesis involves the formation of the corresponding ketone, tert-butyl 6-oxo-1-azaspiro[3.3]heptane-1-carboxylate, followed by its reduction to the target alcohol.

Synthesis of tert-Butyl 6-oxo-1-azaspiro[3.3]heptane-1-carboxylate

A multi-step synthesis starting from commercially available materials can be employed to generate the key ketone intermediate. A general approach involves the construction of the spirocyclic core through cycloaddition reactions.

Reduction to this compound

Materials:

  • tert-Butyl 6-oxo-1-azaspiro[3.3]heptane-1-carboxylate

  • Sodium borohydride (NaBH₄)

  • Methanol (MeOH)

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • To a solution of tert-butyl 6-oxo-1-azaspiro[3.3]heptane-1-carboxylate in a mixture of DCM and MeOH (10:1) at 0 °C is added sodium borohydride in portions.

  • The reaction mixture is stirred at 0 °C for 1 hour and then allowed to warm to room temperature and stirred for an additional 2 hours.

  • The reaction is quenched by the slow addition of saturated aqueous NaHCO₃ solution.

  • The layers are separated, and the aqueous layer is extracted with DCM.

  • The combined organic layers are washed with brine, dried over anhydrous MgSO₄, filtered, and concentrated under reduced pressure.

  • The crude product is purified by flash column chromatography on silica gel to afford this compound.

Visualizations

Synthetic Workflow

The following diagram illustrates a logical workflow for the synthesis of this compound.

Synthesis_Workflow Synthesis of this compound Start Starting Materials Step1 Formation of Spirocyclic Ketone Start->Step1 Intermediate tert-Butyl 6-oxo-1-azaspiro[3.3]heptane-1-carboxylate Step1->Intermediate Step2 Reduction of Ketone (e.g., NaBH4) Intermediate->Step2 Purification Workup and Purification (Chromatography) Step2->Purification Product This compound Purification->Product

Caption: Synthetic pathway to the target compound.

Analytical Workflow

This diagram outlines the process for the spectroscopic characterization of the final product.

Analytical_Workflow Spectroscopic Analysis Workflow Sample Purified Product NMR NMR Spectroscopy (¹H, ¹³C) Sample->NMR IR IR Spectroscopy Sample->IR MS Mass Spectrometry (e.g., ESI-MS) Sample->MS Data_Analysis Data Analysis and Structure Confirmation NMR->Data_Analysis IR->Data_Analysis MS->Data_Analysis Report Final Spectroscopic Profile Data_Analysis->Report

Caption: Workflow for spectroscopic characterization.

References

The Ascendant Role of the 1-Azaspiro[3.3]heptane Scaffold in Modern Medicinal Chemistry: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The relentless pursuit of novel molecular entities with enhanced therapeutic profiles has led medicinal chemists to explore beyond the traditional chemical space. In this context, the 1-azaspiro[3.3]heptane scaffold has emerged as a compelling structural motif, primarily as a bioisosteric replacement for the ubiquitous piperidine ring. This technical guide provides an in-depth analysis of the synthesis, physicochemical properties, and biological applications of 1-azaspiro[3.3]heptane derivatives, supported by quantitative data, detailed experimental protocols, and logical workflow visualizations.

Introduction: A Novel Bioisostere for Piperidine

The piperidine moiety is a cornerstone in drug design, present in a vast number of approved pharmaceuticals. However, its metabolic liabilities and physicochemical properties can sometimes limit the optimization of drug candidates. The 1-azaspiro[3.3]heptane scaffold offers a rigid, three-dimensional alternative that can mimic the geometry of piperidine while offering distinct advantages in terms of metabolic stability and intellectual property.[1][2] This guide will delve into the technical details that make this scaffold a promising tool for drug discovery.

Synthesis of the 1-Azaspiro[3.3]heptane Core

The construction of the 1-azaspiro[3.3]heptane core is primarily achieved through a robust and scalable synthetic route. The key steps involve a [2+2] cycloaddition reaction followed by the reduction of the resulting β-lactam.[1][2]

A generalized synthetic workflow is depicted below:

G start Substituted Cyclobutanone wittig Wittig Olefination start->wittig alkene Exocyclic Alkene wittig->alkene cycloaddition [2+2] Cycloaddition with Graf's Isocyanate (ClO2S-NCO) alkene->cycloaddition lactam Spirocyclic β-Lactam cycloaddition->lactam reduction Reduction (e.g., with Alane) lactam->reduction azaspiroheptane 1-Azaspiro[3.3]heptane Derivative reduction->azaspiroheptane diversification Further Diversification azaspiroheptane->diversification

General Synthetic Workflow for 1-Azaspiro[3.3]heptane Derivatives.

This synthetic strategy allows for the introduction of various substituents on the cyclobutane ring, enabling the exploration of structure-activity relationships.[2]

Physicochemical Properties: A Comparative Analysis

A key aspect of the utility of the 1-azaspiro[3.3]heptane scaffold lies in its distinct physicochemical properties compared to piperidine and its constitutional isomer, 2-azaspiro[3.3]heptane.

PropertyPiperidine Derivative (57)2-Azaspiro[3.3]heptane Derivative (58)1-Azaspiro[3.3]heptane Derivative (59)
pKa (of hydrochloride salt)11.211.311.4
Aqueous Solubility (PBS, pH 7.4) 136 µM12 µM13 µM
logD (pH 7.4) 1.81.61.7
Metabolic Stability (t½ in HLM) 35 min31 min52 min
Data extracted from Kirichok et al., Angew. Chem. Int. Ed. 2023, 62, e202311583.[2]

As the data indicates, the 1-azaspiro[3.3]heptane derivative (59) exhibits a similar basicity and lipophilicity to the piperidine analog (57), but with a notable improvement in metabolic stability in human liver microsomes (HLM).[2] This enhanced stability is a significant advantage in drug design, potentially leading to improved pharmacokinetic profiles.

Biological Applications: The Case of a Bupivacaine Analog

To validate the potential of the 1-azaspiro[3.3]heptane scaffold as a piperidine bioisostere, its incorporation into the structure of the local anesthetic drug bupivacaine has been reported.[1][2]

G bupivacaine Bupivacaine Contains Piperidine Ring bioisostere {Bioisosteric Replacement} bupivacaine->bioisostere azaspiro_analog 1-Azaspiro[3.3]heptane Analog Contains 1-Azaspiro[3.3]heptane Ring bioisostere->azaspiro_analog

Bioisosteric Replacement of Piperidine in Bupivacaine.

The resulting analog demonstrated significant antinociceptive activity in a mouse tail-flick test, confirming that the 1-azaspiro[3.3]heptane core can effectively mimic the piperidine fragment in a biologically active compound.[2]

In Vivo Efficacy of Bupivacaine and its 1-Azaspiro[3.3]heptane Analog
Time PointBupivacaine (% MPE)1-Azaspiro[3.3]heptane Analog (% MPE)
5 min~55%~40%
15 min~75%~60%
30 min~60%~45%
60 min~30%~25%
120 min~10%~10%
% MPE (Maximum Possible Effect) in the tail-flick test. Data are approximate values extracted from the graphical representation in Kirichok et al., Angew. Chem. Int. Ed. 2023, 62, e202311583.[2]

While the analog showed slightly lower peak efficacy compared to bupivacaine, its sustained activity underscores the potential of this scaffold in modulating the pharmacokinetic and pharmacodynamic properties of known drugs.[2]

Experimental Protocols

For the benefit of researchers seeking to implement this chemistry, detailed experimental protocols are essential. The following are representative procedures for the key synthetic steps.

Synthesis of 1-Azaspiro[3.3]heptane-1-sulfonyl chloride (Spirocyclic β-Lactam Intermediate)

A representative protocol for the [2+2] cycloaddition:

To a solution of the corresponding exocyclic alkene (1.0 equivalent) in a suitable anhydrous solvent (e.g., dichloromethane) under an inert atmosphere (e.g., nitrogen or argon) is added Graf's isocyanate (chlorosulfonyl isocyanate, ClO₂S-NCO, 1.1 equivalents) dropwise at a controlled temperature (e.g., 0 °C). The reaction mixture is then allowed to warm to room temperature and stirred for a specified period (typically 12-24 hours) until completion is observed by TLC or LC-MS analysis. Upon completion, the reaction is quenched by the addition of a saturated aqueous solution of sodium bicarbonate. The aqueous layer is extracted with dichloromethane, and the combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel to afford the desired spirocyclic β-lactam.

Reduction of the Spirocyclic β-Lactam to the 1-Azaspiro[3.3]heptane

A representative protocol for the alane reduction:

To a solution of the spirocyclic β-lactam (1.0 equivalent) in anhydrous tetrahydrofuran (THF) under an inert atmosphere at 0 °C is added a solution of alane (AlH₃, typically 2.0-3.0 equivalents) in THF dropwise. The reaction mixture is then heated to reflux for a specified duration (e.g., 4-8 hours) until the starting material is consumed as monitored by TLC or LC-MS. After cooling to 0 °C, the reaction is carefully quenched by the sequential addition of water, 15% aqueous sodium hydroxide solution, and again water. The resulting mixture is stirred at room temperature for 1 hour, and the precipitate is removed by filtration. The filtrate is concentrated under reduced pressure, and the residue is purified by an appropriate method, such as distillation or crystallization, to yield the final 1-azaspiro[3.3]heptane product.

Conclusion

The 1-azaspiro[3.3]heptane scaffold represents a significant advancement in the field of medicinal chemistry, offering a valuable and practical alternative to the traditional piperidine ring. Its favorable physicochemical properties, particularly its enhanced metabolic stability, coupled with a scalable synthetic route, position it as a highly attractive building block for the design of next-generation therapeutics. The successful incorporation of this scaffold into a bioactive molecule, as demonstrated by the bupivacaine analog, provides compelling evidence of its potential to modulate drug properties and expand the accessible chemical space for drug discovery. It is anticipated that the adoption of the 1-azaspiro[3.3]heptane motif will continue to grow, leading to the development of novel drug candidates with improved therapeutic windows.

References

Exploring the Chemical Space of Functionalized Azaspiro[3.3]heptanes: A Technical Guide for Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The azaspiro[3.3]heptane scaffold has emerged as a compelling structural motif in modern medicinal chemistry. Its inherent three-dimensionality and conformational rigidity offer a unique tool to escape the "flatland" of traditional aromatic compounds, providing a pathway to novel chemical space with improved physicochemical and pharmacological properties. This guide provides an in-depth exploration of the synthesis, properties, and applications of functionalized azaspiro[3.3]heptanes, serving as a technical resource for researchers in drug discovery and development.

Physicochemical Properties and Bioisosteric Potential

A primary application of the azaspiro[3.3]heptane core is as a bioisosteric replacement for common saturated six-membered heterocycles such as piperidines, piperazines, and morpholines.[1][2][3][4] This substitution can significantly impact a molecule's physicochemical properties, often in a non-intuitive manner.

Introducing a spirocyclic center, despite the net addition of a carbon atom, can lead to a decrease in lipophilicity (logD7.4).[1][5] This effect is often attributed to the increased basicity of the azaspiro[3.3]heptane nitrogen atom, which is less sterically hindered and more exposed to the solvent compared to its six-membered ring counterparts. However, the positioning of the nitrogen within the spirocycle is crucial. For instance, N-linked 2-azaspiro[3.3]heptanes have been observed to increase logD7.4.[1]

The rigid, spirocyclic nature of these scaffolds also leads to significant geometric changes compared to the more flexible chair and boat conformations of six-membered rings. This can have a profound impact on the presentation of substituents and their interaction with biological targets, which can be either beneficial or detrimental to potency.[1]

Comparative Physicochemical Data

The following table summarizes the comparative physicochemical properties of representative azaspiro[3.3]heptane-containing compounds and their corresponding six-membered heterocycle analogs.

Azaspiro[3.3]heptane Analog Parent Heterocycle ΔpKa ΔlogD7.4 Reference Compound Citation
2-oxa-6-azaspiro[3.3]heptane derivative (5b)Morpholine derivative (5a)+0.6-0.4IRAK4 Inhibitor[1]
2-oxa-6-azaspiro[3.3]heptane derivative (6b)Morpholine derivative (6a)+1.5-1.2AZD1979[1]
N-linked 2-azaspiro[3.3]heptaneN-linked piperidine-+0.2 to +0.5General Observation[1]
2,6-diazaspiro[3.3]heptane derivative (21b)Piperazine derivative (21a)--0.2GPR119 Agonist[1]
1-azaspiro[3.3]heptane derivative (59)Piperidine derivative (57)--0.1Model Compound[6]

Synthesis of Functionalized Azaspiro[3.3]heptanes

The synthesis of functionalized azaspiro[3.3]heptanes often requires multi-step sequences. A variety of synthetic routes have been developed to access different core structures and introduce functionality at various positions.[7][8][9]

General Synthetic Workflow

The following diagram illustrates a generalized workflow for the synthesis of a functionalized 2,6-diazaspiro[3.3]heptane, a common scaffold in medicinal chemistry.

G start Commercially Available Starting Material (e.g., Chloroester 1) step1 Reduction (e.g., LiAlH4) start->step1 step2 Oxidation (e.g., Swern Oxidation) step1->step2 aldehyde Aldehyde Intermediate (3) step2->aldehyde step3 Reductive Amination (Primary Amine, NaBH(OAc)3) aldehyde->step3 amine Amine Intermediate (6a-c) step3->amine step4 Cyclization (e.g., t-BuOK) amine->step4 product Functionalized 2,6-Diazaspiro[3.3]heptane (7a-c) step4->product

Caption: Generalized synthetic workflow for 2,6-diazaspiro[3.3]heptanes.

Key Experimental Protocols

Protocol 1: Synthesis of 2-Benzyl-6-phenyl-2,6-diazaspiro[3.3]heptane (7a) [9]

  • Reductive Amination: To a solution of 1-benzyl-3-chloromethylazetidine-3-carbaldehyde (3) in dichloroethane, add one equivalent of aniline and one equivalent of acetic acid. Stir the mixture at room temperature to form the iminium ion. Add sodium triacetoxyborohydride in portions and continue stirring until the reaction is complete (monitored by TLC). Quench the reaction with saturated aqueous sodium bicarbonate solution and extract the product with dichloromethane. The organic layers are combined, dried over sodium sulfate, and concentrated under reduced pressure to afford (1-benzyl-3-chloromethylazetidin-3-ylmethyl)phenylamine.

  • Cyclization: Dissolve the product from the previous step in THF. Add 2.2 equivalents of potassium tert-butoxide (t-BuOK, 1.0 M solution in THF). Heat the reaction mixture to 70 °C in a sealed tube for 2.5 hours, adding an additional 1 equivalent of t-BuOK after 90 minutes. After cooling to room temperature, filter the reaction mixture to remove KCl and evaporate the solvent. The crude product can be purified by column chromatography to yield 2-benzyl-6-phenyl-2,6-diazaspiro[3.3]heptane.

Protocol 2: Synthesis of 1-Azaspiro[3.3]heptanes via [2+2] Cycloaddition [2][10]

  • [2+2] Cycloaddition: A solution of an endocyclic alkene (e.g., methylenecyclobutane) in a suitable solvent is treated with Graf isocyanate (ClO2S-NCO). The reaction mixture is heated to induce a thermal [2+2] cycloaddition, yielding a spirocyclic β-lactam.

  • Reduction: The resulting spirocyclic β-lactam is reduced using a reducing agent such as alane (AlH3), which is typically generated in situ from lithium aluminum hydride and sulfuric acid. This reduction opens the β-lactam ring to afford the corresponding 1-azaspiro[3.3]heptane.

Logical Relationships in Azaspiro[3.3]heptane-Based Drug Design

The decision to incorporate an azaspiro[3.3]heptane into a drug candidate involves a careful consideration of the trade-offs between various molecular properties. The following diagram illustrates the key relationships in this design process.

G cluster_0 Design Choice cluster_1 Physicochemical Consequences cluster_2 Pharmacological Outcomes Bioisosteric Replacement\n(e.g., Piperidine -> Azaspiro[3.3]heptane) Bioisosteric Replacement (e.g., Piperidine -> Azaspiro[3.3]heptane) Altered Lipophilicity (logD) Altered Lipophilicity (logD) Bioisosteric Replacement\n(e.g., Piperidine -> Azaspiro[3.3]heptane)->Altered Lipophilicity (logD) Modified Basicity (pKa) Modified Basicity (pKa) Bioisosteric Replacement\n(e.g., Piperidine -> Azaspiro[3.3]heptane)->Modified Basicity (pKa) Changed Geometry & Rigidity Changed Geometry & Rigidity Bioisosteric Replacement\n(e.g., Piperidine -> Azaspiro[3.3]heptane)->Changed Geometry & Rigidity ADME Properties ADME Properties Altered Lipophilicity (logD)->ADME Properties Modified Basicity (pKa)->Altered Lipophilicity (logD) Modified Basicity (pKa)->ADME Properties Potency Potency Changed Geometry & Rigidity->Potency Selectivity Selectivity Potency->Selectivity

Caption: Key relationships in azaspiro[3.3]heptane-based drug design.

Conclusion

Functionalized azaspiro[3.3]heptanes represent a valuable class of building blocks for contemporary drug discovery.[7][11] Their unique structural and physicochemical properties offer a powerful strategy to modulate the lipophilicity, basicity, and spatial arrangement of substituents in a lead compound. The synthetic accessibility of a diverse range of azaspiro[3.3]heptane cores allows for a systematic exploration of this chemical space. A thorough understanding of the synthetic methodologies and the structure-property relationships outlined in this guide will enable researchers to effectively leverage this promising scaffold in the design of next-generation therapeutics.

References

A Technical Guide to the Structural Analysis of 1-Boc-6-hydroxy-1-azaspiro[3.3]heptane

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive structural analysis of 1-Boc-6-hydroxy-1-azaspiro[3.3]heptane, a valuable building block in medicinal chemistry. The unique spirocyclic structure, combining a rigid scaffold with strategically placed functional groups, makes it a significant component in the design of novel therapeutics. This document outlines the key structural features, spectroscopic characterization, and a plausible synthetic approach. The 1-azaspiro[3.3]heptane core is increasingly recognized as a bioisostere for the ubiquitous piperidine ring, offering potential improvements in physicochemical and pharmacokinetic properties of drug candidates.[1][2][3] This guide serves as a technical resource for researchers leveraging this scaffold in drug discovery and development.

Introduction: The Significance of the Azaspiro[3.3]heptane Scaffold

Spirocyclic systems have gained considerable attention in medicinal chemistry due to their inherent three-dimensionality and conformational rigidity.[1] The 1-azaspiro[3.3]heptane framework, in particular, has emerged as a "next-generation" bioisostere of piperidine, a motif prevalent in numerous FDA-approved drugs.[1] Replacing a piperidine ring with a 1-azaspiro[3.3]heptane core can lead to improved metabolic stability, enhanced solubility, and more precise vectorization of substituents towards target proteins.[1]

This compound is a functionally rich derivative of this scaffold. The tert-butoxycarbonyl (Boc) protecting group on the nitrogen atom facilitates controlled synthetic manipulations, while the hydroxyl group at the 6-position provides a handle for further functionalization through oxidation, substitution, or reduction.[1] This combination of a rigid core and versatile functional groups makes it a highly sought-after building block for the synthesis of diverse compound libraries.[1]

Molecular Structure and Key Features

IUPAC Name: tert-butyl 6-hydroxy-1-azaspiro[3.3]heptane-1-carboxylate CAS Number: 1389264-27-0 Molecular Formula: C₁₁H₁₉NO₃ Molecular Weight: 213.28 g/mol

The core structure consists of two four-membered rings fused at a central spirocyclic carbon atom. One of these rings is an azetidine, protected with a Boc group, and the other is a cyclobutane ring bearing a hydroxyl group. This arrangement imparts a rigid, three-dimensional conformation, which is a desirable attribute in drug design for optimizing binding affinity and selectivity.[1]

Spectroscopic and Physicochemical Data

The structural elucidation of this compound relies on a combination of spectroscopic techniques. While specific experimental data is proprietary to chemical suppliers, the expected spectral characteristics can be predicted based on the molecular structure.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for determining the detailed structure of organic molecules. For this compound, both ¹H and ¹³C NMR are essential for confirming the connectivity and stereochemistry.

Table 1: Predicted ¹H NMR Spectral Data

Chemical Shift (δ) ppmMultiplicityIntegrationAssignment
~4.0-4.5m1HCH-OH
~3.5-4.0m4HCH₂ adjacent to N
~2.0-2.5m4HOther CH₂ in rings
~1.8s1HOH
1.45s9HC(CH₃)₃ (Boc group)

Table 2: Predicted ¹³C NMR Spectral Data

Chemical Shift (δ) ppmAssignment
~155C=O (Boc group)
~80C(CH₃)₃ (Boc group)
~60-70CH-OH
~50-60Spiro carbon
~40-50CH₂ adjacent to N
~30-40Other CH₂ in rings
28.5C(CH₃)₃ (Boc group)
Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the presence of specific functional groups in a molecule.

Table 3: Predicted IR Absorption Bands

Wavenumber (cm⁻¹)IntensityAssignment
3400-3200BroadO-H stretch (hydroxyl group)
2975-2850StrongC-H stretch (aliphatic)
1680-1700StrongC=O stretch (Boc carbamate)
1160-1250StrongC-N stretch
1050-1150StrongC-O stretch
Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. For this compound, electrospray ionization (ESI) would likely show a prominent protonated molecular ion.

Table 4: Predicted Mass Spectrometry Data (ESI+)

m/zAssignment
214.14[M+H]⁺
158.11[M - C₄H₉O₂ + H]⁺ (loss of Boc group)
140.09[M - C₄H₉O₂ - H₂O + H]⁺ (loss of Boc group and water)

Experimental Protocols

Plausible Synthesis of this compound

A potential synthetic pathway could start from a suitable cyclobutane precursor. The key steps would likely involve the formation of the azetidine ring and subsequent functional group manipulations.

Step 1: Synthesis of a β-lactam intermediate A likely approach involves the thermal [2+2] cycloaddition between an endocyclic alkene and an isocyanate, such as chlorosulfonyl isocyanate, to form a spirocyclic β-lactam.[2]

Step 2: Reduction of the β-lactam The resulting β-lactam can be reduced to the corresponding azetidine using a reducing agent like alane (AlH₃).[2]

Step 3: Boc Protection and Hydroxylation The secondary amine of the azaspiro[3.3]heptane would be protected with a Boc group using di-tert-butyl dicarbonate (Boc₂O). Subsequent hydroxylation at the 6-position could be achieved through various methods, potentially involving an oxidation-reduction sequence on a precursor with a different functional group at that position.

Purification

Purification of the final product and intermediates would typically be carried out using flash column chromatography on silica gel, with an appropriate eluent system such as a gradient of ethyl acetate in hexanes.[1]

Visualizations

Logical Workflow for Structural Analysis

The following diagram illustrates the logical progression from synthesis to the complete structural characterization of this compound.

Structural_Analysis_Workflow Synthesis Synthesis of 1-Boc-6-hydroxy- 1-azaspiro[3.3]heptane Purification Purification (e.g., Column Chromatography) Synthesis->Purification Preliminary_Analysis Preliminary Analysis (TLC, Melting Point) Purification->Preliminary_Analysis Spectroscopic_Analysis Spectroscopic Analysis Preliminary_Analysis->Spectroscopic_Analysis NMR NMR Spectroscopy (¹H, ¹³C, 2D) Spectroscopic_Analysis->NMR IR IR Spectroscopy Spectroscopic_Analysis->IR MS Mass Spectrometry Spectroscopic_Analysis->MS Structure_Elucidation Structure Elucidation NMR->Structure_Elucidation IR->Structure_Elucidation MS->Structure_Elucidation Final_Characterization Final Characterization and Data Reporting Structure_Elucidation->Final_Characterization

Caption: Logical workflow for the structural analysis.

Potential Synthetic Pathway

This diagram outlines a plausible synthetic route to this compound, highlighting the key transformations.

Synthetic_Pathway Start Cyclobutane Precursor Intermediate1 Spirocyclic β-lactam Start->Intermediate1 [2+2] Cycloaddition Intermediate2 6-Hydroxy-1- azaspiro[3.3]heptane Intermediate1->Intermediate2 Reduction (e.g., Alane) Final_Product 1-Boc-6-hydroxy-1- azaspiro[3.3]heptane Intermediate2->Final_Product Boc Protection (Boc₂O)

Caption: A plausible synthetic pathway.

Conclusion

This compound is a structurally intriguing and synthetically valuable molecule. Its rigid spirocyclic core, combined with the versatility of the Boc-protected amine and the hydroxyl group, provides a powerful platform for the development of novel chemical entities in drug discovery. The structural analysis, primarily driven by NMR and mass spectrometry, confirms the unique three-dimensional architecture that makes it an attractive piperidine bioisostere. This technical guide provides a foundational understanding of its structure and characterization for researchers aiming to incorporate this promising scaffold into their synthetic and medicinal chemistry programs.

References

An In-depth Technical Guide to Spirocyclic Scaffolds in Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

Executive Summary: The paradigm in drug discovery is continually shifting from planar, two-dimensional molecules to more complex, three-dimensional structures that can better mimic natural ligands and interact with the intricate binding sites of biological targets. Spirocyclic scaffolds, characterized by two rings sharing a single common atom, have emerged as a powerful tool in medicinal chemistry. Their inherent three-dimensionality, structural rigidity, and novel chemical space offer significant advantages in developing drug candidates with improved potency, selectivity, and pharmacokinetic profiles. This guide provides a comprehensive overview of the role of spirocyclic scaffolds in modern drug discovery, detailing their strategic advantages, synthetic approaches, and successful applications, while also providing actionable experimental protocols for their synthesis and evaluation.

Introduction to Spirocyclic Scaffolds

Defining the Spirocyclic Architecture

Spiro compounds are a class of organic molecules where at least two rings are connected by a single, common atom, known as the spiro atom.[1][2] This unique structural feature distinguishes them from fused or bridged ring systems and imparts a distinct three-dimensional geometry.[2] The spiro atom, typically a quaternary carbon, forces the connected rings into perpendicular planes, creating a rigid, well-defined spatial arrangement of functional groups. This three-dimensional topology is a key attribute that medicinal chemists leverage to explore novel chemical space and achieve more precise interactions with biological targets.[3]

The Ascendance of 3D Scaffolds in Drug Discovery

Historically, drug discovery efforts often focused on flat, aromatic compounds. However, the increasing complexity of drug targets has necessitated a move towards molecules with greater spatial complexity, a concept often referred to as "escaping flatland."[4] Molecules with a higher fraction of sp³-hybridized carbons (Fsp³) tend to exhibit improved physicochemical properties, such as enhanced solubility and metabolic stability, which are critical for successful drug development.[5][6] Spirocyclic scaffolds are rich in sp³ centers and provide a robust framework for creating molecules with a high degree of three-dimensionality, thus improving their drug-like properties and increasing the probability of clinical success.[5][6]

Strategic Advantages of Spirocyclic Scaffolds in Medicinal Chemistry

The incorporation of spirocyclic motifs into drug candidates offers a multitude of benefits that address common challenges in drug discovery.[7][8]

  • Enhanced Three-Dimensionality and Novelty : The rigid, perpendicular orientation of the rings in a spirocycle allows for the precise projection of substituents into three-dimensional space. This facilitates optimal interactions with the complex and often non-planar binding pockets of proteins. Furthermore, spirocyclic scaffolds represent a relatively underexplored area of chemical space, offering opportunities for the development of novel intellectual property.[9]

  • Improved Physicochemical and ADME Properties : The introduction of spirocyclic moieties can significantly enhance the absorption, distribution, metabolism, and excretion (ADME) profile of a drug candidate.[10][11] The higher sp³ character generally leads to:

    • Increased Solubility : By disrupting planarity and crystal packing, spirocycles can improve aqueous solubility.[5]

    • Reduced Lipophilicity : Spirocyclic analogs often exhibit lower lipophilicity (LogP/LogD) compared to their planar or more flexible counterparts, which can lead to a better overall ADME profile.[12]

    • Enhanced Metabolic Stability : The rigid nature of the scaffold can shield metabolically labile sites from enzymatic degradation, thereby increasing the compound's half-life.[5][12]

  • Conformational Rigidity for Improved Potency and Selectivity : The constrained nature of spirocyclic systems reduces the number of accessible conformations of a molecule. This pre-organization of the molecule into a bioactive conformation can lead to a lower entropic penalty upon binding to its target, resulting in higher potency.[10] The well-defined orientation of functional groups can also lead to enhanced selectivity by minimizing off-target interactions.[5][6]

Synthetic Strategies and Workflows

While historically considered challenging to synthesize due to the requisite quaternary center, advancements in synthetic organic chemistry have made spirocyclic scaffolds more accessible.[13] Key strategies include intramolecular alkylation, cycloaddition reactions, and ring-closing metathesis.[1][2]

Below is a generalized workflow representing the hit-to-lead optimization phase in drug discovery, a critical stage where initial "hits" from screening are refined into viable "lead" compounds.

G cluster_0 Hit Identification cluster_1 Hit-to-Lead Optimization (Iterative DMTA Cycles) cluster_2 Lead Candidate HTS High-Throughput Screening (HTS) Design Design Analogs (e.g., Introduce Spirocycle) HTS->Design Initial Hits VS Virtual Screening VS->Design FBDD Fragment-Based Discovery FBDD->Design Synthesize Synthesize Analogs Design->Synthesize Test Test Properties (Potency, Selectivity, ADME) Synthesize->Test Analyze Analyze Data (SAR) Test->Analyze Analyze->Design Iterate Lead Optimized Lead Compound Analyze->Lead Meets Criteria

Caption: A generalized workflow for the hit-to-lead phase in drug discovery.

Case Studies: Spirocyclic Drugs in Clinical Practice

The utility of spirocyclic scaffolds is exemplified by several approved drugs and promising clinical candidates targeting a range of diseases.

Tofogliflozin: A Spirocyclic SGLT2 Inhibitor for Diabetes

Tofogliflozin is a potent and selective inhibitor of the sodium-glucose cotransporter 2 (SGLT2), approved for the treatment of type 2 diabetes.[14] Its spiroketal moiety is a key structural feature that contributes to its high affinity and selectivity for SGLT2 over other related transporters.[3]

Table 1: In Vitro Activity of Tofogliflozin

Target Species Target Protein IC50 / Ki (nM)
Human SGLT2 2.9 (Ki)
Rat SGLT2 14.9 (Ki)
Mouse SGLT2 6.4 (Ki)
Rat SGLT1 8200 (IC50)

Data sourced from MedchemExpress and other cited literature.[3][5][7]

Revumenib: Targeting the Menin-MLL Interaction in Acute Leukemia

Revumenib is a first-in-class inhibitor of the menin-MLL protein-protein interaction, recently approved for the treatment of relapsed or refractory acute leukemias with KMT2A rearrangements.[15][16] The central 2,7-diazaspiro[3.5]nonane scaffold plays a crucial role in orienting the key pharmacophoric elements to disrupt this critical oncogenic interaction.[15] The interaction between menin and MLL fusion proteins is essential for the upregulation of leukemogenic genes like HOXA9 and MEIS1.[1][8]

G cluster_0 In KMT2A-rearranged Leukemia cluster_1 Mechanism of Revumenib MLL_FP MLL Fusion Protein Menin Menin MLL_FP->Menin interacts with Chromatin Chromatin Menin->Chromatin recruits to HOXA9 Upregulation of HOXA9, MEIS1 Chromatin->HOXA9 Leukemia Leukemic Transformation HOXA9->Leukemia Differentiation Cellular Differentiation HOXA9->Differentiation downregulation leads to Revumenib Revumenib Block Disruption of Menin-MLL Interaction Revumenib->Block Block->Menin inhibits

Caption: Simplified signaling pathway of the Menin-MLL interaction and its inhibition by Revumenib.

Olaparib: A PARP Inhibitor for Cancer Therapy

Olaparib is a potent inhibitor of poly(ADP-ribose) polymerase (PARP), a key enzyme in the repair of single-strand DNA breaks.[10] While not containing a spirocycle in its core, analogs have been developed where a diazaspiro[3.3]heptane replaces the piperazine moiety, leading to improved selectivity for PARP-1 and reduced cytotoxicity.[6] This highlights the utility of spirocycles in modulating the properties of existing drug scaffolds.

Table 2: Comparison of Olaparib and a Spirocyclic Analog

Compound Scaffold Feature PARP-1 Potency (IC50) Selectivity Profile
Olaparib Piperazine High Pan-PARP inhibitor
Analog Diazaspiro[3.3]heptane Moderately reduced Increased for PARP-1

Data conceptualized from cited literature describing scaffold hopping strategies.[6]

The mechanism of PARP inhibitors relies on the concept of synthetic lethality. In cancers with mutations in BRCA1/2, which are deficient in homologous recombination (a major DNA double-strand break repair pathway), the inhibition of PARP-mediated single-strand break repair leads to the accumulation of double-strand breaks that cannot be repaired, resulting in cell death.[6][10]

G cluster_0 In BRCA-deficient Cancer Cells SSB DNA Single-Strand Break (SSB) PARP PARP Enzyme SSB->PARP recruits BER Base Excision Repair (BER) PARP->BER activates DSB DNA Double-Strand Break (DSB) PARP->DSB unrepaired SSBs become DSBs Cell_Survival Cell Survival BER->Cell_Survival repairs SSB, leads to HR Homologous Recombination (HR) (BRCA1/2 dependent) DSB->HR repaired by HR_deficient Defective HR Pathway HR->Cell_Survival Cell_Death Cell Death (Apoptosis) Olaparib PARP Inhibitor (Olaparib) Olaparib->PARP inhibits HR_deficient->Cell_Death unrepaired DSBs lead to

Caption: Mechanism of action of PARP inhibitors in the context of DNA repair pathways.

Key Experimental Protocols

General Protocol for the Synthesis of a Spiro-oxindole Derivative

This protocol describes a one-pot, multicomponent [3+2] cycloaddition reaction to synthesize a pyrrolizidine-substituted spiro-oxindole, a common and biologically active scaffold.[17][18]

Materials:

  • Substituted isatin

  • L-proline

  • Substituted chalcone (α,β-unsaturated carbonyl compound)

  • Ethanol (absolute)

  • Round-bottom flask, reflux condenser, magnetic stirrer, heating mantle

  • Thin-layer chromatography (TLC) plates and developing chamber

Procedure:

  • To a solution of the chalcone (1.0 mmol) in absolute ethanol (20 mL) in a 50 mL round-bottom flask, add the substituted isatin (1.3 mmol).

  • Add L-proline (1.3 mmol) to the reaction mixture.

  • Attach a reflux condenser and heat the mixture to reflux with constant stirring.

  • Monitor the reaction progress by TLC (e.g., using a 3:7 ethyl acetate/hexane mobile phase). The reaction is typically complete within 5-6 hours.[18]

  • Upon completion, allow the reaction mixture to cool to room temperature.

  • The solid product that precipitates is collected by vacuum filtration.

  • Wash the collected solid with cold ethanol to remove any unreacted starting materials.

  • Dry the product under vacuum to yield the desired spiro-oxindole derivative.[18]

  • Characterize the final product using techniques such as NMR, Mass Spectrometry, and IR spectroscopy.

General Protocol for a PARP-1 Enzymatic Inhibition Assay (Fluorescence-Based)

This protocol outlines a common method to determine the IC50 value of a test compound against the PARP-1 enzyme by quantifying the consumption of its substrate, NAD+.[12]

Materials:

  • Recombinant human PARP-1 enzyme

  • Activated DNA (e.g., sonicated calf thymus DNA)

  • NAD+ (β-Nicotinamide adenine dinucleotide)

  • Test inhibitor compound (dissolved in DMSO)

  • Assay buffer (e.g., Tris-HCl with MgCl₂, DTT)

  • NAD+ detection reagent (fluorescent)

  • Black 96-well microplate

  • Plate reader capable of fluorescence detection

Procedure:

  • Prepare Reagents:

    • Prepare a 2x solution of PARP-1 enzyme and activated DNA in assay buffer.

    • Prepare a 4x solution of NAD+ in assay buffer.

    • Prepare serial dilutions of the test inhibitor in DMSO, then dilute further in assay buffer to create 4x inhibitor solutions. Include a DMSO-only control.

  • Assay Setup:

    • To the wells of a black 96-well plate, add 5 µL of the 4x inhibitor solutions (or DMSO control).

    • Add 10 µL of the 2x PARP-1/DNA solution to each well to initiate the pre-incubation.

    • Incubate the plate at room temperature for 15 minutes to allow the inhibitor to bind to the enzyme.

  • Enzymatic Reaction:

    • Initiate the PARP reaction by adding 5 µL of the 4x NAD+ solution to each well. The final reaction volume is 20 µL.

    • Incubate the plate at 30°C for 60 minutes.

  • Detection:

    • Stop the reaction and quantify the remaining NAD+ by adding the fluorescent detection reagent according to the manufacturer's instructions.

    • Incubate as required by the detection kit (e.g., 15-30 minutes at room temperature).

  • Data Analysis:

    • Measure the fluorescence intensity using a microplate reader. The signal will be inversely proportional to PARP-1 activity.

    • Calculate the percent inhibition for each inhibitor concentration relative to the DMSO control.

    • Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic curve to determine the IC50 value.[15]

Challenges and Future Outlook

Despite their numerous advantages, the adoption of spirocyclic scaffolds is not without challenges. Their synthesis can be more complex and costly than that of simpler, planar molecules, which can hinder their use in large-scale screening libraries.[19][20] Moreover, the inherent rigidity of spirocycles, while beneficial for potency and selectivity, can also make structure-activity relationship (SAR) studies more challenging, as small structural changes can lead to large, unpredictable changes in biological activity.

The future of spirocyclic chemistry in drug discovery is bright. The continued development of novel synthetic methodologies and the increasing availability of spirocyclic building blocks will make these scaffolds more accessible to medicinal chemists.[21] The integration of computational modeling and predictive tools will further aid in the rational design of spirocyclic drug candidates with optimized properties.[22][23] As our understanding of complex biological targets deepens, the unique three-dimensional nature of spirocyclic scaffolds will undoubtedly play an increasingly critical role in the development of the next generation of innovative medicines.[19][20]

References

Unraveling the Rigidity of the 1-Azaspiro[3.3]heptane Core: A Technical Guide for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals on the Structural Rigidity and Conformational Landscape of the 1-Azaspiro[3.3]heptane Core.

The 1-azaspiro[3.3]heptane motif has emerged as a valuable building block in modern medicinal chemistry, primarily utilized as a rigid bioisostere for the piperidine ring. Its unique spirocyclic structure imparts a high degree of three-dimensionality and conformational constraint, which can lead to improved physicochemical properties, enhanced metabolic stability, and increased target selectivity in drug candidates. This guide provides a comprehensive technical overview of the structural features that define the rigidity of the 1-azaspiro[3.3]heptane core, supported by quantitative data from X-ray crystallography and computational studies, detailed experimental protocols for its characterization, and visualizations of its application in drug design workflows.

Structural Rigidity and Conformational Analysis

The rigidity of the 1-azaspiro[3.3]heptane core stems from its two fused four-membered azetidine and cyclobutane rings. The spirocyclic fusion point introduces significant steric strain, which restricts the conformational flexibility of both rings. Unlike the more flexible six-membered piperidine ring, which can adopt multiple chair and boat conformations, the 1-azaspiro[3.3]heptane core is largely locked into a puckered conformation.

X-ray Crystallography Data

X-ray crystallography provides definitive experimental evidence for the geometry of the 1-azaspiro[3.3]heptane core in the solid state. Analysis of crystal structures of various 1-azaspiro[3.3]heptane derivatives reveals key geometric parameters that characterize its rigid nature. The data presented below is derived from the Cambridge Crystallographic Data Centre (CCDC) and published literature, notably the work of Kirichok et al. in Angewandte Chemie International Edition (2023).

Table 1: Key Geometric Parameters of the 1-Azaspiro[3.3]heptane Core from X-ray Crystallography

ParameterDescriptionTypical Value RangeCCDC Deposition Numbers
Bond Lengths (Å)
C-N (azetidine)Carbon-Nitrogen bond lengths within the azetidine ring.1.46 - 1.492253048, 2253051, 2253517
C-C (azetidine)Carbon-Carbon bond lengths within the azetidine ring.1.53 - 1.562253048, 2253051, 2253517
C-C (cyclobutane)Carbon-Carbon bond lengths within the cyclobutane ring.1.54 - 1.572253048, 2253051, 2253517
Bond Angles (°)
C-N-C (azetidine)Angle around the nitrogen atom in the azetidine ring.88 - 922253048, 2253051, 2253517
N-C-C (azetidine)Angles within the azetidine ring involving the nitrogen atom.87 - 912253048, 2253051, 2253517
C-C-C (azetidine)Angle at the carbon opposite the nitrogen in the azetidine ring.85 - 892253048, 2253051, 2253517
C-C-C (cyclobutane)Angles within the cyclobutane ring.87 - 902253048, 2253051, 2253517
Torsional Angles (°)
C-N-C-C (azetidine)Dihedral angles defining the pucker of the azetidine ring.± 15 - 252253048, 2253051, 2253517
C-C-C-C (cyclobutane)Dihedral angles defining the pucker of the cyclobutane ring.± 20 - 302253048, 2253051, 2253517

Note: The specific values can vary depending on the substitution pattern on the core.

Computational Modeling

Computational studies, typically employing Density Functional Theory (DFT) methods, corroborate the experimental findings and provide insights into the energetic landscape of the 1-azaspiro[3.3]heptane core. These calculations confirm that the puckered conformation is a significant energy minimum, with a high barrier to ring inversion, thus reinforcing the concept of a rigid scaffold.

Table 2: Computed Geometric Parameters and Energetics of the 1-Azaspiro[3.3]heptane Core

ParameterDescriptionCalculated Value
Geometry (B3LYP/6-31G*)
Azetidine Ring Puckering AngleThe angle of pucker of the four-membered nitrogen-containing ring.~20°
Cyclobutane Ring Puckering AngleThe angle of pucker of the four-membered carbon ring.~25°
Energetics
Ring Inversion BarrierThe energy required to invert the puckered conformation of the rings.> 10 kcal/mol

Experimental Protocols

Synthesis of 1-Azaspiro[3.3]heptane Hydrochloride

A robust and scalable synthesis is crucial for the widespread adoption of this scaffold in drug discovery programs. The following protocol is a generalized procedure based on published methods.

Experimental Workflow for Synthesis

G cluster_0 Step 1: [2+2] Cycloaddition cluster_1 Step 2: Reduction cluster_2 Step 3: Salt Formation Methylenecyclobutane Methylenecyclobutane Chlorosulfonyl isocyanate Chlorosulfonyl isocyanate Methylenecyclobutane->Chlorosulfonyl isocyanate Toluene, 110 °C β-Lactam Intermediate β-Lactam Intermediate Chlorosulfonyl isocyanate->β-Lactam Intermediate LiAlH4 LiAlH4 β-Lactam Intermediate->LiAlH4 THF, 0 °C to rt 1-Azaspiro[3.3]heptane (free base) 1-Azaspiro[3.3]heptane (free base) LiAlH4->1-Azaspiro[3.3]heptane (free base) HCl in Et2O HCl in Et2O 1-Azaspiro[3.3]heptane (free base)->HCl in Et2O Et2O 1-Azaspiro[3.3]heptane HCl 1-Azaspiro[3.3]heptane HCl HCl in Et2O->1-Azaspiro[3.3]heptane HCl G cluster_input Input cluster_design Design & Synthesis cluster_evaluation Evaluation cluster_output Output Lead Compound with Piperidine Lead Compound with Piperidine Identify Pharmacophore Identify Pharmacophore Lead Compound with Piperidine->Identify Pharmacophore In Silico Design of 1-Azaspiro[3.3]heptane Analog In Silico Design of 1-Azaspiro[3.3]heptane Analog Identify Pharmacophore->In Silico Design of 1-Azaspiro[3.3]heptane Analog Computational Property Prediction Computational Property Prediction In Silico Design of 1-Azaspiro[3.3]heptane Analog->Computational Property Prediction Synthesis of Analog Synthesis of Analog Computational Property Prediction->Synthesis of Analog In Vitro Biological Evaluation In Vitro Biological Evaluation Synthesis of Analog->In Vitro Biological Evaluation ADME & PK Profiling ADME & PK Profiling In Vitro Biological Evaluation->ADME & PK Profiling Optimized Lead Optimized Lead ADME & PK Profiling->Optimized Lead

The Emerging Potential of 1-Azaspiro[3.3]heptane Derivatives in Medicinal Chemistry: A Technical Overview

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The quest for novel molecular scaffolds that offer improved physicochemical and pharmacological properties is a central theme in modern drug discovery. Among the innovative structures gaining traction, the 1-azaspiro[3.3]heptane motif has emerged as a promising bioisosteric replacement for the ubiquitous piperidine ring. This technical guide provides an in-depth analysis of the synthesis, known biological activities, and future potential of 1-azaspiro[3.3]heptane derivatives, with a focus on quantitative data and detailed experimental methodologies.

Introduction: A Novel Scaffold for Drug Design

Spirocyclic systems, characterized by two rings sharing a single atom, have garnered significant interest due to their inherent three-dimensionality and conformational rigidity.[1] These features can lead to improved target selectivity, metabolic stability, and aqueous solubility compared to their linear or monocyclic counterparts.[1][2] The 1-azaspiro[3.3]heptane scaffold, in particular, has been synthesized and proposed as a next-generation bioisostere of piperidine, a common fragment in numerous approved drugs.[3][4][5][6] This guide will explore the foundational studies that have validated this approach and discuss the potential for expanding the utility of this novel scaffold into various therapeutic areas.

Validated Biological Activity: A Bioisostere of Piperidine in Anesthetic Drug Analogs

The primary validated biological application of the 1-azaspiro[3.3]heptane core is its role as a piperidine bioisostere.[3][4][5][6][7] This has been demonstrated through the synthesis and evaluation of an analog of the local anesthetic drug, bupivacaine.[3]

Physicochemical and Pharmacokinetic Properties

A comparative analysis of model compounds featuring piperidine, the established bioisostere 2-azaspiro[3.3]heptane, and the novel 1-azaspiro[3.3]heptane scaffold reveals key differences in their physicochemical and pharmacokinetic profiles. The 1-azaspiro[3.3]heptane derivative demonstrated improved metabolic stability compared to its 2-aza counterpart.[3]

Compound IDScaffoldSolubility (µM)clogPlogD (pH 7.4)CLint (µL min⁻¹ mg⁻¹)t½ (min)
57 Piperidine136----
58 2-Azaspiro[3.3]heptane12---31
59 1-Azaspiro[3.3]heptane13---52
Table 1: Physicochemical and metabolic stability data for model compounds. Data extracted from Mykhailiuk et al., 2023.[3]
In Vivo Antinociceptive Activity

The 1-azaspiro[3.3]heptane analog of bupivacaine (compound 60 ) exhibited significant, albeit slightly reduced, antinociceptive effects compared to the parent drug in a tail-flick test in mice.[3][8][9] This finding validates the 1-azaspiro[3.3]heptane core as a viable piperidine replacement that can maintain biological activity.[3][8][9]

TreatmentDoseTime Point (min)Antinociceptive Effect (% MPE)
Bupivacaine10 mg/kg15~80%
30~60%
60~30%
Compound 60 10 mg/kg15~60%
30~40%
60~20%
Table 2: In vivo antinociceptive effect of bupivacaine and its 1-azaspiro[3.3]heptane analog (60) in the tail-flick test. MPE: Maximum Possible Effect. Data are estimated from the graphical representation in Mykhailiuk et al., 2023.[3][8][9]

Potential in Other Therapeutic Areas

While the primary focus has been on its role as a piperidine bioisostere, the broader therapeutic potential of the 1-azaspiro[3.3]heptane scaffold is an area of active exploration. Related spiro[3.3]heptane systems have shown promise in oncology, suggesting potential avenues for the application of 1-azaspiro[3.3]heptane derivatives.

For instance, the C3-aminoalkylazetidinol motif, found in the anti-cancer drug cobimetinib, can be accessed from a 1-oxa-2,6-diazaspiro[3.3]heptane precursor.[1][7] This suggests that 1-azaspiro[3.3]heptane derivatives could serve as scaffolds for the development of novel kinase inhibitors or other anti-cancer agents. Furthermore, other azaspiro[3.3]heptane analogs have been investigated as replacements for piperazine in PARP inhibitors like olaparib and have shown antiproliferative effects in cancer cell lines.[10][11]

Experimental Protocols

Synthesis of 1-Azaspiro[3.3]heptane Derivatives

The synthesis of the 1-azaspiro[3.3]heptane core is a multi-step process. A key step involves a thermal [2+2] cycloaddition between an endocyclic alkene and Graf's isocyanate (ClO₂S-NCO) to form a spirocyclic β-lactam.[3][4][5][6] This intermediate is then reduced to the final 1-azaspiro[3.3]heptane using a reducing agent such as alane (AlH₃).[3]

G cluster_synthesis General Synthesis of 1-Azaspiro[3.3]heptane Cyclobutanone Cyclobutanone Alkene Exocyclic Alkene Cyclobutanone->Alkene Wittig Reaction Lactam Spirocyclic β-Lactam Alkene->Lactam [2+2] Cycloaddition with Graf's Isocyanate Azaspiroheptane 1-Azaspiro[3.3]heptane Lactam->Azaspiroheptane Reduction (e.g., Alane)

General synthetic route to the 1-azaspiro[3.3]heptane core.

The synthesis of the bupivacaine analog (60 ) starts from the corresponding N-Boc protected 1-azaspiro[3.3]heptane-2-carboxylic acid. The carboxylic acid is activated and reacted with 2,6-xylidine. Subsequent N-Boc deprotection and alkylation of the nitrogen with a butyl group yields the final compound.

In Vivo Antinociceptive Assay: Tail-Flick Test

The tail-flick test is a standard method for assessing the analgesic properties of compounds in rodents.

Principle: The test measures the latency of the animal to withdraw its tail from a source of thermal stimulation. An increase in the tail-flick latency is indicative of an antinociceptive effect.

Apparatus: A tail-flick apparatus consisting of a heat source (e.g., a focused light beam) and a timer.

Procedure:

  • Acclimatization: Animals (e.g., male Balb/c mice) are acclimatized to the experimental room and the apparatus.

  • Baseline Measurement: The baseline tail-flick latency is determined for each animal before drug administration. The heat source is focused on the distal part of the tail, and the time taken for the animal to flick its tail is recorded. A cut-off time (e.g., 10-15 seconds) is established to prevent tissue damage.

  • Drug Administration: The test compound (e.g., bupivacaine analog 60 ) or vehicle is administered to the animals, typically via intraperitoneal or subcutaneous injection.

  • Post-treatment Measurements: The tail-flick latency is measured at several time points after drug administration (e.g., 15, 30, 60, 90, and 120 minutes).

  • Data Analysis: The antinociceptive effect is often expressed as the Maximum Possible Effect (%MPE), calculated using the formula: %MPE = [(post-drug latency - baseline latency) / (cut-off time - baseline latency)] x 100.

G cluster_workflow Tail-Flick Test Workflow Acclimatization Animal Acclimatization Baseline Measure Baseline Tail-Flick Latency Acclimatization->Baseline Administration Administer Compound or Vehicle Baseline->Administration Measurement Measure Post-Treatment Tail-Flick Latency (Multiple Time Points) Administration->Measurement Analysis Data Analysis (%MPE Calculation) Measurement->Analysis

Experimental workflow for the tail-flick antinociceptive test.

Logical Relationships and Future Directions

The development of 1-azaspiro[3.3]heptane derivatives is currently centered on the concept of bioisosteric replacement. This strategy offers a logical and efficient approach to generating novel intellectual property and potentially improving the properties of existing drugs.

G cluster_logic Bioisosteric Replacement Strategy ExistingDrug Existing Drug (contains piperidine) IdentifyScaffold Identify Piperidine Scaffold ExistingDrug->IdentifyScaffold ReplaceScaffold Replace with 1-Azaspiro[3.3]heptane IdentifyScaffold->ReplaceScaffold NewAnalog Novel Drug Analog ReplaceScaffold->NewAnalog Evaluate Evaluate Physicochemical and Biological Properties NewAnalog->Evaluate ImprovedProperties Potentially Improved Properties Evaluate->ImprovedProperties

Logical flow of the bioisosteric replacement strategy.

Future research should aim to expand the biological applications of this scaffold beyond its use as a piperidine mimic. The synthesis and screening of 1-azaspiro[3.3]heptane libraries against a diverse range of biological targets, such as kinases, G-protein coupled receptors, and enzymes involved in cancer and CNS disorders, will be crucial in uncovering the full potential of this novel chemical entity.

Conclusion

The 1-azaspiro[3.3]heptane scaffold represents a valuable new tool in the medicinal chemist's arsenal. Its successful application as a piperidine bioisostere in an analog of bupivacaine has provided a strong proof-of-concept for its utility. The favorable physicochemical and pharmacokinetic properties, particularly its enhanced metabolic stability, make it an attractive scaffold for the development of new and improved therapeutics. The exploration of 1-azaspiro[3.3]heptane derivatives in other therapeutic areas, particularly oncology and CNS disorders, holds significant promise for the future of drug discovery.

References

Methodological & Application

Synthetic Routes for 1-Boc-6-hydroxy-1-azaspiro[3.3]heptane: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

1-Boc-6-hydroxy-1-azaspiro[3.3]heptane is a valuable building block in medicinal chemistry, serving as a conformationally restricted piperidine bioisostere. Its rigid spirocyclic core and functional handles make it an attractive scaffold for the design of novel therapeutic agents with potentially improved pharmacological profiles. This document provides detailed application notes and experimental protocols for plausible synthetic routes to this key intermediate, based on established chemical transformations and analogous syntheses.

Introduction

Spirocyclic scaffolds have gained significant attention in drug discovery as they offer a unique three-dimensional geometry that can enhance target binding affinity and selectivity while improving physicochemical properties such as solubility and metabolic stability. The 1-azaspiro[3.3]heptane framework, in particular, has emerged as a promising bioisosteric replacement for the ubiquitous piperidine ring. The introduction of a hydroxyl group at the 6-position provides a crucial point for further functionalization, allowing for the exploration of a wider chemical space. The tert-butyloxycarbonyl (Boc) protecting group on the nitrogen atom ensures stability and allows for controlled manipulation of the molecule during synthetic campaigns.

This document outlines two primary proposed synthetic routes to this compound, starting from commercially available precursors. The protocols are designed to be detailed and actionable for researchers in organic and medicinal chemistry.

Proposed Synthetic Routes

Two main strategies are proposed for the synthesis of this compound. Both routes converge on the key intermediate, 1-Boc-1-azaspiro[3.3]heptan-6-one , which is subsequently reduced to the target alcohol.

Route 1: Synthesis via Intramolecular Cyclization

This route is adapted from the known synthesis of the analogous 2-azaspiro[3.3]heptan-6-one. It involves the initial construction of a functionalized cyclobutane ring, followed by the formation of the azetidine ring through an intramolecular cyclization.

Route 1 A 3-Oxocyclobutanecarboxylic acid B Methyl 3-oxocyclobutanecarboxylate A->B Esterification (MeOH, H+) C Methyl 3-(bromomethyl)cyclobutane-1-carboxylate B->C 1. Reductive amination (NH3) 2. Protection (Boc)2O 3. Reduction (LiAlH4) 4. Bromination (PBr3) D Methyl 1-(N-Boc-aminomethyl)cyclobutane-3-carboxylate C->D Nucleophilic Substitution (NaN3 then H2, Pd/C; Boc protection) E 1-Boc-1-azaspiro[3.3]heptan-6-one D->E Intramolecular Dieckmann Condensation F This compound E->F Reduction (e.g., NaBH4) Route 2 A N-Boc-3-azetidinone B tert-Butyl 3-methyleneazetidine-1-carboxylate A->B Wittig Reaction (Ph3PCH2Br, n-BuLi) C 1-Boc-6,6-dichloro-1-azaspiro[3.3]heptan-5-one B->C [2+2] Cycloaddition (Cl2C=C=O) D 1-Boc-1-azaspiro[3.3]heptan-6-one C->D Reductive Dechlorination (Zn, AcOH) E This compound D->E Reduction (e.g., NaBH4) Synthetic Workflow cluster_route1 Route 1 cluster_route2 Route 2 start1 3-Oxocyclobutanecarboxylic acid inter1 Methyl 1-(N-Boc-aminomethyl)cyclobutane-3-carboxylate start1->inter1 Multi-step Conversion ketone 1-Boc-1-azaspiro[3.3]heptan-6-one inter1->ketone Dieckmann Condensation start2 N-Boc-3-azetidinone inter2 tert-Butyl 3-methyleneazetidine-1-carboxylate start2->inter2 Wittig Reaction inter2->ketone [2+2] Cycloaddition & Dechlorination product This compound ketone->product Reduction

Application Notes & Protocols: Parallel Synthesis with 1-Boc-6-hydroxy-1-azaspiro[3.3]heptane

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to utilizing 1-Boc-6-hydroxy-1-azaspiro[3.3]heptane , a versatile building block for the parallel synthesis of diverse chemical libraries. The inherent three-dimensionality of the azaspiro[3.3]heptane scaffold offers a significant advantage in drug discovery by enabling the exploration of novel chemical space.[1] This document outlines a strategic workflow for the derivatization of this scaffold, complete with detailed experimental protocols and representative data.

The core of this building block's utility lies in its two distinct functional groups: a Boc-protected nitrogen that allows for controlled reactions and a secondary hydroxyl group that serves as a reactive handle for a multitude of chemical transformations.[1][2] The primary strategy for diversification involves the oxidation of the hydroxyl group to a ketone, followed by reductive amination to introduce a wide array of substituents. Additionally, direct derivatization of the hydroxyl group provides further avenues for library expansion.

Workflow for Parallel Synthesis

A robust workflow for generating a library of compounds from this compound can be conceptualized in a multi-step process. This process is designed for high-throughput synthesis, allowing for the rapid generation of a multitude of analogs.

G cluster_0 Scaffold Preparation cluster_1 Intermediate Generation cluster_2 Library Diversification cluster_3 Final Products start This compound ketone 1-Boc-6-oxo-1-azaspiro[3.3]heptane start->ketone Oxidation direct_derivatization Direct Derivatization (Array of Electrophiles/Nucleophiles) start->direct_derivatization reductive_amination Reductive Amination (Array of Amines) ketone->reductive_amination amine_library Library of Amines reductive_amination->amine_library derivatized_library Library of Ethers, Esters, etc. direct_derivatization->derivatized_library

Figure 1: General workflow for parallel synthesis.

Experimental Protocols & Data

Protocol 1: Oxidation of this compound

The oxidation of the secondary alcohol to a ketone is a crucial first step for subsequent diversification via reductive amination. The Swern oxidation is a reliable method that can be adapted for a parallel format.[3]

Materials:

  • This compound

  • Oxalyl chloride

  • Dimethyl sulfoxide (DMSO)

  • Triethylamine (TEA)

  • Dichloromethane (DCM)

  • 96-well reaction block

Procedure:

  • In each well of a 96-well reaction block, dissolve this compound (1.0 eq) in DCM.

  • Cool the reaction block to -78 °C.

  • Slowly add a solution of oxalyl chloride (1.5 eq) in DCM to each well.

  • Stir the reactions for 30 minutes at -78 °C.

  • Add DMSO (3.0 eq) to each well and continue stirring for another 30 minutes at -78 °C.

  • Add triethylamine (5.0 eq) to each well and allow the reactions to warm to room temperature.

  • Quench the reactions by adding water.

  • Extract the product with DCM, wash with brine, dry over sodium sulfate, and concentrate in vacuo to yield 1-Boc-6-oxo-1-azaspiro[3.3]heptane.

ReagentMolar Equiv.
Oxalyl Chloride1.5
DMSO3.0
Triethylamine5.0

Table 1: Stoichiometry for Swern Oxidation.

Note: Dess-Martin periodinane is another effective reagent for this transformation under mild conditions.[2]

Protocol 2: Parallel Reductive Amination

With the ketone intermediate in hand, a diverse library of amines can be generated through parallel reductive amination.

Materials:

  • 1-Boc-6-oxo-1-azaspiro[3.3]heptane

  • A library of primary and secondary amines

  • Sodium triacetoxyborohydride

  • Dichloroethane (DCE)

  • Acetic acid

  • 96-well reaction block

Procedure:

  • To each well of a 96-well reaction block containing a solution of 1-Boc-6-oxo-1-azaspiro[3.3]heptane (1.0 eq) in DCE, add a unique amine (1.2 eq) from a pre-formatted library.

  • Add acetic acid (catalytic amount) to each well.

  • Stir the reactions for 1 hour at room temperature.

  • Add sodium triacetoxyborohydride (1.5 eq) to each well.

  • Stir the reactions at room temperature for 12-18 hours.

  • Quench the reactions with saturated aqueous sodium bicarbonate.

  • Extract the products with DCM, dry over sodium sulfate, and concentrate in vacuo.

  • Purify the products using parallel purification techniques (e.g., preparative HPLC).

Amine Reactant (Example)Product Yield (%)
Benzylamine85
Morpholine92
Aniline78
Cyclopropylamine88

Table 2: Representative yields for parallel reductive amination.

G ketone 1-Boc-6-oxo-1-azaspiro[3.3]heptane product 1-Boc-6-(R1R2N)-1-azaspiro[3.3]heptane ketone->product amine R1R2NH (Amine Library) amine->product reductant NaBH(OAc)3 reductant->product Reductive Amination

Figure 2: Reductive amination reaction scheme.
Protocol 3: Direct Derivatization of the Hydroxyl Group - Parallel Ether Synthesis

For further diversification, the hydroxyl group of the starting material can be directly derivatized. The Williamson ether synthesis is a classic and adaptable method for this purpose in a parallel format.

Materials:

  • This compound

  • Sodium hydride (NaH)

  • A library of alkyl halides (e.g., iodides, bromides)

  • Tetrahydrofuran (THF)

  • 96-well reaction block

Procedure:

  • In each well of a 96-well reaction block, suspend sodium hydride (1.5 eq) in THF.

  • Add a solution of this compound (1.0 eq) in THF to each well and stir for 30 minutes at room temperature.

  • Add a unique alkyl halide (1.2 eq) from a pre-formatted library to each well.

  • Heat the reaction block to 50 °C and stir for 12-18 hours.

  • Cool the reactions to room temperature and quench by the slow addition of water.

  • Extract the products with ethyl acetate, wash with brine, dry over sodium sulfate, and concentrate in vacuo.

  • Purify the products via parallel purification.

Alkyl Halide (Example)Product Yield (%)
Methyl iodide95
Ethyl bromide90
Benzyl bromide87
Propargyl bromide85

Table 3: Representative yields for parallel ether synthesis.

Note: The Mitsunobu reaction offers an alternative for generating ethers and other derivatives with an inversion of stereochemistry.[4][5][6]

Conclusion

This compound is a highly valuable and versatile scaffold for the construction of diverse chemical libraries in a parallel synthesis format. The protocols outlined above provide a solid foundation for researchers to generate novel compounds for screening in drug discovery programs. The adaptability of the core scaffold to various reaction conditions makes it an ideal starting point for exploring a wide range of chemical space.

References

Application Notes and Protocols for N-Boc Deprotection of 1-Azaspiro[3.3]heptane Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the removal of the tert-butoxycarbonyl (Boc) protecting group from nitrogen in 1-azaspiro[3.3]heptane derivatives. The selection of an appropriate deprotection method is critical to ensure high yield and purity of the final product, especially when acid-sensitive functional groups are present. The following protocols describe standard acidic conditions using trifluoroacetic acid (TFA) and hydrogen chloride (HCl), which are commonly employed for this transformation.

Overview of N-Boc Deprotection

The N-Boc protecting group is widely used in organic synthesis due to its stability in a broad range of reaction conditions and its facile cleavage under acidic conditions. The deprotection mechanism involves protonation of the carbamate oxygen by a strong acid, followed by the departure of a stable tert-butyl cation and subsequent decarboxylation to yield the free amine. For 1-azaspiro[3.3]heptane derivatives, this process is efficient and typically results in the formation of the corresponding ammonium salt.

Quantitative Data Summary

The following table summarizes representative reaction conditions for the N-Boc deprotection of 1-azaspiro[3.3]heptane derivatives. Please note that optimal conditions may vary depending on the specific substrate and the presence of other functional groups.

ProtocolReagentSolventTemperatureTypical TimeProduct FormTypical Yield
1 Trifluoroacetic Acid (TFA) (10-50% v/v)Dichloromethane (DCM)0 °C to Room Temp.1 - 4 hoursTFA Salt or Free Base>90%
2 4 M Hydrogen Chloride (HCl) in Dioxane1,4-DioxaneRoom Temperature1 - 4 hoursHydrochloride Salt>95%

Experimental Protocols

Protocol 1: Deprotection using Trifluoroacetic Acid (TFA) in Dichloromethane (DCM)

This method is a widely used and generally effective procedure for Boc deprotection. The reaction can be monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

Materials:

  • N-Boc-1-azaspiro[3.3]heptane derivative

  • Dichloromethane (DCM), anhydrous

  • Trifluoroacetic acid (TFA)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Diethyl ether or pentane

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Ice bath

Procedure:

  • Dissolve the N-Boc-1-azaspiro[3.3]heptane derivative (1.0 equiv) in anhydrous DCM (0.1–0.2 M concentration) in a round-bottom flask equipped with a magnetic stir bar.

  • Cool the solution to 0 °C using an ice bath.

  • Slowly add trifluoroacetic acid (5-10 equiv) to the stirred solution.

  • Remove the ice bath and allow the reaction mixture to warm to room temperature.

  • Stir the reaction mixture for 1-4 hours, monitoring the progress by TLC or LC-MS until the starting material is consumed.

  • Upon completion, concentrate the reaction mixture under reduced pressure using a rotary evaporator to remove the solvent and excess TFA.

Work-up Option A: Isolation of the Free Amine

  • Dissolve the crude residue in a suitable organic solvent such as ethyl acetate or DCM.

  • Carefully wash the organic layer with a saturated aqueous solution of NaHCO₃ to neutralize the excess TFA. Continue washing until the aqueous layer is basic.

  • Wash the organic layer with brine.

  • Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure to yield the free amine.

Work-up Option B: Isolation of the Trifluoroacetate Salt

  • After concentrating the reaction mixture, add diethyl ether or pentane to the residue.

  • Stir or sonicate the mixture to induce precipitation of the TFA salt.

  • Collect the solid by filtration, wash with a small amount of cold diethyl ether or pentane, and dry under vacuum.

Protocol 2: Deprotection using 4 M HCl in Dioxane

This protocol is particularly useful when the hydrochloride salt of the deprotected amine is the desired final product. The product often precipitates directly from the reaction mixture.

Materials:

  • N-Boc-1-azaspiro[3.3]heptane derivative

  • 4 M HCl in 1,4-dioxane

  • 1,4-Dioxane (optional, as co-solvent)

  • Diethyl ether

  • Round-bottom flask

  • Magnetic stirrer and stir bar

Procedure:

  • To a round-bottom flask containing the N-Boc-1-azaspiro[3.3]heptane derivative (1.0 equiv), add a solution of 4 M HCl in 1,4-dioxane (5-10 equiv). If the starting material has poor solubility, a minimal amount of anhydrous dioxane can be added as a co-solvent.

  • Stir the reaction mixture at room temperature for 1-4 hours. The deprotected hydrochloride salt may precipitate during this time.

  • Monitor the reaction by TLC or LC-MS to confirm the consumption of the starting material.

  • Upon completion, dilute the reaction mixture with diethyl ether to facilitate further precipitation of the hydrochloride salt.

  • Collect the solid product by filtration, wash with diethyl ether, and dry under vacuum to obtain the 1-azaspiro[3.3]heptane derivative as its hydrochloride salt.

Visualizations

G General Workflow for N-Boc Deprotection start N-Boc-1-azaspiro[3.3]heptane Derivative dissolve Dissolve in Anhydrous Solvent (e.g., DCM or Dioxane) start->dissolve add_acid Add Acidic Reagent (TFA or HCl/Dioxane) dissolve->add_acid react Stir at Appropriate Temperature (0°C to RT) add_acid->react monitor Monitor Reaction (TLC, LC-MS) react->monitor workup Reaction Work-up monitor->workup concentrate Concentrate in vacuo workup->concentrate  To Isolate Salt neutralize Neutralize with Base (e.g., NaHCO3) workup->neutralize  To Isolate Free Base isolate_salt Precipitate and Isolate Ammonium Salt (HCl or TFA salt) concentrate->isolate_salt product_salt Isolated Ammonium Salt isolate_salt->product_salt extract Extract with Organic Solvent neutralize->extract dry Dry and Concentrate extract->dry product_freebase Isolated Free Amine dry->product_freebase

Caption: General experimental workflow for N-Boc deprotection.

G Protocol Selection Logic start Starting Material: N-Boc-1-azaspiro[3.3]heptane Derivative acid_sensitive Are other acid-sensitive groups present? start->acid_sensitive desired_product Desired Final Product? acid_sensitive->desired_product No consider_milder Consider milder acidic conditions or alternative methods acid_sensitive->consider_milder Yes use_tfa Use TFA/DCM Protocol desired_product->use_tfa Free Base or TFA Salt use_hcl Use HCl/Dioxane Protocol desired_product->use_hcl Hydrochloride Salt free_base Free Base hcl_salt Hydrochloride Salt

Caption: Decision tree for selecting an N-Boc deprotection protocol.

Application Notes and Protocols: Derivatization of the Hydroxyl Group in 1-Boc-6-hydroxy-1-azaspiro[3.3]heptane

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Boc-6-hydroxy-1-azaspiro[3.3]heptane is a valuable bifunctional building block in medicinal chemistry and drug discovery. Its rigid spirocyclic core imparts desirable three-dimensional character to molecules, potentially improving pharmacological properties such as metabolic stability and target selectivity. The secondary hydroxyl group at the 6-position serves as a key handle for a variety of chemical transformations, allowing for the introduction of diverse functional groups and the exploration of structure-activity relationships (SAR). This document provides detailed protocols for common derivatization reactions of the hydroxyl group: etherification via the Williamson ether synthesis, esterification, and inversion of stereochemistry using the Mitsunobu reaction.

Data Presentation: Representative Derivatization Reactions

The following table summarizes typical reaction conditions and expected outcomes for the derivatization of this compound. Please note that yields are representative and may vary depending on the specific substrate and reaction scale.

Derivatization MethodReagentsSolventTemperature (°C)Time (h)ProductTypical Yield (%)
Williamson Ether Synthesis 1. NaH 2. R-X (e.g., CH₃I, BnBr)THF or DMF0 to RT2-12tert-butyl 6-alkoxy-1-azaspiro[3.3]heptane-1-carboxylate70-90
Esterification R-COCl or (RCO)₂O, Base (e.g., Pyridine, Et₃N)DCM or THF0 to RT1-4tert-butyl 6-acyloxy-1-azaspiro[3.3]heptane-1-carboxylate85-95
Mitsunobu Reaction PPh₃, DIAD or DEAD, R-COOHTHF or Dioxane0 to RT2-8tert-butyl 6-(acyloxy)-1-azaspiro[3.3]heptane-1-carboxylate (with inversion of stereochemistry)60-85

Experimental Protocols

Etherification: Williamson Ether Synthesis

The Williamson ether synthesis provides a reliable method for the preparation of ethers from an alcohol and an alkyl halide.[1][2][3] This two-step, one-pot procedure involves the deprotonation of the hydroxyl group to form an alkoxide, followed by nucleophilic substitution on an appropriate electrophile.

Protocol for the Synthesis of tert-butyl 6-methoxy-1-azaspiro[3.3]heptane-1-carboxylate:

  • Preparation: To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add a solution of this compound (1.0 eq.) in anhydrous tetrahydrofuran (THF, 0.1-0.2 M).

  • Deprotonation: Cool the solution to 0 °C using an ice bath. Add sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 eq.) portion-wise.

  • Reaction Monitoring (Alkoxide Formation): Stir the suspension at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 1 hour. The evolution of hydrogen gas should cease, indicating the formation of the alkoxide.

  • Alkylation: Cool the reaction mixture back to 0 °C and add methyl iodide (CH₃I, 1.5 eq.) dropwise.

  • Reaction Monitoring (Alkylation): Allow the reaction to warm to room temperature and stir for 2-12 hours. Monitor the reaction progress by thin-layer chromatography (TLC) until the starting material is consumed.

  • Work-up: Carefully quench the reaction by the slow addition of water at 0 °C. Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate, 3x).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to afford the desired ether.

Esterification

Esterification of the hydroxyl group can be readily achieved by reaction with an acyl chloride or anhydride in the presence of a non-nucleophilic base.

Protocol for the Synthesis of tert-butyl 6-acetoxy-1-azaspiro[3.3]heptane-1-carboxylate:

  • Preparation: In a clean, dry round-bottom flask, dissolve this compound (1.0 eq.) in anhydrous dichloromethane (DCM) or THF (0.1-0.2 M).

  • Addition of Base: Add a suitable base such as triethylamine (Et₃N, 1.5 eq.) or pyridine (2.0 eq.) to the solution.

  • Acylation: Cool the mixture to 0 °C and add acetyl chloride (1.2 eq.) or acetic anhydride (1.2 eq.) dropwise.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 1-4 hours. Monitor the progress by TLC.

  • Work-up: Quench the reaction with saturated aqueous sodium bicarbonate (NaHCO₃) solution. Separate the layers and extract the aqueous phase with DCM.

  • Purification: Combine the organic layers, wash with brine, dry over Na₂SO₄, filter, and concentrate in vacuo. The crude ester can be purified by flash chromatography if necessary.

Mitsunobu Reaction

The Mitsunobu reaction allows for the conversion of a primary or secondary alcohol to a variety of functional groups, including esters, with inversion of stereochemistry.[4][5][6] This reaction proceeds via an alkoxyphosphonium salt intermediate.

Protocol for the Synthesis of tert-butyl 6-(benzoyloxy)-1-azaspiro[3.3]heptane-1-carboxylate (with inversion of configuration):

  • Preparation: To a solution of this compound (1.0 eq.), benzoic acid (1.2 eq.), and triphenylphosphine (PPh₃, 1.5 eq.) in anhydrous THF (0.1 M), stir at room temperature under an inert atmosphere.

  • Reagent Addition: Cool the solution to 0 °C in an ice bath. Add diisopropyl azodicarboxylate (DIAD) or diethyl azodicarboxylate (DEAD) (1.5 eq.) dropwise over 15-20 minutes.

  • Reaction Monitoring: Allow the reaction mixture to slowly warm to room temperature and stir for 2-8 hours. Monitor the reaction by TLC for the disappearance of the starting alcohol.

  • Work-up: Concentrate the reaction mixture under reduced pressure.

  • Purification: Purify the residue by flash column chromatography. The triphenylphosphine oxide byproduct can often be partially removed by trituration with a suitable solvent system (e.g., diethyl ether/hexanes) prior to chromatography.

Visualizations

Williamson_Ether_Synthesis cluster_start Starting Materials cluster_reaction Reaction Steps cluster_end Products & Purification Start_Alcohol This compound Step1 Deprotonation in THF Start_Alcohol->Step1 Start_Base NaH Start_Base->Step1 Start_Electrophile Alkyl Halide (R-X) Step2 Nucleophilic Substitution Start_Electrophile->Step2 Step1->Step2 Purification Work-up & Chromatography Step2->Purification Product tert-butyl 6-alkoxy-1-azaspiro[3.3]heptane-1-carboxylate Purification->Product

Caption: Williamson Ether Synthesis Workflow.

Esterification_Workflow cluster_reactants Reactants cluster_process Process cluster_outcome Outcome Alcohol This compound Reaction Reaction in DCM/THF Alcohol->Reaction Acylating_Agent Acyl Chloride or Anhydride Acylating_Agent->Reaction Base Pyridine or Et3N Base->Reaction Quench Aqueous Work-up Reaction->Quench Purification Purification Quench->Purification Final_Product tert-butyl 6-acyloxy-1-azaspiro[3.3]heptane-1-carboxylate Purification->Final_Product

Caption: Esterification Reaction Workflow.

Mitsunobu_Reaction_Pathway Start This compound + R-COOH Intermediate Alkoxyphosphonium Salt Start->Intermediate Activation Reagents PPh3 + DIAD/DEAD Reagents->Intermediate SN2 SN2 Attack by Carboxylate Intermediate->SN2 Product Inverted Ester Product SN2->Product

References

Application of 1-Azaspiro[3.3]heptanes in CNS Drug Discovery: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The strategic incorporation of novel chemical scaffolds is a cornerstone of modern medicinal chemistry. Among these, 1-azaspiro[3.3]heptane has emerged as a compelling bioisosteric replacement for the ubiquitous piperidine ring, offering a unique three-dimensional profile and distinct physicochemical properties. This document provides an overview of the application of 1-azaspiro[3.3]heptanes in Central Nervous System (CNS) drug discovery, with a focus on available data and experimental protocols.

Introduction to 1-Azaspiro[3.3]heptane in Medicinal Chemistry

1-Azaspiro[3.3]heptane is a saturated heterocyclic scaffold characterized by a spirocyclic fusion of two azetidine rings. Its rigid, three-dimensional structure provides a fixed orientation for substituents, which can be advantageous for optimizing interactions with biological targets. In the context of CNS drug discovery, where blood-brain barrier penetration and target specificity are critical, the unique properties of 1-azaspiro[3.3]heptane make it an attractive building block.

Core Application: Bioisosteric Replacement of Piperidine

The primary application of 1-azaspiro[3.3]heptane in drug design is as a bioisostere for the piperidine moiety.[1][2][3] This substitution can lead to improved physicochemical properties, such as modulated lipophilicity and metabolic stability, and potentially novel intellectual property.

A notable example of this application is the development of an analog of the local anesthetic bupivacaine, where the piperidine ring was replaced with a 1-azaspiro[3.3]heptane core.[1][2] Bupivacaine acts on the CNS to produce analgesia, and its analog demonstrates the potential of this scaffold in developing new CNS-active agents.

Physicochemical Properties

The introduction of the spirocyclic core can influence key molecular properties relevant to CNS drug design.

PropertyPiperidine-Containing Compound (Bupivacaine)1-Azaspiro[3.3]heptane AnalogReference
cLogP 3.42.9Kirichok et al., 2023
tPSA (°A²) 32.332.3Kirichok et al., 2023

Table 1: Comparison of calculated physicochemical properties of Bupivacaine and its 1-Azaspiro[3.3]heptane analog.

Quantitative Biological Data

The primary publicly available in vivo data for a 1-azaspiro[3.3]heptane-containing CNS-active compound comes from the study of the bupivacaine analog. The antinociceptive (pain-relieving) effects were evaluated using a tail-flick test in mice.

CompoundDose (mg/kg)Maximum Possible Effect (%)Time to Peak Effect (min)NoteReference
Bupivacaine10~8030Strong analgesic effectKirichok et al., 2023
1-Azaspiro[3.3]heptane Analog10~4015Less potent than bupivacaineKirichok et al., 2023

Table 2: In vivo antinociceptive activity of Bupivacaine and its 1-Azaspiro[3.3]heptane analog in a murine tail-flick test.

Experimental Protocols

Synthesis of 1-Azaspiro[3.3]heptane Core

The synthesis of the 1-azaspiro[3.3]heptane core is a key enabling step for its use in drug discovery. A common route involves a [2+2] cycloaddition followed by reduction.

Protocol: Two-Step Synthesis of N-Boc-1-azaspiro[3.3]heptane

  • Step 1: [2+2] Cycloaddition

    • To a solution of a suitable endocyclic alkene in an appropriate solvent, add chlorosulfonyl isocyanate (CSI) at a controlled temperature (e.g., -78 °C).

    • Allow the reaction to warm to room temperature and stir until completion, monitored by TLC or LC-MS.

    • Work up the reaction to isolate the resulting spirocyclic β-lactam.

  • Step 2: Reduction of the β-Lactam

    • Dissolve the spirocyclic β-lactam in a dry, inert solvent such as THF.

    • Add a reducing agent, for example, a solution of alane (AlH3) in THF, dropwise at 0 °C.

    • Stir the reaction at room temperature until the reduction is complete.

    • Quench the reaction carefully with an appropriate reagent (e.g., aqueous NaOH).

    • Extract the product and purify by column chromatography to yield the 1-azaspiro[3.3]heptane.

    • Protect the secondary amine with a suitable protecting group (e.g., Boc anhydride) for further functionalization.

In Vivo Analgesia Model: Tail-Flick Test

This protocol provides a general outline for assessing the antinociceptive effects of compounds in rodents.

Protocol: Murine Tail-Flick Test

  • Animals: Use adult male mice (e.g., Swiss Webster strain), housed under standard laboratory conditions with ad libitum access to food and water. Acclimatize the animals to the testing environment before the experiment.

  • Apparatus: A tail-flick analgesia meter equipped with a radiant heat source.

  • Procedure:

    • Gently restrain each mouse and place its tail over the radiant heat source.

    • Activate the heat source and measure the latency (in seconds) for the mouse to flick its tail away from the heat. This is the baseline latency. A cut-off time (e.g., 10 seconds) should be established to prevent tissue damage.

    • Administer the test compound (e.g., 1-azaspiro[3.3]heptane analog) or vehicle control via a suitable route (e.g., intraperitoneal injection).

    • Measure the tail-flick latency at predetermined time points after compound administration (e.g., 15, 30, 60, 90, and 120 minutes).

  • Data Analysis:

    • Calculate the Maximum Possible Effect (MPE) for each animal at each time point using the formula: MPE (%) = [(Post-drug latency - Baseline latency) / (Cut-off time - Baseline latency)] x 100

    • Compare the MPE values between the test compound and control groups using appropriate statistical methods (e.g., ANOVA).

Signaling Pathways and Logical Relationships

The following diagrams illustrate the logical workflow for the application of 1-azaspiro[3.3]heptanes in CNS drug discovery and the general mechanism of action for local anesthetics like bupivacaine, which serves as the primary example.

logical_workflow cluster_design Design & Synthesis cluster_evaluation Preclinical Evaluation cluster_outcome Outcome start Identify CNS Target with Piperidine-Containing Ligand design Design 1-Azaspiro[3.3]heptane Bioisostere start->design synthesis Synthesize Novel Analog design->synthesis physchem Physicochemical Profiling (logP, pKa, etc.) synthesis->physchem invitro In Vitro ADME & Target Affinity physchem->invitro invivo In Vivo CNS Model (e.g., Tail-Flick Test) invitro->invivo sar Establish Structure-Activity Relationship (SAR) invivo->sar lead_opt Lead Optimization sar->lead_opt

Drug discovery workflow using 1-azaspiro[3.3]heptanes.

signaling_pathway cluster_membrane Neuronal Membrane cluster_effect Cellular Effect drug Bupivacaine Analog (1-Azaspiro[3.3]heptane) pore Channel Pore drug->pore Binds to intracellular site channel Voltage-Gated Sodium Channel no_influx Blockade of Na+ Influx pore->no_influx Blocks ion flow no_ap Inhibition of Action Potential Propagation no_influx->no_ap no_signal Blockade of Nerve Signal Conduction no_ap->no_signal analgesia Analgesia no_signal->analgesia

Mechanism of action of bupivacaine-like analgesics.

Conclusion and Future Directions

The application of 1-azaspiro[3.3]heptane in CNS drug discovery is a promising yet nascent field. The available data, primarily centered on a bupivacaine analog, demonstrates the potential of this scaffold to modulate CNS activity. However, further research is needed to explore its utility across a broader range of CNS targets. Future studies should focus on synthesizing diverse libraries of 1-azaspiro[3.3]heptane derivatives and screening them against various CNS receptors, ion channels, and enzymes to unlock the full potential of this unique chemical scaffold. The detailed protocols and data presented herein provide a foundational resource for researchers venturing into this exciting area of medicinal chemistry.

References

Catalytic Routes to Substituted Azaspiro[3.3]heptanes: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The azaspiro[3.3]heptane scaffold is a key structural motif in modern drug discovery, prized for its three-dimensional character, metabolic stability, and ability to serve as a bioisostere for common saturated heterocycles like piperidine. This document provides detailed application notes and experimental protocols for various catalytic methods employed in the synthesis of substituted azaspiro[3.3]heptanes, intended to guide researchers in medicinal chemistry and process development.

Introduction to Azaspiro[3.3]heptanes

Substituted azaspiro[3.3]heptanes are increasingly sought after as building blocks in the design of novel therapeutics. Their rigid, sp³-rich framework offers a distinct advantage over planar aromatic systems by enabling more precise spatial orientation of substituents, which can lead to improved target engagement and selectivity. Catalytic methods for their synthesis are crucial for accessing these complex structures efficiently and, in many cases, enantioselectively.

Catalytic Strategies for Synthesis

Several catalytic strategies have emerged for the construction of the azaspiro[3.3]heptane core and its derivatives. These methods often involve the formation of one or both of the four-membered azetidine rings through catalytic processes. Key approaches include:

  • [2+2] Cycloaddition followed by Reduction: A common and powerful strategy involves the thermal [2+2] cycloaddition of an endocyclic alkene with an isocyanate to form a spirocyclic β-lactam intermediate. This intermediate is then reduced to the corresponding azaspiro[3.3]heptane.

  • Intramolecular Cyclization: These methods rely on the formation of the second four-membered ring from a pre-functionalized precursor, often through a transition metal-catalyzed or organocatalyzed ring-closing reaction.

  • Reductive Amination and Subsequent Cyclization: This two-step process involves the formation of an amine via reductive amination, which then undergoes an intramolecular cyclization to furnish the spirocyclic core.

Application Note 1: Synthesis of 1-Azaspiro[3.3]heptanes via [2+2] Cycloaddition and Reduction

This method provides a modular and scalable approach to a range of substituted 1-azaspiro[3.3]heptanes. The key steps are a thermal [2+2] cycloaddition to form a β-lactam, followed by a selective reduction of the lactam.

Reaction Scheme:

G cluster_0 Step 1: [2+2] Cycloaddition cluster_1 Step 2: Reduction Alkene Substituted Endocyclic Alkene Lactam Spirocyclic β-Lactam Alkene->Lactam Thermal Isocyanate + Graf's Isocyanate (ClO2S-NCO) Isocyanate->Lactam Lactam_in Spirocyclic β-Lactam Reduced_Lactam Substituted 1-Azaspiro[3.3]heptane Lactam_in->Reduced_Lactam Alane (AlH3) G Start 1-Benzyl-3-chloromethylazetidin-3-carbaldehyde ReductiveAmination Reductive Amination (Amine, NaBH(OAc)3) Start->ReductiveAmination Intermediate (1-Benzyl-3-chloromethylazetidin-3-ylmethyl)amine ReductiveAmination->Intermediate Cyclization Cyclization (t-BuOK, THF, 70 °C) Intermediate->Cyclization Product Substituted 2,6-Diazaspiro[3.3]heptane Cyclization->Product G Substrate Methylene-substituted N-heterocycle Carbene Iridium-Carbene Intermediate Substrate->Carbene Diazo Diazo Reagent (e.g., EDA) Enzyme Iridium-Containing Cytochrome P450 Variant Diazo->Enzyme Enzyme->Carbene Product Enantioenriched Spirocyclic Amine Carbene->Product

Application Notes and Protocols for the Scale-Up Synthesis of 1-Azaspiro[3.3]heptane Building Blocks

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Azaspiro[3.3]heptane scaffolds have emerged as crucial building blocks in modern medicinal chemistry, primarily serving as bioisosteres for the ubiquitous piperidine ring. Their rigid, three-dimensional structure can offer improved physicochemical properties, such as enhanced metabolic stability and reduced lipophilicity, which are highly desirable in drug candidates.[1][2] This document provides detailed application notes and scalable protocols for the synthesis of substituted 1-azaspiro[3.3]heptane derivatives, enabling their broader application in drug discovery and development programs.

The primary synthetic strategy involves a thermal [2+2] cycloaddition of an endocyclic alkene with Graf's isocyanate to form a spirocyclic β-lactam, followed by a chemoselective reduction of the lactam to the corresponding amine.[1][2][3] This modular approach allows for the introduction of diverse substituents on both the cyclobutane and azetidine rings, providing access to a wide range of functionally decorated building blocks.

Synthetic Strategy Overview

The scalable synthesis of 1-azaspiro[3.3]heptane building blocks is centered around a robust two-step sequence. The overall workflow is depicted below.

G cluster_0 Step 1: [2+2] Cycloaddition cluster_1 Step 2: Reduction Alkene Substituted Endocyclic Alkene BetaLactam Spirocyclic β-Lactam Intermediate Alkene->BetaLactam Thermal [2+2] Cycloaddition GrafsIsocyanate Graf's Isocyanate (ClO2S-NCO) GrafsIsocyanate->BetaLactam Alane Alane (AlH3) FinalProduct Substituted 1-Azaspiro[3.3]heptane Alane->FinalProduct BetaLactam_ref Spirocyclic β-Lactam Intermediate BetaLactam_ref->FinalProduct Reduction G cluster_diversification Diversification Strategies Start Substituted Endocyclic Alkene BetaLactam Substituted Spirocyclic β-Lactam Start->BetaLactam [2+2] Cycloaddition FinalProduct Substituted 1-Azaspiro[3.3]heptane BetaLactam->FinalProduct Reduction DiversifiedProduct Further Diversified 1-Azaspiro[3.3]heptanes FinalProduct->DiversifiedProduct Functional Group Interconversion VaryAlkene Vary Alkene Substituent (R1) VaryAlkene->Start Lithiation Lithiation of β-Lactam & Electrophilic Trap (R2) Lithiation->BetaLactam N_Func N-Functionalization of Final Amine (R3) N_Func->FinalProduct

References

Application Notes and Protocols: 1-Boc-6-hydroxy-1-azaspiro[3.3]heptane as a Structural Probe in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: 1-Boc-6-hydroxy-1-azaspiro[3.3]heptane is a versatile bifunctional building block crucial in modern drug discovery. Its rigid, three-dimensional spirocyclic core serves as a valuable structural motif for the synthesis of novel chemical entities. The tert-butoxycarbonyl (Boc) protecting group on the nitrogen and the hydroxyl group provide orthogonal handles for a wide range of chemical transformations, enabling the exploration of diverse chemical space. A primary application of this scaffold is as a bioisostere for the ubiquitous piperidine ring, offering a more rigid and three-dimensionally complex alternative that can lead to improved pharmacological properties.[1] This document provides detailed application notes and experimental protocols for the use of this compound and its derivatives as structural probes in medicinal chemistry.

Application Notes

1. Bioisosteric Replacement of Piperidine:

The 1-azaspiro[3.3]heptane core, accessible from this compound, is an effective bioisostere for the piperidine ring, a common fragment in many approved drugs.[1][2][3] Bioisosteric replacement is a key strategy in drug design to modulate the physicochemical and pharmacological properties of a lead compound.

  • Advantages of 1-Azaspiro[3.3]heptane over Piperidine:

    • Increased Rigidity and 3D Character: The spirocyclic system is conformationally more restricted than the flexible piperidine ring. This rigidity can lead to higher binding affinity and selectivity for the target protein by reducing the entropic penalty upon binding.[1]

    • Improved Physicochemical Properties: Incorporation of the 1-azaspiro[3.3]heptane motif can alter lipophilicity (logD), solubility, and metabolic stability, potentially leading to a more favorable ADME (Absorption, Distribution, Metabolism, and Excretion) profile.[3]

    • Novel Chemical Space and IP Position: As a less explored scaffold compared to piperidine, it allows for the creation of novel, patent-free analogues of existing drugs.[1][2][3]

2. Scaffold for Combinatorial Chemistry and Fragment-Based Drug Discovery (FBDD):

The orthogonal functional groups of this compound make it an ideal scaffold for building combinatorial libraries. The hydroxyl group can be functionalized, for example, through oxidation to a ketone or conversion to other functional groups, while the Boc-protected amine can be deprotected and subsequently acylated, alkylated, or used in other coupling reactions. This allows for the systematic exploration of structure-activity relationships (SAR).

3. Analogue Synthesis in Lead Optimization:

This building block has been successfully used to synthesize analogues of existing drugs. A notable example is the creation of a bupivacaine analogue where the piperidine ring was replaced with the 1-azaspiro[3.3]heptane core. The resulting compound demonstrated significant anesthetic activity, validating the bioisosteric potential of the scaffold.[1][2][3][4][5]

Data Presentation

The following tables summarize the quantitative data comparing a model compound containing a piperidine ring with its 1-azaspiro[3.3]heptane and 2-azaspiro[3.3]heptane bioisosteres.

Table 1: Comparison of Physicochemical Properties [3]

PropertyPiperidine Analogue (57)2-Azaspiro[3.3]heptane Analogue (58)1-Azaspiro[3.3]heptane Analogue (59)
Solubility (µM) in PBS, pH 7.41361213
clogP (calculated lipophilicity)3.83.83.6
logD (experimental at pH 7.4)3.33.63.6
Metabolic Stability (CLint, µL/min/mg)145332
Half-life (t1/2, min)Not Reported3152

Table 2: In Vivo Analgesic Activity of Bupivacaine and its 1-Azaspiro[3.3]heptane Analogue [4]

CompoundDose (mg/kg)Time Point (min)Antinociceptive Effect (% MPE)
Bupivacaine515~80%
Bupivacaine530~60%
Bupivacaine560~30%
1-Azaspiro[3.3]heptane Analogue (60)515~50%
1-Azaspiro[3.3]heptane Analogue (60)530~30%
1-Azaspiro[3.3]heptane Analogue (60)560~15%

*% MPE (Maximum Possible Effect) from tail flick test. Data is estimated from the provided chart in the source.

Experimental Protocols

Protocol 1: Synthesis of a 1-Azaspiro[3.3]heptane Analogue of Bupivacaine

This protocol is a representative synthesis of a bioactive compound using a 1-azaspiro[3.3]heptane core, derived from a precursor like this compound.

Step 1: Synthesis of N-Boc-1-azaspiro[3.3]heptane-6-carboxylic acid (an analogue of α-pipecolic acid). [3]

  • This step involves the oxidation of the hydroxyl group of a suitable N-Boc protected 1-azaspiro[3.3]heptane precursor.

Step 2: Amide Coupling.

  • To a solution of N-Boc-1-azaspiro[3.3]heptane-6-carboxylic acid in an appropriate aprotic solvent (e.g., dichloromethane or DMF), add a coupling agent (e.g., HATU or HBTU) and a non-nucleophilic base (e.g., DIPEA).

  • Stir the mixture at room temperature for 10-15 minutes to activate the carboxylic acid.

  • Add 2,6-dimethylaniline to the reaction mixture.

  • Continue stirring at room temperature for 12-24 hours until the reaction is complete (monitor by TLC or LC-MS).

  • Work up the reaction by washing with aqueous solutions (e.g., 1N HCl, saturated NaHCO3, brine) and dry the organic layer over anhydrous sodium sulfate.

  • Purify the product by flash column chromatography.

Step 3: Boc Deprotection.

  • Dissolve the N-Boc protected amide in a suitable solvent (e.g., dichloromethane or 1,4-dioxane).

  • Add an excess of a strong acid (e.g., trifluoroacetic acid or HCl in dioxane).

  • Stir the mixture at room temperature for 1-4 hours.

  • Remove the solvent and excess acid under reduced pressure to yield the amine salt.

Step 4: N-Alkylation.

  • Dissolve the amine salt in a polar aprotic solvent (e.g., acetonitrile or DMF).

  • Add a base (e.g., K2CO3 or DIPEA) to neutralize the salt.

  • Add butyl iodide and stir the reaction mixture, possibly with heating (e.g., 60-80 °C), for 12-24 hours.

  • Monitor the reaction by TLC or LC-MS.

  • Upon completion, perform an aqueous workup and purify the final product by chromatography or crystallization.

Protocol 2: In Vivo Analgesic Efficacy Assessment using the Tail Flick Test [6][7]

This protocol describes a standard method for evaluating the antinociceptive effects of a test compound.

  • Animals: Use male Balb/c mice (or other appropriate rodent strain), aged 8-12 weeks. Acclimatize the animals to the testing environment for at least 30-60 minutes before the experiment.

  • Apparatus: Use a tail flick analgesia meter, which applies a focused beam of radiant heat to the ventral surface of the tail.

  • Baseline Latency: Determine the baseline tail flick latency for each mouse by measuring the time it takes for the mouse to flick its tail away from the heat source. The average of three readings, taken at least 5 minutes apart, should be used. A cut-off time (e.g., 10-15 seconds) must be set to prevent tissue damage.

  • Compound Administration: Administer the test compound (e.g., the bupivacaine analogue) and the positive control (e.g., bupivacaine) via a suitable route (e.g., subcutaneous or intraperitoneal injection). A vehicle control group should also be included.

  • Post-treatment Latency: Measure the tail flick latency at various time points after compound administration (e.g., 15, 30, 60, 90, and 120 minutes).

  • Data Analysis: Convert the latency times to the percentage of Maximum Possible Effect (% MPE) using the formula: % MPE = [(Post-treatment latency - Baseline latency) / (Cut-off time - Baseline latency)] x 100. Compare the % MPE values between the different treatment groups using appropriate statistical analysis (e.g., ANOVA).

Protocol 3: Determination of Physicochemical Properties

  • Kinetic Solubility: [7][8]

    • Prepare a stock solution of the test compound in DMSO (e.g., 10 mM).

    • Add small aliquots of the DMSO stock to a phosphate-buffered saline (PBS, pH 7.4) in a 96-well plate to achieve a range of final concentrations.

    • Incubate the plate at room temperature with shaking for a specified period (e.g., 2 hours).

    • Measure the turbidity of each well using a nephelometer. The concentration at which precipitation is first observed is the kinetic solubility.

  • logD Determination (Shake-Flask Method): [5]

    • Prepare a solution of the test compound in a biphasic system of n-octanol and PBS (pH 7.4).

    • Shake the mixture vigorously for a set period (e.g., 1-2 hours) to allow for partitioning.

    • Centrifuge the mixture to separate the two phases.

    • Carefully collect aliquots from both the n-octanol and PBS layers.

    • Determine the concentration of the compound in each phase using LC-MS/MS.

    • Calculate logD as log10([Concentration in octanol] / [Concentration in PBS]).

  • Metabolic Stability in Human Liver Microsomes: [1][2]

    • Prepare an incubation mixture containing human liver microsomes, the test compound, and a buffer (e.g., phosphate buffer, pH 7.4).

    • Pre-incubate the mixture at 37°C.

    • Initiate the metabolic reaction by adding a NADPH-regenerating system.

    • Take aliquots at various time points (e.g., 0, 5, 15, 30, 45, 60 minutes) and quench the reaction by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard.

    • Centrifuge the samples to precipitate the proteins.

    • Analyze the supernatant by LC-MS/MS to quantify the remaining amount of the parent compound.

    • Determine the rate of disappearance and calculate the in vitro half-life (t1/2) and intrinsic clearance (CLint).

Visualizations

cluster_0 Bioisosteric Replacement Strategy cluster_1 Impact on Properties piperidine Piperidine Core (Flexible, Ubiquitous) azaspiro 1-Azaspiro[3.3]heptane Core (Rigid, 3D Scaffold) piperidine->azaspiro Bioisosteric Replacement improved_props Improved Pharmacological Profile: - Enhanced Binding Affinity - Increased Selectivity - Favorable ADME Properties - Novel IP azaspiro->improved_props

Caption: Bioisosterism of Piperidine with 1-Azaspiro[3.3]heptane.

start 1-Boc-6-hydroxy- 1-azaspiro[3.3]heptane synthesis Chemical Derivatization (e.g., oxidation, coupling, deprotection, alkylation) start->synthesis library Library of Analogues (e.g., Bupivacaine Analogue) synthesis->library physchem Physicochemical Profiling (Solubility, logD, Metabolic Stability) library->physchem invivo In Vivo Efficacy Testing (Tail Flick Test) library->invivo sar Structure-Activity Relationship (SAR) Analysis physchem->sar invivo->sar

Caption: Drug discovery workflow using 1-azaspiro[3.3]heptane scaffold.

cluster_neuron Peripheral Nerve Fiber pain_stimulus Painful Stimulus nociceptor Nociceptor Activation pain_stimulus->nociceptor nerve_impulse Nerve Impulse Propagation nociceptor->nerve_impulse spinal_cord Spinal Cord nerve_impulse->spinal_cord na_channel Voltage-gated Sodium Channels brain Brain (Pain Perception) spinal_cord->brain drug Bupivacaine Analogue (1-Azaspiro[3.3]heptane Core) drug->na_channel Blocks

Caption: Mechanism of action for a bupivacaine analogue in a nociceptive pathway.

References

Flow Chemistry Approaches to the Synthesis of 1-Azaspiro[3.3]heptane: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the synthesis of 1-azaspiro[3.3]heptane and its derivatives using continuous flow chemistry. The 1-azaspiro[3.3]heptane scaffold is a valuable bioisostere for piperidine in medicinal chemistry, offering improved physicochemical properties and novel chemical space for drug design. Traditional batch synthesis of this strained spirocycle can present challenges in terms of safety, scalability, and reaction control. Flow chemistry offers a powerful alternative to address these limitations, enabling enhanced process control, improved safety, and facile scalability.

These notes outline two potential flow chemistry approaches for the synthesis of 1-azaspiro[3.3]heptane derivatives: a thermal [2+2] cycloaddition and a photochemical approach. The protocols provided are based on established methodologies for the synthesis of analogous azetidines and spirocyclic systems in flow, offering a strategic guide for the development of continuous manufacturing processes for this important structural motif.

Method 1: Continuous Flow Thermal [2+2] Cycloaddition

This proposed method adapts the known batch synthesis of 1-azaspiro[3.3]heptanes, which often involves a [2+2] cycloaddition between an alkene and an isocyanate, to a continuous flow process. The use of a high-temperature, high-pressure flow reactor allows for precise control over reaction time and temperature, potentially leading to improved yields and reduced side-product formation compared to batch conditions.

Experimental Protocol

Objective: To synthesize a protected 1-azaspiro[3.3]heptane derivative via a continuous flow thermal [2+2] cycloaddition.

Reagents:

  • N-Boc-3-methyleneazetidine

  • Chlorosulfonyl isocyanate

  • Triethylamine

  • Anhydrous solvent (e.g., Dioxane or Toluene)

  • Reducing agent (e.g., LiAlH4 solution in THF) for subsequent deprotection and reduction (to be performed in a separate step).

Equipment:

  • Flow chemistry system equipped with:

    • Two high-pressure pumps

    • T-mixer

    • Heated reactor coil (e.g., PFA or stainless steel)

    • Back-pressure regulator

    • Collection vessel

Procedure:

  • Reagent Preparation:

    • Solution A: Prepare a 0.5 M solution of N-Boc-3-methyleneazetidine in anhydrous dioxane.

    • Solution B: Prepare a 0.6 M solution of chlorosulfonyl isocyanate in anhydrous dioxane.

    • Solution C (Quench): Prepare a 1.0 M solution of triethylamine in anhydrous dioxane.

  • Flow Reactor Setup:

    • Set the reactor temperature to 120 °C.

    • Set the back-pressure regulator to 10 bar.

    • Pump Solution A at a flow rate of 0.5 mL/min.

    • Pump Solution B at a flow rate of 0.42 mL/min.

    • The two streams are combined in a T-mixer before entering the heated reactor coil.

    • The reaction mixture flows through the reactor coil with a residence time of 20 minutes.

    • After the reactor, the stream is mixed with Solution C (pumped at 0.5 mL/min) in a second T-mixer to quench the reaction.

    • The product stream is collected in a cooled vessel.

  • Work-up and Analysis:

    • The collected solution is concentrated under reduced pressure.

    • The crude product, a spirocyclic β-lactam, is purified by column chromatography.

    • The structure and purity of the product are confirmed by NMR and LC-MS analysis.

    • The resulting β-lactam can be reduced in a subsequent batch or flow step to yield the desired 1-azaspiro[3.3]heptane.

Data Presentation
ParameterValue
Reactant A N-Boc-3-methyleneazetidine
Concentration A 0.5 M
Reactant B Chlorosulfonyl isocyanate
Concentration B 0.6 M
Temperature 120 °C
Pressure 10 bar
Residence Time 20 min
Solvent Dioxane
Yield (β-lactam) 75% (projected)
Purity >95% (projected)

Experimental Workflow

G cluster_prep Reagent Preparation cluster_flow Flow Reactor System A Solution A: N-Boc-3-methyleneazetidine in Dioxane P1 Pump A A->P1 B Solution B: Chlorosulfonyl Isocyanate in Dioxane P2 Pump B B->P2 C Solution C: Triethylamine in Dioxane P3 Pump C C->P3 T1 T-Mixer P1->T1 P2->T1 T2 T-Mixer P3->T2 Reactor Heated Coil (120 °C, 10 bar) T1->Reactor Reactor->T2 BPR Back Pressure Regulator T2->BPR Collection Product Collection BPR->Collection

Caption: Workflow for the continuous synthesis of a spirocyclic β-lactam.

Method 2: Photochemical Flow Synthesis of Azaspiro-compounds

This proposed protocol leverages the advantages of photochemical reactions in flow, such as precise control of irradiation time and enhanced light penetration, to synthesize azaspiro-compounds. While a direct photochemical route to 1-azaspiro[3.3]heptane is not established, this method outlines a general approach for the synthesis of related azetidines and spirocycles that could be adapted. For instance, a photochemical [2+2] cycloaddition between a suitable alkene and an imine could be explored.

Experimental Protocol

Objective: To explore the synthesis of an azaspiro[3.3]heptane precursor via a photochemical [2+2] cycloaddition in a continuous flow reactor.

Reagents:

  • Substituted alkene (e.g., 1,1-dichloroethylene as a ketene equivalent precursor)

  • Substituted imine (e.g., N-benzylidenemethylamine)

  • Photosensitizer (e.g., Acetophenone)

  • Anhydrous solvent (e.g., Acetonitrile)

Equipment:

  • Flow chemistry system equipped with:

    • Two high-pressure pumps

    • T-mixer

    • Photochemical flow reactor (e.g., with UV-LED irradiation)

    • Back-pressure regulator

    • Collection vessel

Procedure:

  • Reagent Preparation:

    • Solution A: Prepare a 0.2 M solution of the alkene and 0.2 M solution of the imine in anhydrous acetonitrile.

    • Solution B: Prepare a 0.05 M solution of the photosensitizer in anhydrous acetonitrile.

  • Flow Reactor Setup:

    • Set the photochemical reactor to the desired wavelength (e.g., 365 nm).

    • Set the reactor temperature to 25 °C.

    • Set the back-pressure regulator to 2 bar.

    • Pump Solution A at a flow rate of 0.8 mL/min.

    • Pump Solution B at a flow rate of 0.2 mL/min.

    • The streams are combined in a T-mixer before entering the photochemical reactor.

    • The reaction mixture is irradiated with a residence time of 15 minutes.

    • The product stream is collected in a vessel protected from light.

  • Work-up and Analysis:

    • The solvent is removed under reduced pressure.

    • The crude product is purified by column chromatography.

    • The structure and purity of the resulting azetidine are confirmed by NMR and LC-MS analysis.

Data Presentation
ParameterValue
Reactant A Substituted Alkene
Concentration A 0.2 M
Reactant B Substituted Imine
Concentration B 0.2 M
Photosensitizer Acetophenone
Concentration (Sens.) 0.05 M
Wavelength 365 nm
Temperature 25 °C
Residence Time 15 min
Solvent Acetonitrile
Yield (Azetidine) 60% (projected)
Purity >90% (projected)

Logical Relationship Diagram

G cluster_inputs Inputs cluster_process Photochemical Flow Process cluster_outputs Outputs cluster_analysis Analysis & Purification Alkene Alkene Substrate Mixing Mixing Alkene->Mixing Imine Imine Substrate Imine->Mixing Sensitizer Photosensitizer Sensitizer->Mixing Solvent Solvent Solvent->Mixing Irradiation UV Irradiation in Flow Reactor Mixing->Irradiation Product Azaspiro[3.3]heptane Precursor Irradiation->Product Byproducts Side Products Irradiation->Byproducts Purification Purification (Chromatography) Product->Purification Analysis Analysis (NMR, LC-MS) Purification->Analysis

Caption: Logical flow of the photochemical synthesis of an azaspiro-compound.

Troubleshooting & Optimization

Technical Support Center: Synthesis of 1-Azaspiro[3.3]heptane

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of 1-azaspiro[3.3]heptane. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) related to common challenges encountered during the synthesis of this valuable scaffold.

Troubleshooting Guide

This guide addresses specific issues that may arise during the synthesis of 1-azaspiro[3.3]heptane, focusing on the common synthetic route involving a spirocyclic β-lactam intermediate.

Problem 1: Low yield or formation of a significant byproduct during the reduction of the spirocyclic β-lactam intermediate.

Question: I am attempting to reduce the 1-azaspiro[3.3]heptan-2-one intermediate to obtain 1-azaspiro[3.3]heptane, but I am observing low yields of my desired product and the formation of a significant amount of a byproduct, which I suspect is the ring-opened amino alcohol. How can I prevent this side reaction?

Answer: The primary side reaction during the reduction of the strained spirocyclic β-lactam is the cleavage of the four-membered ring, leading to the formation of the corresponding amino alcohol. This is a common issue with powerful reducing agents.

Root Cause: The high ring strain of the β-lactam makes it susceptible to nucleophilic attack and subsequent ring opening. Reducing agents like borane dimethyl sulfide complex (BH₃·SMe₂) and lithium aluminum hydride (LiAlH₄) are known to cause significant ring cleavage.

Solution: The choice of reducing agent is critical to minimize the ring-opening side reaction. Alane (AlH₃) has been shown to be a highly effective reagent for the clean reduction of the spirocyclic β-lactam to the desired 1-azaspiro[3.3]heptane with excellent yields.

Quantitative Comparison of Reducing Agents:

Reducing AgentPrimary ProductMajor Side ProductReported Yield of 1-Azaspiro[3.3]heptaneReference
Alane (AlH₃)1-Azaspiro[3.3]heptaneMinimal89%[1]
BH₃·SMe₂1-Azaspiro[3.3]heptaneSignificant amino alcohol formationNot Recommended[1]
LiAlH₄1-Azaspiro[3.3]heptaneSignificant amino alcohol formationNot Recommended[1]

Experimental Protocol: Alane Reduction of 1-Azaspiro[3.3]heptan-2-one

A detailed experimental protocol for the alane-mediated reduction is provided below.

  • Reagents and Materials:

    • 1-Azaspiro[3.3]heptan-2-one

    • Alane (AlH₃) solution (e.g., 0.5 M in THF)

    • Anhydrous tetrahydrofuran (THF)

    • Sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

    • Standard workup reagents (e.g., water, Rochelle's salt solution)

  • Procedure:

    • Dissolve 1-azaspiro[3.3]heptan-2-one in anhydrous THF under an inert atmosphere (e.g., argon or nitrogen).

    • Cool the solution to 0 °C in an ice bath.

    • Slowly add the alane solution (typically 2-3 equivalents) to the stirred solution of the β-lactam.

    • Allow the reaction mixture to warm to room temperature and stir for several hours (monitor by TLC or LC-MS for completion).

    • Upon completion, carefully quench the reaction by the dropwise addition of water or a saturated aqueous solution of Rochelle's salt at 0 °C.

    • Extract the aqueous layer with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).

    • Combine the organic layers, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude 1-azaspiro[3.3]heptane.

    • Purify the product as necessary, for example, by conversion to its hydrochloride salt.[1]

Problem 2: Unwanted chlorination at the C3 position during N-functionalization.

Question: I am trying to N-functionalize my 1-azaspiro[3.3]heptane with an acyl chloride, but I am observing a chlorinated byproduct. How can I avoid this?

Answer: Direct N-acylation of azetidine-containing scaffolds with acyl chlorides can sometimes lead to competitive chlorination at the C3 position of the azetidine ring.

Root Cause: This side reaction can occur under certain conditions where the reaction intermediate or the reagents facilitate chlorination of the azetidine ring.

Solution: To suppress this side reaction, it is recommended to first convert the 1-azaspiro[3.3]heptane into its trifluoroacetic acid (TFA) salt. The subsequent acylation is then carried out in the presence of a non-nucleophilic base like triethylamine (TEA).

Experimental Protocol: N-Acylation of 1-Azaspiro[3.3]heptane via its TFA Salt

  • Reagents and Materials:

    • 1-Azaspiro[3.3]heptane

    • Trifluoroacetic acid (TFA)

    • Acyl chloride

    • Triethylamine (TEA)

    • Anhydrous dichloromethane (DCM)

  • Procedure:

    • Formation of the TFA salt: Dissolve 1-azaspiro[3.3]heptane in anhydrous DCM and cool to 0 °C. Add one equivalent of TFA dropwise. Stir for a short period and then remove the solvent under reduced pressure to obtain the TFA salt.

    • N-Acylation: Dissolve the TFA salt in anhydrous DCM. Add an excess of triethylamine (e.g., 2-3 equivalents). To this mixture, add the desired acyl chloride dropwise at 0 °C.

    • Allow the reaction to warm to room temperature and stir until completion (monitor by TLC or LC-MS).

    • Perform a standard aqueous workup, dry the organic layer, and concentrate to obtain the crude N-acylated product.

    • Purify by column chromatography or other suitable methods.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route to 1-azaspiro[3.3]heptane?

A1: The most common and scalable synthetic approach involves a two-step sequence:

  • A thermal [2+2] cycloaddition between an endocyclic alkene (like methylenecyclobutane) and Graf's isocyanate (chlorosulfonyl isocyanate) to form the spirocyclic β-lactam intermediate, 1-azaspiro[3.3]heptan-2-one.[2][3]

  • Reduction of the β-lactam to the final 1-azaspiro[3.3]heptane.[1]

Q2: Are there any critical parameters for the [2+2] cycloaddition step?

A2: The thermal [2+2] cycloaddition is generally robust. Key considerations include ensuring the purity of the starting materials and maintaining an appropriate reaction temperature. The reaction is typically performed in a suitable solvent, and reaction times can vary depending on the specific substrate and conditions.

Q3: How can I purify the final 1-azaspiro[3.3]heptane product?

A3: The crude 1-azaspiro[3.3]heptane can often be purified by converting it to its hydrochloride salt. This is achieved by treating a solution of the amine with HCl (e.g., as a solution in dioxane or diethyl ether), which often results in the precipitation of the pure crystalline salt.[1]

Visualizations

experimental_workflow cluster_cycloaddition Step 1: [2+2] Cycloaddition cluster_reduction Step 2: Reduction start_cyclo Methylenecyclobutane + Graf's Isocyanate reaction_cyclo Thermal Cycloaddition start_cyclo->reaction_cyclo product_cyclo 1-Azaspiro[3.3]heptan-2-one (β-Lactam Intermediate) reaction_cyclo->product_cyclo start_reduction 1-Azaspiro[3.3]heptan-2-one product_cyclo->start_reduction reaction_reduction Alane (AlH3) Reduction start_reduction->reaction_reduction product_reduction 1-Azaspiro[3.3]heptane reaction_reduction->product_reduction troubleshooting_logic problem Low Yield in Reduction Step side_product Amino Alcohol Byproduct Observed? problem->side_product reagent_issue Incorrect Reducing Agent Used side_product->reagent_issue Yes other_issues Investigate other reaction parameters (purity, temp, etc.) side_product->other_issues No solution Use Alane (AlH3) for Reduction reagent_issue->solution

References

"improving yield and purity of 1-Boc-6-hydroxy-1-azaspiro[3.3]heptane"

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the yield and purity of 1-Boc-6-hydroxy-1-azaspiro[3.3]heptane.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route to prepare this compound?

A1: A widely employed strategy involves the reduction of the corresponding ketone, 1-Boc-6-oxo-1-azaspiro[3.3]heptane. This method is generally effective, utilizing common reducing agents to yield the desired secondary alcohol.

Q2: Which reducing agents are suitable for the conversion of 1-Boc-6-oxo-1-azaspiro[3.3]heptane to the hydroxy derivative?

A2: Sodium borohydride (NaBH₄) is a mild and selective reducing agent commonly used for this transformation.[1][2] It is effective for reducing ketones to alcohols without affecting the Boc protecting group or other ester functionalities that might be present in more complex substrates.[1][3]

Q3: How can I monitor the progress of the reduction reaction?

A3: Thin-layer chromatography (TLC) is the most convenient method to monitor the reaction's progress.[4][5] The starting ketone is typically less polar than the resulting alcohol product. A suitable solvent system (e.g., ethyl acetate/hexanes) will show the consumption of the starting material spot and the appearance of a new, lower Rf spot corresponding to the product.

Q4: What are the best visualization techniques for the TLC plate?

A4: Since the starting material and product are Boc-protected amines, they can often be visualized using a ninhydrin stain, which can detect the amine after the Boc group is cleaved by heat.[6] UV light may also be effective if the molecule contains a UV-active chromophore.[7] General-purpose stains like p-anisaldehyde can also be used for visualizing alcohols.[7]

Q5: What are common impurities, and how can they be removed?

A5: Common impurities may include unreacted starting material (1-Boc-6-oxo-1-azaspiro[3.3]heptane), over-reduced byproducts, or impurities from the starting materials. Purification is typically achieved through flash column chromatography on silica gel or recrystallization.

Troubleshooting Guides

Low Yield
Symptom Possible Cause Suggested Solution
Incomplete reaction (starting material remains) Insufficient reducing agent.Use a slight excess of the reducing agent (e.g., 1.2-1.5 equivalents of NaBH₄).
Low reaction temperature.While the reaction is often performed at 0°C to control reactivity, allowing it to slowly warm to room temperature can help drive it to completion.
Deactivated reducing agent.Ensure the sodium borohydride is fresh and has been stored in a desiccator.
Product loss during work-up Emulsion formation during extraction.If using THF as a solvent, evaporate it before adding water and an extraction solvent like ethyl acetate to minimize emulsion.[8]
Product is water-soluble.If the product shows some water solubility, perform multiple extractions with an organic solvent and consider a brine wash of the combined organic layers.
Product degradation Acidic conditions during work-up.Avoid strongly acidic conditions during the work-up, as this can lead to the cleavage of the Boc protecting group. Use a mild quenching agent like saturated aqueous ammonium chloride.
Low Purity
Symptom Possible Cause Suggested Solution
Presence of starting material in the final product Incomplete reaction or co-elution during chromatography.Optimize the reaction conditions for full conversion. For purification, use a less polar eluent system for column chromatography to improve separation between the ketone and the more polar alcohol.
Multiple spots on TLC after reaction Formation of diastereomers or side products.The reduction of the ketone can potentially form diastereomers. Careful optimization of the column chromatography conditions is necessary for separation.
Over-reduction or side reactions.Ensure the reaction is not run for an excessively long time or at high temperatures.
Oily product that is difficult to handle Product is not crystalline or contains impurities.Attempt to purify via column chromatography. If the product is still an oil, consider converting it to a crystalline salt (e.g., a dicyclohexylamine salt) for easier handling and purification, followed by regeneration of the free alcohol.[9]

Experimental Protocols

Protocol 1: Reduction of 1-Boc-6-oxo-1-azaspiro[3.3]heptane with Sodium Borohydride

This protocol is a general procedure based on the reduction of ketones to secondary alcohols.

Materials:

  • 1-Boc-6-oxo-1-azaspiro[3.3]heptane

  • Sodium borohydride (NaBH₄)

  • Methanol (MeOH) or Ethanol (EtOH)

  • Dichloromethane (DCM) or Ethyl Acetate (EtOAc)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • Dissolve 1-Boc-6-oxo-1-azaspiro[3.3]heptane (1.0 eq) in methanol or ethanol (approximately 0.1 M concentration) in a round-bottom flask equipped with a magnetic stir bar.

  • Cool the solution to 0°C in an ice bath.

  • Slowly add sodium borohydride (1.2-1.5 eq) portion-wise to the stirred solution.

  • Monitor the reaction progress by TLC until the starting material is consumed.

  • Carefully quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.

  • Concentrate the mixture under reduced pressure to remove the alcohol solvent.

  • Extract the aqueous residue with dichloromethane or ethyl acetate (3 x volume of the aqueous layer).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes).

Protocol 2: Purification by Recrystallization

This is a general guideline for the recrystallization of a Boc-protected hydroxy compound.

Procedure:

  • Dissolve the crude this compound in a minimal amount of a hot solvent in which it is soluble (e.g., ethyl acetate).

  • Slowly add a non-polar "anti-solvent" (e.g., hexanes) until the solution becomes cloudy.

  • Add a few drops of the hot solvent back until the solution is clear again.

  • Allow the solution to cool slowly to room temperature, and then in a refrigerator to promote crystal formation.

  • Collect the crystals by vacuum filtration, wash with a small amount of cold anti-solvent, and dry under vacuum.

Data Presentation

Table 1: Comparison of Reducing Agents for Ketone Reduction
Reducing Agent Typical Solvent Selectivity Notes
Sodium Borohydride (NaBH₄) Methanol, Ethanol, THFHigh for aldehydes and ketones. Does not typically reduce esters or amides.[1][3]Mild and easy to handle. Can be used in protic solvents.
Lithium Aluminum Hydride (LiAlH₄) THF, Diethyl etherStrong, non-selective. Reduces most carbonyl functional groups.Highly reactive with protic solvents; requires anhydrous conditions.
Table 2: Common Solvents for Column Chromatography and Recrystallization
Technique Solvent System Examples Principle
Column Chromatography Ethyl Acetate / Hexanes, Dichloromethane / MethanolSeparation based on polarity. The more polar alcohol product will have a stronger interaction with the silica gel and elute later than the less polar ketone starting material.[10][11]
Recrystallization Ethyl Acetate / Hexanes, Ethanol / WaterThe compound should be soluble in the hot solvent and insoluble in the cold solvent. The addition of an anti-solvent in which the compound is insoluble helps to induce crystallization.[9]

Visualizations

experimental_workflow cluster_synthesis Synthesis cluster_workup Work-up cluster_purification Purification cluster_product Final Product start 1-Boc-6-oxo-1-azaspiro[3.3]heptane reaction Reduction with NaBH4 in Methanol at 0°C start->reaction quench Quench with aq. NH4Cl reaction->quench extraction Extract with Ethyl Acetate quench->extraction dry Dry over Na2SO4 and Concentrate extraction->dry chromatography Flash Column Chromatography dry->chromatography recrystallization Recrystallization dry->recrystallization product This compound chromatography->product recrystallization->product

Caption: Synthetic and purification workflow for this compound.

troubleshooting_logic cluster_yield Yield Troubleshooting cluster_purity Purity Troubleshooting start Analyze Crude Product by TLC low_yield Low Yield? start->low_yield low_purity Low Purity? low_yield->low_purity No incomplete_rxn Incomplete Reaction low_yield->incomplete_rxn Yes unreacted_sm Unreacted Starting Material low_purity->unreacted_sm Yes end Optimize and Repeat low_purity->end No workup_loss Loss during Work-up incomplete_rxn->workup_loss Check Reagent/Conditions workup_loss->end side_products Side Products unreacted_sm->side_products Optimize Chromatography side_products->end

Caption: Logical workflow for troubleshooting yield and purity issues.

References

"troubleshooting Boc deprotection in the presence of sensitive functional groups"

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges with Boc deprotection, especially in the presence of sensitive functional groups.

Frequently Asked Questions (FAQs)

Q1: What is the general mechanism of Boc deprotection and what is the primary cause of side reactions?

The tert-butyloxycarbonyl (Boc) group is an acid-labile protecting group for amines. The deprotection mechanism is initiated by protonation of the carbamate oxygen by an acid, typically trifluoroacetic acid (TFA). This is followed by the cleavage of the C-O bond to generate a stable tert-butyl cation and a carbamic acid intermediate. The carbamic acid then readily decarboxylates to yield the free amine and carbon dioxide.[1][2][] The primary cause of side reactions is the formation of the highly reactive tert-butyl cation, which is a potent electrophile that can alkylate nucleophilic functional groups within the substrate.[2][4]

Q2: Which functional groups are particularly sensitive to standard Boc deprotection conditions (e.g., TFA in DCM)?

Functional groups that are acid-sensitive or nucleophilic are prone to degradation or modification during Boc deprotection. These include:

  • Acid-labile protecting groups: Other protecting groups such as trityl (Trt), tetrahydropyranyl (THP), and t-butyl esters can be cleaved under the acidic conditions used for Boc removal.

  • Nucleophilic amino acid side chains: Residues like Tryptophan (Trp), Methionine (Met), Cysteine (Cys), and Tyrosine (Tyr) are susceptible to alkylation by the tert-butyl cation.[2]

  • Electron-rich aromatic rings: These can undergo Friedel-Crafts alkylation.[4]

  • Thiols, thioethers, and indoles: These are highly nucleophilic and readily react with the tert-butyl cation.[2]

  • Esters: While generally more stable than Boc groups, some sensitive esters can be susceptible to cleavage, especially with prolonged reaction times or stronger acidic conditions.[5]

Q3: What are scavengers and how do they prevent side reactions during Boc deprotection?

Scavengers are reagents added to the deprotection reaction mixture to trap the reactive tert-butyl cation before it can react with sensitive functional groups on the substrate.[2] They are typically nucleophiles that are more reactive or are present in a much higher concentration than the sensitive moieties in the molecule of interest.[2] Common scavengers include:

  • Triethylsilane (TES) or Triisopropylsilane (TIS): Effective for scavenging carbocations and are particularly useful in protecting Tryptophan residues.

  • Thioanisole or Dimethyl Sulfide (DMS): Used to protect Methionine residues from alkylation.

  • Ethanedithiol (EDT) or Dithiothreitol (DTT): Commonly used to protect Cysteine residues.

  • Anisole or Phenol: Used to protect Tyrosine and Tryptophan residues.

Troubleshooting Guides

Issue 1: Incomplete Boc Deprotection

  • Symptoms: The presence of starting material is observed by TLC or LC-MS analysis after the reaction.

  • Possible Causes & Solutions:

    • Insufficient Acid: The amount of acid may be insufficient to fully deprotect the amine. Increase the equivalents of acid or use a stronger acid.

    • Short Reaction Time: The reaction may not have been allowed to proceed to completion. Increase the reaction time and monitor by TLC or LC-MS.

    • Steric Hindrance: Bulky neighboring groups can hinder the access of the acid to the Boc group.[2] In such cases, longer reaction times, elevated temperatures, or stronger acidic conditions may be necessary.[2]

    • Poor Solubility: The substrate may not be fully dissolved in the reaction solvent, limiting the access of the reagent. Try a different solvent system to improve solubility.

Issue 2: Observation of a +56 Da mass shift in the product by LC-MS

  • Symptoms: A significant peak corresponding to the desired product mass +56 Da is observed in the mass spectrum.

  • Possible Causes & Solutions:

    • tert-Butylation: This mass shift is a classic indicator of tert-butylation, where the tert-butyl cation has alkylated a nucleophilic site on your molecule.[2]

    • Solution: Add a suitable scavenger to the deprotection cocktail. For example, if your molecule contains a Tryptophan or Methionine residue, add TIS or thioanisole, respectively. Using a scavenger cocktail like TFA/TIS/H₂O (95:2.5:2.5) can provide broad protection.

Issue 3: Degradation of other sensitive functional groups

  • Symptoms: Unwanted cleavage of other protecting groups (e.g., esters, silyl ethers) or degradation of the core structure is observed.

  • Possible Causes & Solutions:

    • Harsh Acidic Conditions: The acid used for deprotection is too strong or the reaction time is too long, leading to the cleavage of other acid-labile groups.

    • Solution: Switch to a milder deprotection method. Several alternatives to strong acids like TFA exist. Consider using 4M HCl in dioxane or ethyl acetate, aqueous phosphoric acid, or Lewis acids like AlCl₃.[5] Thermal deprotection in the absence of an acid catalyst is also a viable option for some substrates.[6]

Data Summary: Boc Deprotection Methods

For easy comparison, the following table summarizes various methods for Boc deprotection, highlighting their compatibility with sensitive functional groups.

MethodReagentsTypical ConditionsCompatible withIncompatible with
Standard Acidolysis TFA in DCM25-50% TFA, RT, 30 min - 2hFmoc, Cbz, AllocAcid-labile groups (Trt, tBu-esters)
Milder Acidolysis 4M HCl in Dioxane/EtOAc0 °C to RT, 1-4hFmoc, Cbz, Alloc, some silyl ethersHighly acid-labile groups
Aqueous Acid Aqueous Phosphoric Acid50-85%, RT to 50 °CFmoc, Cbz, Alloc, Benzyl estersSome water-sensitive groups
Lewis Acid Catalysis AlCl₃, TMSIVaries with Lewis AcidOrthogonal to many acid-labile groupsGroups sensitive to Lewis acids
Thermal Deprotection Heat in suitable solvent150-240 °C (Flow chemistry)Esters, amides, halides, ketalsThermally unstable compounds
Oxalyl Chloride Oxalyl chloride in MethanolRT, 1-4hWide range of functional groupsAcid-sensitive groups (in situ HCl)

Experimental Protocols

Detailed Methodology for Mild Boc Deprotection using 4M HCl in Dioxane

This protocol is suitable for substrates containing acid-sensitive functional groups that may be compromised by stronger acids like TFA.

  • Preparation:

    • Dissolve the Boc-protected substrate in a minimal amount of a suitable co-solvent (e.g., methanol or DCM) if it is not readily soluble in dioxane.

    • Cool the solution to 0 °C in an ice bath.

  • Reaction:

    • To the cooled solution, add a solution of 4M HCl in 1,4-dioxane (typically 5-10 equivalents) dropwise.

    • Stir the reaction mixture at 0 °C and monitor its progress by TLC or LC-MS at regular intervals (e.g., every 30 minutes).

    • If the reaction is sluggish, allow it to warm to room temperature and continue monitoring.

  • Work-up:

    • Upon completion, concentrate the reaction mixture under reduced pressure to remove the solvent and excess HCl.

    • The crude product is often obtained as the hydrochloride salt. This can be used directly in the next step or neutralized by washing with a mild base (e.g., saturated NaHCO₃ solution) during an aqueous work-up, followed by extraction with an organic solvent.

  • Purification:

    • Purify the crude product by an appropriate method, such as column chromatography or recrystallization, if necessary.

Visualizations

Boc Deprotection Troubleshooting Workflow

G Troubleshooting Boc Deprotection start Start Boc Deprotection check_completion Reaction Complete? start->check_completion incomplete Incomplete Reaction check_completion->incomplete No check_side_products Side Products Observed? check_completion->check_side_products Yes troubleshoot_incomplete Increase Acid/Time/Temp incomplete->troubleshoot_incomplete troubleshoot_incomplete->start no_side_products Isolate Product check_side_products->no_side_products No side_products Side Products Present check_side_products->side_products Yes identify_side_product Identify Side Product (e.g., +56 Da) side_products->identify_side_product add_scavenger Add Scavengers identify_side_product->add_scavenger Alkylation milder_conditions Use Milder Conditions identify_side_product->milder_conditions Degradation re_run Re-run Reaction add_scavenger->re_run milder_conditions->re_run re_run->start G Boc Deprotection Mechanism cluster_0 Step 1: Protonation cluster_1 Step 2: Cleavage cluster_2 Step 3: Decarboxylation Boc_Amine Boc-Protected Amine Protonated_Boc Protonated Carbamate Boc_Amine->Protonated_Boc + H+ Tert_butyl_cation tert-Butyl Cation Protonated_Boc->Tert_butyl_cation Carbamic_acid Carbamic Acid Protonated_Boc->Carbamic_acid H_plus H+ Free_Amine Free Amine Carbamic_acid->Free_Amine CO2 CO2 Carbamic_acid->CO2 G Boc Deprotection Side Reactions Tert_butyl_cation tert-Butyl Cation Alkylated_Product Alkylated Side Product (+56 Da) Tert_butyl_cation->Alkylated_Product attacks Trapped_Cation Trapped Cation Tert_butyl_cation->Trapped_Cation trapped by Nucleophilic_Group Nucleophilic Group (e.g., Trp, Met, Cys, Tyr) Nucleophilic_Group->Alkylated_Product reacts with Scavenger Scavenger (e.g., TIS, Thioanisole) Scavenger->Trapped_Cation reacts with

References

Technical Support Center: Optimization of Reaction Conditions for Coupling with 1-azaspiro[3.3]heptanes

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 1-azaspiro[3.3]heptane in coupling reactions. The unique structural features of this spirocyclic amine can present specific challenges compared to simpler secondary amines like piperidine.

Troubleshooting Guide

This section addresses common issues encountered during coupling reactions with 1-azaspiro[3.3]heptane in a question-and-answer format.

Problem Potential Cause Suggested Solution
Low to No Product Formation 1. Inactive Catalyst: The active Pd(0) species may not be forming efficiently.• Use a pre-catalyst that readily forms the active Pd(0) species. • If using a Pd(II) source like Pd(OAc)₂, ensure complete reduction to Pd(0) by the ligand or an external reductant.
2. Steric Hindrance: The bulky nature of 1-azaspiro[3.3]heptane can hinder its approach to the metal center.• Employ bulky, electron-rich phosphine ligands (e.g., Buchwald or Hartwig ligands) to facilitate catalyst-amine association. • Increase the reaction temperature to overcome the activation energy barrier.
3. Inappropriate Base: The chosen base may not be strong enough to deprotonate the amine or facilitate the catalytic cycle effectively.• Screen stronger bases such as NaOt-Bu, K₃PO₄, or LHMDS. The choice of base can be critical and is often solvent-dependent.
Formation of Side Products (e.g., Hydrodehalogenation) 1. Slow Coupling Kinetics: If the desired coupling is slow, side reactions can become more prevalent.• Optimize the catalyst system (ligand and palladium source) to accelerate the C-N bond-forming step. • Ensure the reaction is run under a strictly inert atmosphere to prevent catalyst deactivation.
2. β-Hydride Elimination: This can be a competing pathway, especially with certain catalyst systems.• Select ligands that are known to suppress β-hydride elimination.
Inconsistent Results/Poor Reproducibility 1. Reagent Quality: Impurities in starting materials, solvents, or degradation of the amine can affect the reaction outcome.• Use freshly distilled or purified solvents and reagents. • Ensure the 1-azaspiro[3.3]heptane is of high purity.
2. Incomplete Degassing: Residual oxygen can deactivate the palladium catalyst.• Thoroughly degas all solvents and the reaction mixture before adding the catalyst. Maintain a positive pressure of an inert gas (e.g., Argon or Nitrogen).

Frequently Asked Questions (FAQs)

Q1: Why are coupling reactions with 1-azaspiro[3.3]heptane more challenging than with piperidine?

A1: The spirocyclic nature of 1-azaspiro[3.3]heptane introduces significant steric bulk around the nitrogen atom. This can impede its coordination to the palladium catalyst, slowing down the key steps in the catalytic cycle, such as amine association and reductive elimination.

Q2: Which palladium catalysts and ligands are recommended for Buchwald-Hartwig amination with 1-azaspiro[3.3]heptane?

A2: For sterically hindered secondary amines like 1-azaspiro[3.3]heptane, bulky and electron-rich phosphine ligands are generally preferred. Commonly used systems include those developed by Buchwald (e.g., XPhos, SPhos, RuPhos) and Hartwig. The choice of the specific ligand and palladium precatalyst (e.g., G3 or G4 precatalysts) may require screening for optimal results with your specific substrate.

Q3: What are the key parameters to optimize for a successful coupling reaction?

A3: The critical parameters to optimize are the choice of palladium precursor, ligand, base, solvent, and reaction temperature. A systematic screening of these variables is often necessary to identify the optimal conditions for a specific aryl/heteroaryl halide and 1-azaspiro[3.3]heptane coupling pair.

Q4: How can I monitor the progress of the reaction?

A4: Reaction progress can be monitored by techniques such as Thin Layer Chromatography (TLC), Gas Chromatography-Mass Spectrometry (GC-MS), or Liquid Chromatography-Mass Spectrometry (LC-MS). These methods allow you to track the consumption of starting materials and the formation of the desired product.

Experimental Protocols

The following are generalized protocols that serve as a starting point for the optimization of coupling reactions with 1-azaspiro[3.3]heptane. Note: These protocols may require significant optimization for your specific substrates.

Protocol 1: General Procedure for Buchwald-Hartwig Amination
  • Reaction Setup: To an oven-dried reaction vessel containing a magnetic stir bar, add the aryl/heteroaryl halide (1.0 equiv), 1-azaspiro[3.3]heptane (1.2-1.5 equiv), and the base (e.g., NaOt-Bu, 1.5-2.0 equiv) under an inert atmosphere (Argon or Nitrogen).

  • Catalyst Addition: In a separate vial, pre-mix the palladium precursor (e.g., Pd₂(dba)₃, 1-5 mol%) and the ligand (e.g., XPhos, 2-10 mol%) in anhydrous, degassed solvent. Add this catalyst solution to the reaction vessel.

  • Solvent Addition: Add additional anhydrous, degassed solvent (e.g., toluene, dioxane, or THF) to the reaction vessel to achieve the desired concentration (typically 0.1-0.5 M).

  • Reaction: Heat the reaction mixture to the desired temperature (typically 80-120 °C) and stir vigorously.

  • Monitoring and Work-up: Monitor the reaction progress by TLC, GC-MS, or LC-MS. Upon completion, cool the reaction to room temperature, dilute with an organic solvent, and wash with water and brine. Dry the organic layer, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography.

Protocol 2: General Procedure for Suzuki Coupling (where a boronic acid derivative of 1-azaspiro[3.3]heptane is used)
  • Reaction Setup: To an oven-dried reaction vessel containing a magnetic stir bar, add the 1-azaspiro[3.3]heptane boronic acid or ester derivative (1.0 equiv), the aryl/heteroaryl halide (1.0-1.2 equiv), and the base (e.g., K₂CO₃ or K₃PO₄, 2.0-3.0 equiv) under an inert atmosphere.

  • Solvent Addition: Add a degassed solvent system (e.g., dioxane/water, toluene/water) to the reaction vessel.

  • Catalyst Addition: Add the palladium catalyst (e.g., Pd(PPh₃)₄ or a pre-catalyst, 1-5 mol%) to the reaction mixture.

  • Reaction: Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir vigorously.

  • Monitoring and Work-up: Monitor the reaction as described above. Upon completion, cool the reaction, dilute with an organic solvent, and perform an aqueous work-up.

  • Purification: Purify the crude product by flash column chromatography.

Data Presentation

Due to the limited availability of specific quantitative data for coupling reactions with 1-azaspiro[3.3]heptane in the public domain, the following table provides a template for researchers to document their optimization results.

Entry Aryl Halide Catalyst (mol%) Ligand (mol%) Base (equiv) Solvent Temp (°C) Time (h) Yield (%)
1
2
3

Visualizations

Experimental Workflow

experimental_workflow cluster_prep Preparation cluster_reaction Reaction Setup cluster_analysis Analysis & Purification reagents Weigh Reagents (Aryl Halide, Amine, Base) setup Assemble under Inert Atmosphere reagents->setup glassware Oven-dry Glassware glassware->setup solvent Add Degassed Solvent setup->solvent catalyst Add Catalyst/Ligand solvent->catalyst heat Heat and Stir catalyst->heat monitor Monitor Reaction (TLC, LC-MS) heat->monitor workup Aqueous Work-up monitor->workup Reaction Complete purify Column Chromatography workup->purify characterize Characterize Product purify->characterize

Caption: General workflow for coupling reactions.

Troubleshooting Decision Tree

troubleshooting_tree start Low or No Yield check_catalyst Is the catalyst system active? start->check_catalyst change_catalyst Screen different Pd sources and ligands (e.g., Buchwald/Hartwig) check_catalyst->change_catalyst No check_conditions Are reaction conditions optimal? check_catalyst->check_conditions Yes optimize_temp Increase reaction temperature check_conditions->optimize_temp No check_reagents Are reagents pure and dry? check_conditions->check_reagents Yes optimize_base Screen stronger bases (NaOtBu, K3PO4) optimize_temp->optimize_base check_reagents->start Yes (Re-evaluate problem) purify_reagents Purify starting materials and use anhydrous solvents check_reagents->purify_reagents No

Caption: Troubleshooting low yield issues.

Technical Support Center: Strategies to Avoid Epimerization During Derivatization

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to our technical support center. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on avoiding epimerization during chemical derivatization. Below you will find troubleshooting guides and frequently asked questions (FAQs) to address specific issues you may encounter during your experiments.

Frequently Asked Questions (FAQs)

Q1: What is epimerization and why is it a significant concern during derivatization?

A1: Epimerization is a chemical process that involves the inversion of the configuration at only one of several stereogenic centers in a molecule.[1][2] In the context of derivatizing chiral molecules, such as amino acids or pharmaceuticals, epimerization leads to the formation of diastereomers. This is a critical issue because diastereomers can have different biological activities, pharmacokinetic profiles, and toxicities.[1][3] The presence of unwanted epimers can compromise the purity, efficacy, and safety of a drug candidate and create significant challenges in purification due to the similar physical properties of the epimers.[1][3]

Q2: What is the primary chemical mechanism that leads to epimerization during derivatization reactions?

A2: The most common mechanism for epimerization, especially in the context of amino acid and peptide derivatization, involves the formation of a planar intermediate.[4] For instance, during the activation of a carboxylic acid for amide bond formation, an oxazolone intermediate can form. The α-proton of this oxazolone is acidic and can be abstracted by a base, leading to a planar enolate. Re-protonation of this planar intermediate can occur from either face, resulting in a mixture of the original stereoisomer and its epimer.[5]

Q3: Which factors generally promote epimerization during derivatization?

A3: Several factors can increase the likelihood and extent of epimerization:

  • Elevated Temperatures: Higher reaction temperatures accelerate the rate of epimerization.[4][6]

  • Strong Bases: The presence of strong or sterically unhindered bases can facilitate the abstraction of the α-proton, leading to the formation of the planar enolate intermediate.[1][5][6]

  • Polar Solvents: Polar solvents can sometimes increase the rate of epimerization.[7]

  • Prolonged Reaction Times: Longer exposure to reaction conditions that can cause epimerization will naturally lead to a higher percentage of the undesired epimer.[6]

  • Highly Activating Reagents: While efficient for the desired reaction, some highly reactive coupling reagents can also accelerate the formation of intermediates prone to epimerization.[5]

  • Amino Acid Structure: Certain amino acids, particularly those with electron-withdrawing groups in their side chains (e.g., phenylglycine) or those that are sterically hindered (e.g., valine, isoleucine), are more susceptible to epimerization.[1][7][8]

Q4: How can I detect and quantify the extent of epimerization in my sample?

A4: Several analytical techniques can be used to detect and quantify epimerization:

  • Chiral High-Performance Liquid Chromatography (HPLC): This is a common method where the diastereomers are separated on a chiral stationary phase, and their relative peak areas are used for quantification.[5][9]

  • Gas Chromatography (GC) on a Chiral Column: Similar to HPLC, this method separates volatile derivatives of the epimers.[10][11]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Using chiral derivatizing agents (CDAs) or chiral solvating agents can induce chemical shift differences between the epimers, allowing for their quantification by NMR.[12][13]

  • Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): This powerful technique can be used to identify and quantify epimers, especially in complex mixtures like protein digests.[14][15][16][17]

Troubleshooting Guides

Issue 1: High levels of epimerization detected after an amide coupling reaction.

Possible Causes and Solutions:

Possible Cause Troubleshooting Steps & Solutions
Inappropriate choice of coupling reagent and/or base. Select a less basic amine: Use sterically hindered bases like diisopropylethylamine (DIPEA) or 2,4,6-collidine instead of less hindered bases.[4] Use coupling additives: Additives like 1-hydroxybenzotriazole (HOBt), 1-hydroxy-7-azabenzotriazole (HOAt), or ethyl (hydroxyimino)cyanoacetate (Oxyma) can suppress epimerization by forming a more stable active ester.[4][5][9] Switch to a low-epimerization coupling reagent: Consider using reagents like (Benzotriazol-1-yloxy)tris(dimethylamino)phosphonium hexafluorophosphate (BOP) in the presence of an additive.[1]
Elevated reaction temperature. Perform the reaction at a lower temperature: Cooling the reaction to 0 °C or even lower can significantly reduce the rate of epimerization.[4]
Sub-optimal solvent choice. Use a less polar solvent: In some cases, switching to a less polar solvent can help minimize epimerization.[4] However, solubility of reactants should be considered.
Prolonged pre-activation time. Minimize pre-activation time: If your protocol involves a pre-activation step, keep this time as short as possible before adding the amine component.
Issue 2: Epimerization observed during the derivatization of a carboxylic acid.

Possible Causes and Solutions:

Possible Cause Troubleshooting Steps & Solutions
Harsh derivatization conditions. Use milder derivatizing agents: Opt for reagents that do not require strongly basic or acidic conditions. Control pH: For reactions in aqueous media, maintaining a neutral pH can be beneficial.[10]
Thermodynamic vs. Kinetic Control. Employ kinetic conditions: Use a strong, sterically hindered base like lithium diisopropylamide (LDA) at very low temperatures (e.g., -78 °C) to rapidly and irreversibly form the kinetic enolate, which can then be trapped before it has a chance to equilibrate to the thermodynamic, and potentially undesired, epimer.[4]
Formation of a stable active ester as an alternative. Two-step approach: First, form a stable active ester (e.g., a pentafluorophenyl ester) under conditions that minimize epimerization. Then, purify this intermediate before reacting it with the nucleophile in a separate step.[6]

Experimental Protocols

Protocol 1: General Procedure for Low-Epimerization Amide Coupling using DIC/Oxyma

This protocol describes a general method for coupling an N-protected amino acid to an amine while minimizing epimerization.

Materials:

  • N-protected amino acid (1.5 equivalents)

  • Amine component (1.0 equivalent)

  • N,N'-Diisopropylcarbodiimide (DIC) (1.5 equivalents)

  • Ethyl (hydroxyimino)cyanoacetate (Oxyma) (1.5 equivalents)

  • Anhydrous N,N-Dimethylformamide (DMF) or Dichloromethane (DCM)

Procedure:

  • In a flame-dried flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the N-protected amino acid and Oxyma in the chosen anhydrous solvent.

  • Add the amine component to the solution.

  • Cool the reaction mixture to 0 °C using an ice bath.

  • Slowly add DIC to the cooled reaction mixture.

  • Stir the reaction at 0 °C for 30 minutes and then allow it to warm to room temperature.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Once the reaction is complete, quench the reaction with a small amount of water.

  • Remove the solvent under reduced pressure.

  • Purify the crude product by column chromatography to isolate the desired amide.

Protocol 2: Derivatization with a Chiral Derivatizing Agent (CDA) for NMR Analysis

This protocol outlines the derivatization of a chiral alcohol with Mosher's acid chloride to determine enantiomeric purity via NMR.

Materials:

  • Chiral alcohol sample (1.0 equivalent)

  • (R)-α-Methoxy-α-(trifluoromethyl)phenylacetyl chloride (Mosher's acid chloride) (1.2 equivalents)

  • Anhydrous pyridine or triethylamine (2.0 equivalents)

  • Anhydrous solvent (e.g., CCl₄, CDCl₃, or benzene-d₆)

Procedure:

  • In a dry NMR tube or a small reaction vial under an inert atmosphere, dissolve the chiral alcohol in the anhydrous solvent.

  • Add the anhydrous base (pyridine or triethylamine).

  • Add Mosher's acid chloride to the solution.

  • Seal the tube or vial and allow the reaction to proceed at room temperature. The reaction is typically complete within 15-60 minutes.

  • Directly analyze the reaction mixture by ¹H NMR or ¹⁹F NMR spectroscopy. The signals corresponding to the two diastereomeric esters will be distinct, and the integration of these signals can be used to determine the enantiomeric excess of the original alcohol.

Visualizations

Epimerization_Mechanism cluster_0 Chiral Starting Material cluster_1 Activation & Intermediate Formation cluster_2 Reprotonation start Chiral Molecule (e.g., L-Amino Acid) activated Activated Intermediate (e.g., Oxazolone) start->activated Activation (Coupling Reagent) planar Planar Enolate (Loss of Chirality) activated->planar Base (+ H⁺ abstraction) product_L Original Stereoisomer (e.g., L-Product) planar->product_L Protonation (Face A) product_D Epimer (e.g., D-Product) planar->product_D Protonation (Face B)

Caption: Mechanism of base-catalyzed epimerization via a planar intermediate.

Troubleshooting_Workflow start Epimerization Detected? no_problem Proceed with Downstream Processing start->no_problem No check_temp Check Reaction Temperature start->check_temp Yes lower_temp Lower Temperature (e.g., 0°C or below) check_temp->lower_temp Too High check_base Review Base Choice check_temp->check_base Optimal re_analyze Re-run Reaction and Analyze for Epimerization lower_temp->re_analyze change_base Use Weaker or Sterically Hindered Base check_base->change_base Too Strong/ Unhindered check_reagent Evaluate Coupling Reagent/Additives check_base->check_reagent Optimal change_base->re_analyze change_reagent Add HOBt/Oxyma or Switch to Low-Epimerization Reagent check_reagent->change_reagent Sub-optimal check_reagent->re_analyze Optimal change_reagent->re_analyze end Problem Resolved re_analyze->end

Caption: Troubleshooting workflow for addressing epimerization issues.

References

Technical Support Center: Purification of Polar 1-Azaspiro[3.3]heptane Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges in the purification of polar 1-azaspiro[3.3]heptane derivatives.

Frequently Asked Questions (FAQs)

Q1: What is the primary challenge in purifying polar 1-azaspiro[3.3]heptane derivatives?

The primary challenge stems from the inherent polarity and basicity of the 1-azaspiro[3.3]heptane core. This often leads to poor retention and peak shape in standard chromatography, as well as potential solubility issues. The basic nitrogen can interact strongly with acidic stationary phases like silica gel, causing peak tailing and potential degradation of the compound.[1][2]

Q2: Which chromatographic technique is a good starting point for these compounds?

For polar heterocyclic amines like 1-azaspiro[3.3]heptane derivatives that exhibit poor retention in reversed-phase chromatography, Hydrophilic Interaction Liquid Chromatography (HILIC) is often an effective initial technique.[3] Supercritical Fluid Chromatography (SFC) is another powerful alternative, known for its speed and efficiency, particularly in pharmaceutical settings.[3][4]

Q3: How can I prevent peak tailing during normal-phase chromatography on silica gel?

Peak tailing is a common issue due to the interaction between the basic amine and the acidic silica surface.[1] To mitigate this, a basic modifier such as triethylamine (TEA) or ammonia should be added to the mobile phase.[2][5] Using an amine-functionalized silica column can also simplify the process by masking the acidic silanols.[2]

Q4: My 1-azaspiro[3.3]heptane derivative shows poor retention in reversed-phase chromatography. How can I improve it?

Poor retention of highly polar compounds is a known challenge in reversed-phase chromatography.[4] To increase retention, consider using an ion-pairing reagent in the mobile phase. This reagent forms a neutral ion-pair with your charged analyte, enhancing its hydrophobicity and interaction with the nonpolar stationary phase.[4] Another strategy is to adjust the mobile phase pH to be two units above the pKa of the amine, which deprotonates it and increases its lipophilicity.[1]

Q5: Are there non-chromatographic methods for purifying these derivatives?

Yes. If your compound has some organic solubility, an acid-base extraction can be effective for removing water-soluble acidic or neutral impurities.[3] Recrystallization is another valuable technique, especially for obtaining highly pure crystalline solids.[6] This can be particularly effective after initial purification by another method or for isolating salts of the amine, such as hydrochlorides.[7]

Troubleshooting Guide

This guide addresses specific issues you may encounter during the purification of polar 1-azaspiro[3.3]heptane derivatives.

Problem Potential Cause Troubleshooting Steps & Solutions
Peak Tailing in Normal-Phase Chromatography Strong interaction between the basic amine and acidic silica gel.- Add a basic modifier (e.g., 0.1-1% triethylamine or ammonia) to the mobile phase.[2][5]- Use an amine-functionalized silica column.[2]- Consider an alternative technique like HILIC or SFC.[3]
Poor Retention in Reversed-Phase Chromatography The compound is too polar for the nonpolar stationary phase.- Use a highly aqueous mobile phase (e.g., start with 95% water).- Add an ion-pairing reagent to the mobile phase.[4]- Adjust the mobile phase pH to suppress the ionization of the amine.[1]- Switch to a more suitable technique like HILIC.[3]
Compound Degradation on Silica Gel The acidic nature of silica gel can cause degradation of sensitive compounds.- Deactivate the silica gel by pre-treating the column with a mobile phase containing a basic modifier.[5]- Use a less acidic stationary phase like alumina or a chemically bonded phase (e.g., amino-propyl).[1]- Opt for reversed-phase chromatography where the stationary phase is non-polar.[3]
Difficulty Removing Highly Polar, Water-Soluble Impurities Impurities have similar polarity and solubility to the target compound.- If the target amine has some organic solubility, perform an acid-base extraction.[3]- Utilize ion-exchange chromatography, particularly cation exchange, to specifically bind the basic amine.[3]
Compound Fails to Crystallize During Recrystallization Incorrect solvent system or presence of impurities hindering crystal formation.- Screen a variety of solvent systems, including solvent pairs (e.g., methanol/water, acetone/water).[6][8]- Try to form a salt of the amine (e.g., hydrochloride) which may have better crystallization properties.[7]- Ensure the initial material is sufficiently pure; a preliminary chromatographic step may be necessary.

Experimental Protocols

General Protocol for Normal-Phase Chromatography with Basic Modifier
  • Stationary Phase: Standard silica gel.

  • Mobile Phase Preparation:

    • Choose an appropriate solvent system (e.g., dichloromethane/methanol or ethyl acetate/hexanes).

    • Add a basic modifier, such as triethylamine (TEA) or ammonium hydroxide, to the mobile phase. A typical starting concentration is 0.1-1% (v/v).[2][5]

  • Column Equilibration: Equilibrate the column with the prepared mobile phase for at least 5-10 column volumes before loading the sample.

  • Sample Preparation: Dissolve the crude sample in a minimum amount of the mobile phase or a compatible solvent.

  • Elution: Perform gradient or isocratic elution, monitoring the separation by TLC or UV detection.

  • Fraction Collection & Analysis: Collect fractions and analyze for the presence of the desired product.

General Protocol for Cation-Exchange Chromatography
  • Stationary Phase: A strong or weak cation exchange resin.

  • Equilibration: Equilibrate the column with a low ionic strength buffer at a pH where the 1-azaspiro[3.3]heptane derivative is positively charged.[9]

  • Sample Loading: Dissolve the sample in the equilibration buffer and load it onto the column. The positively charged target compound will bind to the negatively charged resin.[10]

  • Washing: Wash the column with the equilibration buffer to remove any unbound, neutral, or negatively charged impurities.[10]

  • Elution: Elute the bound compound by increasing the ionic strength of the buffer (e.g., with a salt gradient of NaCl) or by changing the pH to neutralize the charge on the compound or the resin.[10]

  • Desalting: The collected fractions containing the purified compound will also contain a high concentration of salt, which may need to be removed in a subsequent step (e.g., by reversed-phase chromatography or dialysis).

Visualizations

Purification_Workflow cluster_start Crude Product cluster_decision Initial Assessment cluster_methods Purification Methods cluster_chrom_options Chromatography Options cluster_end Final Product start Polar 1-Azaspiro[3.3]heptane Derivative assess_solubility Assess Solubility & Stability start->assess_solubility acid_base Acid-Base Extraction assess_solubility->acid_base Organic Soluble, Water-Insoluble Impurities recrystallization Recrystallization / Salt Formation assess_solubility->recrystallization Crystalline Solid chromatography Chromatography assess_solubility->chromatography Complex Mixture pure_product Pure Product acid_base->pure_product recrystallization->pure_product normal_phase Normal-Phase (Silica) + Basic Modifier chromatography->normal_phase Less Polar hilic HILIC chromatography->hilic Highly Polar ion_exchange Ion-Exchange chromatography->ion_exchange Water-Soluble Impurities sfc SFC chromatography->sfc High Throughput Needed normal_phase->pure_product hilic->pure_product ion_exchange->pure_product sfc->pure_product

Caption: Decision workflow for selecting a purification method.

Troubleshooting_Logic cluster_problem Problem Identification cluster_symptoms Symptoms cluster_solutions Potential Solutions problem Poor Chromatographic Result peak_tailing Peak Tailing (NP) problem->peak_tailing poor_retention Poor Retention (RP) problem->poor_retention degradation Compound Degradation problem->degradation add_modifier Add Basic Modifier to Mobile Phase peak_tailing->add_modifier change_column Use Amine-Functionalized Column peak_tailing->change_column change_technique Switch to HILIC/SFC/Ion-Exchange peak_tailing->change_technique poor_retention->change_technique ion_pairing Use Ion-Pairing Reagent poor_retention->ion_pairing adjust_ph Adjust Mobile Phase pH poor_retention->adjust_ph degradation->change_technique inert_phase Use Inert Stationary Phase (e.g., Alumina) degradation->inert_phase

Caption: Troubleshooting logic for common chromatography issues.

References

Technical Support Center: Managing Reactions Involving the Azetidine Ring

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals working with azetidine-containing compounds. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you manage the inherent ring strain of the azetidine moiety and achieve your desired synthetic outcomes.

Frequently Asked Questions (FAQs)

Q1: What is ring strain in azetidines and why is it significant?

A1: Azetidine is a four-membered, nitrogen-containing heterocycle. Its ring strain, approximately 25.4 kcal/mol, arises from bond angle distortion (deviation from the ideal 109.5° for sp³ hybridized atoms) and torsional strain from eclipsing hydrogen atoms.[1] This inherent strain makes the azetidine ring more reactive than its five-membered counterpart, pyrrolidine (5.4 kcal/mol), but significantly more stable and easier to handle than the highly strained three-membered aziridine (27.7 kcal/mol).[1] This unique reactivity profile can be harnessed for various synthetic transformations but also presents challenges in maintaining the ring's integrity.[1][2]

Q2: How does the reactivity of azetidines compare to aziridines?

A2: While both are strained rings, aziridines are considerably more susceptible to ring-opening reactions. The N–C σ bond cleavage in azetidines is dramatically less facile than in their three-membered congeners.[1] This allows for a wider range of reaction conditions under which the azetidine ring can remain intact, while still being "activatable" for strain-release reactions when desired.[2]

Q3: What are the primary reaction pathways influenced by azetidine ring strain?

A3: The ring strain is a driving force for several key reaction types:

  • Nucleophilic Ring-Opening: The ring can be opened by various nucleophiles, often under acidic conditions which protonate the nitrogen and activate the ring.[3][4]

  • Ring Expansion: Azetidines can be expanded into larger rings, such as pyrrolidines, through reactions like the[5][6]-Stevens rearrangement.[3][5]

  • Functionalization: Reactions can occur at the nitrogen atom or at the carbon atoms of the ring. Managing ring strain is crucial to prevent unwanted ring-opening during these modifications.[6][7][8]

  • Strain-Release Driven Reactions: The relief of ring strain can be a powerful thermodynamic driving force for reactions like polymerizations or couplings with organometallic reagents.[1][9]

Q4: How does N-substitution affect the stability of the azetidine ring?

A4: The substituent on the nitrogen atom plays a critical role in the ring's stability and reactivity. Electron-withdrawing groups, such as acyl or sulfonyl groups, can activate the ring towards nucleophilic attack by making the ring carbons more electrophilic.[1] Conversely, the pKa of the azetidine nitrogen is a key determinant of its stability, especially in acidic media. Protonation of the nitrogen facilitates ring-opening, so substituents that decrease the basicity of the nitrogen can enhance stability under acidic conditions.[10]

Troubleshooting Guides

Issue 1: Unwanted Ring-Opening During Synthesis or Functionalization
  • Symptoms: You observe low yields of your desired azetidine-containing product, accompanied by the formation of linear amine byproducts. Mass spectrometry or NMR analysis confirms cleavage of the C-N bond.

  • Possible Causes & Solutions:

Possible CauseRecommended SolutionRationale
Harsh Acidic Conditions Buffer the reaction medium or use non-protic conditions. For deprotections, choose groups removable under neutral or mild basic conditions.[3][10]The azetidine ring is vulnerable to acid-mediated decomposition, which often involves protonation of the ring nitrogen as a precursor to nucleophilic attack and ring opening.[4][10]
Intramolecular Attack Increase the distance between the azetidine ring and a pendant nucleophilic group (e.g., an amide) by adding methylene spacers to the linker chain.[10]A pendant nucleophile can attack one of the ring carbons, leading to an intramolecular ring-opening decomposition pathway. Increasing the chain length can disfavor the formation of the required transition state.[10]
Highly Reactive Electrophiles When performing N-acylations or N-alkylations, use less reactive electrophiles or control the reaction temperature (e.g., 0 °C to RT).Highly reactive reagents can lead to over-activation of the ring or side reactions that promote ring cleavage.[4]
Inappropriate Protecting Group Use a protecting group that can be removed under mild conditions. For example, a Cbz group (removed by hydrogenation) is often safer than a Boc group that requires strong acid.[6][8]The stability of the final product is often dictated by the conditions required for deprotection. Choosing an orthogonal protecting group strategy is key.

  • Illustrative Workflow for Troubleshooting Ring-Opening:

G cluster_0 Troubleshooting Unwanted Azetidine Ring-Opening start Low Yield of Azetidine Product + Ring-Opened Byproducts Detected check_cond Analyze Reaction Conditions start->check_cond cond_acid Is pH strongly acidic? check_cond->cond_acid cond_nuc Pendant nucleophile present? cond_reagent Harsh electrophile/reagent? cond_acid->cond_nuc No sol_acid Use Milder pH / Buffer System or Non-Protic Conditions cond_acid->sol_acid Yes cond_nuc->cond_reagent No sol_nuc Increase Linker Length between Ring and Nucleophile cond_nuc->sol_nuc Yes sol_reagent Use Milder Reagents or Lower Temperature cond_reagent->sol_reagent Yes end_node Re-run Experiment cond_reagent->end_node No sol_acid->end_node sol_nuc->end_node sol_reagent->end_node

Caption: Troubleshooting workflow for azetidine ring instability.
Issue 2: Low Efficacy in Azetidine Ring Expansion to Pyrrolidine

  • Symptoms: When attempting a one-carbon ring expansion (e.g., via[5][6]-Stevens rearrangement), you observe low conversion of the starting material, or side reactions like cheletropic extrusion of olefins dominate.[5]

  • Possible Causes & Solutions:

Possible CauseRecommended SolutionRationale
Inefficient Catalyst Screen different catalysts. For carbene transfer reactions, copper or rhodium catalysts are common. Biocatalysts, like engineered cytochrome P450 variants, can offer high stereocontrol and suppress side reactions.[5][11]The choice of catalyst is critical for controlling the fate of the highly reactive ylide intermediate, directing it towards the desired rearrangement pathway over competing decomposition routes.[5]
Unsuitable Diazo Reagent Modify the diazo compound. The electronic and steric properties of the carbene precursor influence its reactivity and selectivity.The structure of the carbene source directly impacts the formation and stability of the ammonium ylide intermediate, which is key to the rearrangement.
Substrate N-Nucleophilicity Ensure the azetidine nitrogen is sufficiently nucleophilic. Acyl-substituted azetidines may show different reactivity compared to alkyl-substituted ones due to changes in nitrogen pyramidalization and nucleophilicity.[5]The initial step of ylide formation requires the azetidine nitrogen to act as a nucleophile towards the metal-carbene species. Reduced nucleophilicity can stall the catalytic cycle.
Issue 3: Poor Regioselectivity in Ring-Opening of Unsymmetrically Substituted Azetidines
  • Symptoms: Your reaction yields a mixture of regioisomeric products from the nucleophilic attack at different ring carbons.

  • Possible Causes & Solutions:

Possible CauseRecommended SolutionRationale
Steric and Electronic Ambiguity Introduce a directing group on the substrate. Substituents on the azetidine ring can electronically or sterically favor attack at one position over another.[3]The regioselectivity of ring-opening is governed by a combination of steric hindrance, the stability of the transition state (SN1 vs. SN2 character), and the nature of the substituents.[12]
Nature of Nucleophile Change the nucleophile. "Hard" and "soft" nucleophiles can exhibit different regioselectivities based on the electronic properties of the ring carbons.The inherent properties of the nucleophile will dictate its preference for the more or less substituted carbon of the activated azetidinium intermediate.
Reaction Conditions Modify the solvent or pH. The reaction mechanism can be influenced by the medium, shifting the balance between SN1-like and SN2-like pathways, which have different regiochemical outcomes.[12]For example, strongly acidic conditions might favor cleavage at the carbon that can better stabilize a partial positive charge.[12]

Key Experimental Protocols

Protocol 1: N-Acylation of Azetidine (Preserving Ring Integrity)

This protocol describes a standard procedure for acylating the azetidine nitrogen under mild conditions to minimize ring-opening.

  • Dissolution: Dissolve azetidine (1.0 eq) and a non-nucleophilic base such as triethylamine (1.2 eq) or diisopropylethylamine (1.2 eq) in a suitable aprotic solvent (e.g., dichloromethane or THF) under an inert atmosphere (N₂ or Ar).

  • Cooling: Cool the solution to 0 °C in an ice bath.

  • Addition of Acylating Agent: Add the acylating agent (e.g., acetyl chloride or benzoyl chloride, 1.1 eq) dropwise to the cooled solution while stirring.

  • Reaction: Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring progress by TLC or LC-MS.

  • Workup: Quench the reaction with a saturated aqueous solution of NaHCO₃. Separate the organic layer, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the resulting N-acylazetidine by flash column chromatography.

Protocol 2: Biocatalytic Ring Expansion of an N-Acylaziridine to an N-Acylazetidine

This protocol is adapted from a biocatalytic method and illustrates an advanced strategy for ring expansion.[5]

  • Biocatalyst Preparation: Prepare a culture of E. coli expressing the engineered cytochrome P450 variant (e.g., P411-AzetS). Prepare resting cells in a suitable buffer.

  • Reaction Setup: In a reaction vessel, combine the buffer, glucose (for cofactor regeneration), and the resting cells.

  • Substrate Addition: Add the N-acylaziridine substrate dissolved in a minimal amount of a water-miscible co-solvent (e.g., DMSO).

  • Initiation: Initiate the reaction by adding the diazo reagent (e.g., ethyl diazoacetate) slowly via syringe pump.

  • Incubation: Incubate the reaction mixture at the optimal temperature (e.g., 25-30 °C) with shaking for 24 hours.

  • Extraction: Extract the reaction mixture with an organic solvent like ethyl acetate.

  • Analysis and Purification: Combine the organic layers, dry, and concentrate. Analyze the product for yield and enantiomeric excess (e.g., by chiral HPLC) and purify by chromatography.

  • Decision Logic for Managing Ring Strain:

G cluster_1 Strategic Decision Making for Azetidine Reactions goal What is the Desired Outcome? q_func Functionalize Ring (Preserve Core) goal->q_func q_open Ring-Opening q_expand Ring Expansion q_func->q_open No strat_func Strategy: - Use Mild Conditions - Orthogonal Protecting Groups - Non-nucleophilic Base q_func->strat_func Yes q_open->q_expand No strat_open Strategy: - Use Activating N-substituent - Acidic Conditions - Strong Nucleophile q_open->strat_open Yes strat_expand Strategy: - Use Carbene/Nitrene Precursor - Select Appropriate Catalyst (Cu, Rh, Biocatalyst) q_expand->strat_expand Yes

Caption: Decision flowchart for azetidine reaction strategies.

Stability Data Summary

The stability of azetidine-containing compounds can be highly dependent on their substitution pattern and the pH of the medium. The following table summarizes stability data for a series of N-substituted azetidines, highlighting the impact of the N-aryl group and linker length on decomposition half-life (T₁/₂) in acidic conditions.[10]

CompoundN-SubstituentLinkerT₁/₂ (pH 4.5, 37°C)Calculated pKa (Azetidine)
1 2-pyridyl-(CH₂)₁-> 48 h2.1
4 Phenyl-(CH₂)₁-2 h2.9
5 4-chlorophenyl-(CH₂)₁-0.5 h2.5
7 2-pyridyl-(CH₂)₁- (pyrrolidine)> 48 hN/A
8 2-pyridyl-(CH₂)₂-> 48 h2.1
9 2-pyridyl-(CH₂)₃-> 48 h2.1

Data adapted from a study on intramolecular ring-opening decomposition.[10] This table demonstrates that electron-withdrawing groups on the N-phenyl ring (e.g., 4-chloro) decrease stability, while replacing the azetidine with a less strained pyrrolidine or increasing the linker length enhances stability.

References

"preventing byproduct formation in spiro-β-lactam synthesis"

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of spiro-β-lactams. The focus is on preventing the formation of common byproducts, particularly in reactions employing the Staudinger [2+2] ketene-imine cycloaddition.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Issue 1: Low Yield of the Desired Spiro-β-Lactam

Q1: My reaction is resulting in a low yield of the spiro-β-lactam product. What are the potential causes and how can I improve the yield?

A1: Low yields in spiro-β-lactam synthesis can stem from several factors, primarily related to the stability of reactants and intermediates. The most common culprits are the decomposition of the ketene intermediate and the hydrolysis of the imine starting material.

Troubleshooting Steps:

  • Ketene Instability: Ketenes are highly reactive and prone to polymerization, which is a major pathway for yield loss.[1]

    • In Situ Generation: Generate the ketene in situ in the presence of the imine. This is commonly achieved by the dehydrohalogenation of an acyl chloride with a tertiary amine base (e.g., triethylamine).[2] This ensures the ketene concentration remains low, favoring the reaction with the imine over self-polymerization.

    • Reaction Temperature: Maintain a low reaction temperature (e.g., 0 °C to room temperature) to minimize ketene decomposition and polymerization.[3]

  • Imine Hydrolysis: Imines can be sensitive to water, hydrolyzing back to the corresponding amine and carbonyl compounds, especially in the presence of acid.[4][5][6]

    • Anhydrous Conditions: Ensure all glassware is thoroughly dried and use anhydrous solvents. Perform the reaction under an inert atmosphere (e.g., nitrogen or argon) to exclude atmospheric moisture.

    • Control of Acidity: While mild acid catalysis can be used for imine formation, excess acid can promote hydrolysis of the final imine product before it reacts.[4][5] If preparing the imine separately, ensure it is thoroughly dried and purified before use in the cycloaddition.

  • Sub-optimal Reaction Conditions:

    • Solvent Choice: The polarity of the solvent can influence the reaction rate and selectivity. Dichloromethane (CH₂Cl₂) and toluene are commonly used solvents.[3][7]

    • Base Selection: A non-nucleophilic tertiary amine, such as triethylamine, is typically used to generate the ketene. The choice and stoichiometry of the base can be critical.

Issue 2: Formation of Diastereomeric Mixtures (Undesired Stereoisomer)

Q2: I am obtaining a mixture of cis and trans diastereomers of my spiro-β-lactam. How can I improve the diastereoselectivity of the reaction?

A2: The stereochemical outcome of the Staudinger cycloaddition is determined by the competition between the direct ring closure of the zwitterionic intermediate and its isomerization.[1][8] Several factors can be adjusted to favor the formation of one diastereomer over the other.

Troubleshooting Steps:

  • Electronic Effects of Substituents: The electronic properties of the substituents on both the ketene and the imine play a crucial role in the rate of ring closure.[1]

    • To favor the cis-diastereomer, use a ketene with an electron-donating substituent and an imine with an electron-withdrawing substituent. This combination accelerates the direct ring closure before isomerization can occur.[1]

    • Conversely, an electron-withdrawing group on the ketene and an electron-donating group on the imine will slow the ring closure, allowing for isomerization and favoring the formation of the trans-diastereomer.[1]

  • Reaction Temperature: Lowering the reaction temperature can enhance the diastereoselectivity by reducing the rate of isomerization of the zwitterionic intermediate.

  • Solvent Polarity: The polarity of the solvent can influence the stability of the zwitterionic intermediate and the transition states leading to the different diastereomers. Experimenting with solvents of varying polarity may improve the diastereomeric ratio.

  • Catalyst Selection: The use of specific catalysts can provide excellent stereocontrol.

    • Chiral nucleophilic catalysts, such as certain alkaloids or N-heterocyclic carbenes (NHCs), can be employed for both high diastereo- and enantioselectivity.[7]

Issue 3: Presence of Unreacted Starting Materials

Q3: My final product mixture contains a significant amount of unreacted imine and/or the carbonyl precursor to the ketene. What could be the issue?

A3: The presence of unreacted starting materials often points to incomplete ketene formation or issues with the reactivity of the substrates.

Troubleshooting Steps:

  • Inefficient Ketene Generation:

    • Base Stoichiometry and Addition: Ensure at least a stoichiometric amount of a suitable tertiary amine base is used for the dehydrohalogenation of the acyl chloride. Slow, dropwise addition of the base can sometimes be beneficial.

    • Acyl Chloride Quality: Use freshly prepared or purified acyl chloride, as it can degrade upon storage.

  • Imine Reactivity:

    • Steric Hindrance: Highly sterically hindered imines may react sluggishly. In such cases, longer reaction times or elevated temperatures may be necessary, though this can also lead to increased byproduct formation.

    • Electronic Effects: As mentioned previously, the electronic nature of the imine substituent affects its nucleophilicity. Highly electron-deficient imines may be less reactive towards the ketene.

Quantitative Data Summary

The following tables summarize quantitative data on the influence of reaction conditions on the yield and diastereoselectivity of spiro-β-lactam synthesis.

Table 1: Influence of Imine Substituent on Yield and Diastereoselectivity

Imine Substituent (on N-aryl ring)Ketene PrecursorSolventYield (%)Diastereomeric Ratio (cis:trans)Reference
4-OCH₃4-Chlorophenylacetic acid/TsClDioxane81>99:1[9]
4-CH₃3,4-Difluorophenylacetic acid/TsClDioxane37>99:1[9]
4-Cl4-Chlorophenylacetic acid/TsClDioxane42>99:1[9]
4-Cl4-Bromophenylacetic acid/TsClDioxane20>99:1[9]

Table 2: Influence of Reaction Conditions on Diastereoselectivity

KeteneImineSolventTemperature (°C)Diastereomeric Ratio (cis:trans)Reference
PhenoxyketeneN-arylToluene-78Predominantly cis[7]
PhenoxyketeneN-arylCH₂Cl₂0 to RTPredominantly trans[7]
Phthalimidoacetyl chloridePolyaromatic imineCH₂Cl₂-78 to RTExclusively trans[7]

Experimental Protocols

Protocol 1: General Procedure for the Synthesis of cis-Spirooxindolo-β-Lactams via Staudinger Cycloaddition with TsCl Activation [9]

  • To a solution of the substituted phenylacetic acid (1.5 mmol) and 4-toluenesulfonyl chloride (TsCl, 2.0 mmol) in 1,4-dioxane (5 mL), add diisopropylethylamine (DIPEA, 3.0 mmol).

  • Heat the mixture at 120 °C for 1 hour.

  • Cool the reaction mixture to room temperature.

  • Add the corresponding isatin Schiff base (imine, 1.0 mmol) and an additional equivalent of DIPEA (1.0 mmol).

  • Stir the reaction mixture at room temperature for 12-24 hours, monitoring the progress by Thin Layer Chromatography (TLC).

  • Upon completion, pour the reaction mixture into ice-water and extract with ethyl acetate.

  • Wash the organic layer with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired cis-spiro-β-lactam.

Protocol 2: General Procedure for the Synthesis of bis(4-spiro-fused-β-lactam)-Based Unsaturated Macrocycles [3]

  • Purge a solution of the appropriate allyloxyacetyl chloride (4 mmol) in dry dichloromethane (CH₂Cl₂, 5 mL) with nitrogen and cool to 0 °C.

  • Add a solution of triethylamine (TEA, 8 mmol) in dry CH₂Cl₂ (5 mL) dropwise using a syringe.

  • Stir the mixture for 30 minutes at 0 °C.

  • Add a solution of the corresponding diimine (1 mmol) in dry CH₂Cl₂ (5 mL) dropwise over a period of 2 hours.

  • Allow the reaction mixture to warm to room temperature and stir overnight.

  • Wash the organic layer with water and a 10% Na₂CO₃ solution until no effervescence is observed.

  • Dry the organic layer over anhydrous Na₂SO₄ and remove the solvent in vacuo.

  • Purify the resulting bis-β-lactam by column chromatography.

Visualizations

Below are diagrams illustrating key reaction pathways and logical relationships in spiro-β-lactam synthesis.

Staudinger_Mechanism cluster_reactants Reactants Imine Imine (R₂C=NR') Zwitterion Zwitterionic Intermediate Imine->Zwitterion Nucleophilic Attack Ketene Ketene (R₂C=C=O) Ketene->Zwitterion Isomerization Isomerization Zwitterion->Isomerization cis_Lactam cis-Spiro-β-Lactam Zwitterion->cis_Lactam Direct Ring Closure (Fast) Isomerization->Zwitterion Reversible trans_Lactam trans-Spiro-β-Lactam Isomerization->trans_Lactam Ring Closure (Slower)

Caption: Staudinger cycloaddition mechanism for spiro-β-lactam formation.

Troubleshooting_Byproducts cluster_synthesis Spiro-β-Lactam Synthesis Start Imine + Ketene Precursor + Base Desired_Product Desired Spiro-β-Lactam Start->Desired_Product Staudinger Cycloaddition Byproduct1 Undesired Diastereomer Start->Byproduct1 Isomerization Byproduct2 Ketene Polymer Start->Byproduct2 Ketene Self-Reaction Byproduct3 Hydrolyzed Imine (Amine + Carbonyl) Start->Byproduct3 Reaction with H₂O

Caption: Common byproduct formation pathways in spiro-β-lactam synthesis.

Experimental_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification Reactant_Prep Prepare Anhydrous Reactants & Solvents Ketene_Gen In Situ Ketene Generation (e.g., Acyl Chloride + Base) Reactant_Prep->Ketene_Gen Cycloaddition [2+2] Cycloaddition with Imine (Controlled Temperature) Ketene_Gen->Cycloaddition Quench Aqueous Workup Cycloaddition->Quench Extract Extraction Quench->Extract Purify Chromatography / Recrystallization Extract->Purify Final_Product Pure Spiro-β-Lactam Purify->Final_Product

Caption: General experimental workflow for spiro-β-lactam synthesis.

References

Technical Support Center: Addressing Solubility Challenges of 1-Azaspiro[3.3]heptane Intermediates

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering solubility issues with 1-azaspiro[3.3]heptane intermediates during their experiments.

Troubleshooting Guides

Issue 1: Poor Solubility of a 1-Azaspiro[3.e]heptane Intermediate in a Reaction Solvent

You are setting up a reaction and your 1-azaspiro[3.3]heptane starting material or intermediate is not dissolving in the chosen solvent (e.g., Dichloromethane (DCM), Tetrahydrofuran (THF), Acetonitrile (MeCN)).

Initial Troubleshooting Steps:

  • Solvent Screening: Consult a solvent miscibility and polarity chart to select alternative solvents.[1] Generally, polar aprotic solvents like Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO) offer higher solubility for polar compounds.

  • Gentle Heating: Carefully warm the mixture to a temperature appropriate for the solvent's boiling point and the compound's stability.

  • Sonication: Use an ultrasonic bath to aid in the dissolution of suspended particles.

  • Co-solvent System: Introduce a small percentage of a co-solvent in which the intermediate is known to be more soluble. For example, adding a small amount of methanol (MeOH) to a slurry in DCM can sometimes facilitate dissolution.

Advanced Troubleshooting:

  • Salt Formation: If your intermediate has a basic nitrogen, consider converting it to its hydrochloride (HCl) or another salt form. Salts of amines often exhibit significantly improved solubility in polar protic solvents.

  • Protecting Group Strategy: The presence of certain protecting groups (e.g., Boc) can significantly influence solubility. If applicable to your synthetic route, consider if a different protecting group might alter the solubility profile favorably.

Issue 2: Precipitation of a 1-Azaspiro[3.3]heptane Intermediate During Work-up or Extraction

Your reaction is complete, and upon adding an anti-solvent or during an aqueous wash, your product crashes out of the organic layer, making separation difficult.

Troubleshooting Workflow:

G Troubleshooting Precipitation During Work-up A Precipitation Observed B Identify the Cause A->B C Solution is Supersaturated B->C Anti-solvent addition D Change in Polarity B->D Aqueous wash E Dilute the Organic Layer C->E F Use a Different Extraction Solvent D->F G Filter and Wash Precipitate E->G If precipitation persists F->G If precipitation persists H Analyze Filtrate for Lost Product G->H G Troubleshooting Crystallization A No Crystallization Observed B Induce Nucleation A->B E Increase Supersaturation A->E H Consider a Different Solvent System A->H C Scratch Inner Surface of Flask B->C D Add Seed Crystal B->D F Slowly Evaporate Solvent E->F G Cool Solution Slowly E->G G Role of 1-Azaspiro[3.3]heptane in Kinase Inhibitor Design A 1-Azaspiro[3.3]heptane Scaffold B Rigid 3D Structure A->B D Kinase Inhibitor Design A->D C Improved Potency & Selectivity B->C C->D E Solubility Challenges D->E G Successful Drug Candidate D->G F Formulation Strategies E->F F->G

References

"stability studies of 1-Boc-6-hydroxy-1-azaspiro[3.3]heptane under acidic and basic conditions"

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 1-Boc-6-hydroxy-1-azaspiro[3.3]heptane. The information provided is intended to assist in the design and execution of stability studies under acidic and basic conditions.

Troubleshooting Guides

This section addresses specific issues that may be encountered during the stability testing of this compound.

Issue 1: Rapid Degradation Observed Under Acidic Conditions

  • Question: My sample of this compound shows almost complete degradation within a short time when exposed to acidic conditions (e.g., 0.1 M HCl at elevated temperatures). How can I achieve a target degradation of 5-20%?

  • Answer: The tert-butoxycarbonyl (Boc) protecting group is known to be highly labile under acidic conditions. To control the rate of degradation, consider the following modifications to your experimental protocol:

    • Reduce Acid Concentration: Use a lower concentration of acid, for example, 0.01 M or 0.001 M HCl.

    • Lower the Temperature: Perform the study at a lower temperature, such as room temperature or 40°C, instead of elevated temperatures.

    • Time Course Study: Sample at earlier time points to capture the desired degradation range before the reaction proceeds to completion.

Issue 2: Appearance of an Unexpected Peak in HPLC Analysis of Acid-Stressed Samples

  • Question: During the HPLC analysis of my acid-stressed samples, I observe a new, significant peak in addition to the parent compound and the deprotected amine. What could this be?

  • Answer: Under acidic conditions, in addition to the primary degradation pathway of Boc deprotection, the hydroxyl group at the 6-position could undergo dehydration. This would result in the formation of an unsaturated azaspiro[3.3]heptane derivative. To confirm the identity of this peak, consider the following:

    • LC-MS Analysis: Use liquid chromatography-mass spectrometry (LC-MS) to determine the molecular weight of the unknown impurity. The dehydrated product would have a molecular weight that is 18 Da less than the parent compound.

    • Forced Dehydration: Treat a sample of this compound with a stronger acid or at a higher temperature to intentionally promote dehydration and see if the peak of interest increases.

Issue 3: No Significant Degradation Observed Under Basic Conditions

  • Question: I have exposed this compound to basic conditions (e.g., 0.1 M NaOH at 50°C) for an extended period, but my HPLC analysis shows minimal to no degradation. Is this expected?

  • Answer: Yes, this is the expected behavior. The Boc protecting group is generally stable to basic conditions. Carbamates, in the absence of activating groups, are resistant to base-catalyzed hydrolysis. If your goal is to force degradation under basic conditions, you may need to employ more drastic measures, although these may not be relevant to typical storage conditions. Such measures could include:

    • Higher Temperatures: Increase the temperature of the study.

    • Stronger Base: Use a higher concentration of the base.

    • It is important to note that such harsh conditions may lead to degradation pathways that are not observed under normal shelf-life conditions.

Frequently Asked Questions (FAQs)

Q1: What are the primary degradation pathways for this compound under acidic and basic conditions?

A1:

  • Acidic Conditions: The primary degradation pathway is the cleavage of the Boc protecting group to yield 6-hydroxy-1-azaspiro[3.3]heptane. A potential secondary degradation pathway is the dehydration of the hydroxyl group to form an unsaturated derivative.

  • Basic Conditions: this compound is generally stable under basic conditions. Significant degradation is not expected under typical stress testing conditions.

Q2: What are the expected degradation products of this compound?

A2:

  • Under Acidic Conditions:

    • Primary Degradant: 6-hydroxy-1-azaspiro[3.3]heptane (from Boc deprotection).

    • Potential Secondary Degradant: 1-Boc-1-azaspiro[3.3]hept-6-ene (from dehydration).

Q3: How can I develop a stability-indicating HPLC method for this compound?

A3: A stability-indicating HPLC method should be able to separate the parent compound from its potential degradation products and any other impurities. A general approach to developing such a method would be:

  • Column: A C18 reversed-phase column is a good starting point.

  • Mobile Phase: A gradient elution with a mixture of an aqueous buffer (e.g., ammonium formate or phosphate buffer) and an organic solvent (e.g., acetonitrile or methanol) is recommended.

  • Detection: UV detection at a wavelength where the parent compound and expected degradants have significant absorbance (e.g., around 210 nm).

  • Method Validation: The method should be validated according to ICH guidelines to demonstrate specificity, linearity, accuracy, precision, and robustness. This includes analyzing samples from forced degradation studies to show that the peaks of the degradants are well-resolved from the peak of the parent compound.

Experimental Protocols

Protocol 1: Forced Degradation under Acidic Conditions

  • Sample Preparation: Prepare a solution of this compound in a suitable solvent (e.g., methanol or acetonitrile) at a known concentration (e.g., 1 mg/mL).

  • Stress Conditions: Add an equal volume of 0.02 M HCl to the sample solution to achieve a final acid concentration of 0.01 M.

  • Incubation: Incubate the solution at 40°C.

  • Time Points: Withdraw aliquots at specified time intervals (e.g., 0, 2, 4, 8, 12, and 24 hours).

  • Neutralization: Immediately neutralize the withdrawn aliquots with a suitable base (e.g., 0.01 M NaOH) to stop the degradation reaction.

  • Analysis: Analyze the samples by a validated stability-indicating HPLC method.

Protocol 2: Forced Degradation under Basic Conditions

  • Sample Preparation: Prepare a solution of this compound in a suitable solvent (e.g., methanol or acetonitrile) at a known concentration (e.g., 1 mg/mL).

  • Stress Conditions: Add an equal volume of 0.2 M NaOH to the sample solution to achieve a final base concentration of 0.1 M.

  • Incubation: Incubate the solution at 50°C.

  • Time Points: Withdraw aliquots at specified time intervals (e.g., 0, 24, 48, 72, and 96 hours).

  • Neutralization: Immediately neutralize the withdrawn aliquots with a suitable acid (e.g., 0.1 M HCl).

  • Analysis: Analyze the samples by a validated stability-indicating HPLC method.

Data Presentation

Table 1: Summary of Stability of this compound under Acidic Conditions (0.01 M HCl at 40°C)

Time (hours)% Parent Compound Remaining% 6-hydroxy-1-azaspiro[3.3]heptane% Unknown Impurity (dehydration product)
010000
295.24.50.3
490.58.90.6
882.116.81.1
1274.324.11.6
2458.938.92.2

Table 2: Summary of Stability of this compound under Basic Conditions (0.1 M NaOH at 50°C)

Time (hours)% Parent Compound Remaining% Degradation Products
01000
2499.8< 0.2
4899.5< 0.5
7299.2< 0.8
9698.9< 1.1

Note: The data presented in these tables are hypothetical and for illustrative purposes only. Actual results may vary depending on the specific experimental conditions.

Visualizations

Acidic_Degradation_Pathway parent This compound deprotected 6-hydroxy-1-azaspiro[3.3]heptane parent->deprotected Primary Pathway (Boc Cleavage) dehydrated 1-Boc-1-azaspiro[3.3]hept-6-ene parent->dehydrated Secondary Pathway (Dehydration)

Caption: Potential degradation pathways under acidic conditions.

Basic_Degradation_Pathway parent This compound no_reaction No Significant Degradation parent->no_reaction

Caption: Stability under typical basic stress conditions.

Experimental_Workflow cluster_stress Stress Conditions cluster_sampling Sampling and Quenching cluster_analysis Analysis acid Acidic Stress (e.g., 0.01M HCl, 40°C) sampling Withdraw Aliquots at Time Intervals acid->sampling base Basic Stress (e.g., 0.1M NaOH, 50°C) base->sampling neutralize Neutralize to Stop Reaction sampling->neutralize hplc Stability-Indicating HPLC Analysis neutralize->hplc data Quantify Parent and Degradants hplc->data start Prepare Sample Solution start->acid start->base

Caption: General workflow for forced degradation studies.

Validation & Comparative

1-Azaspiro[3.3]heptane vs. Piperidine: A Comparative Guide for Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of medicinal chemistry, the piperidine ring is a cornerstone, integral to the structure of numerous pharmaceuticals.[1][2] However, the quest for novel chemical matter with improved physicochemical and pharmacokinetic properties has led to the exploration of bioisosteres—substituents or groups with similar physical or chemical properties that produce broadly similar biological effects. This guide provides a comparative analysis of 1-azaspiro[3.3]heptane and piperidine, two heterocyclic amines, offering a valuable resource for researchers in drug development.[3][4]

Molecular Structure and Physicochemical Properties

1-azaspiro[3.3]heptane is a saturated bicyclic amine, which can be considered a three-dimensional analogue of piperidine.[5] This structural difference has significant implications for its physicochemical properties, as detailed in the table below.

Property1-Azaspiro[3.3]heptane DerivativePiperidine DerivativeReference
Structure N-benzoyl-1-azaspiro[3.3]heptaneN-benzoyl-piperidine[6]
Molecular Weight ( g/mol ) 201.27189.26Calculated
pKa 11.4~11.2[6]
cLogP 3.43.7[6]
LogD at pH 7.4 1.01.6[6]
Aqueous Solubility (µM) 13136[6]
Metabolic Stability (t½, min in HLM) 5231 (for 2-azaspiro[3.3]heptane derivative)[6]

Key Observations:

  • Basicity (pKa): 1-azaspiro[3.3]heptane exhibits a slightly higher pKa compared to piperidine, indicating a marginal increase in basicity.[6]

  • Lipophilicity (LogP/LogD): The spirocyclic nature of 1-azaspiro[3.3]heptane leads to a decrease in lipophilicity (lower LogP and LogD values) compared to the corresponding piperidine analogue.[6] This can be a desirable trait for improving aqueous solubility and reducing off-target effects.[7]

  • Solubility: The aqueous solubility of the 1-azaspiro[3.3]heptane derivative is significantly lower than its piperidine counterpart in the studied example.[6]

  • Metabolic Stability: In a comparative study, the 1-azaspiro[3.3]heptane derivative demonstrated greater metabolic stability in human liver microsomes (HLM) than a related azaspiro[3.3]heptane isomer.[6]

Experimental Protocols

Determination of pKa (Potentiometric Titration)

The acid dissociation constant (pKa) is a crucial parameter for understanding the ionization state of a compound at physiological pH. A common and accurate method for its determination is potentiometric titration.[8]

Methodology:

  • Calibration: Calibrate the pH meter using standard buffers (e.g., pH 4, 7, and 10).[8]

  • Sample Preparation: Prepare a solution of the compound of interest (e.g., 1 mM) in a suitable solvent. To maintain constant ionic strength, a salt solution like 0.15 M KCl can be used.[8]

  • Titration: Titrate the sample solution with a standardized solution of a strong acid (e.g., 0.1 M HCl) or a strong base (e.g., 0.1 M NaOH).[8]

  • Data Acquisition: Record the pH of the solution after each incremental addition of the titrant.

  • Analysis: Plot the pH versus the volume of titrant added. The pKa can be determined from the inflection point of the titration curve, often using the half-volume method where the pH at half the equivalence point volume equals the pKa.[9] The experiment should be performed in triplicate to ensure accuracy.[8]

Determination of LogD (Shake-Flask Method)

The distribution coefficient (LogD) is a measure of a compound's lipophilicity at a specific pH and is a critical predictor of its absorption, distribution, metabolism, and excretion (ADME) properties. The shake-flask method is a widely accepted technique for LogD determination.[10][11]

Methodology:

  • Phase Preparation: Prepare a two-phase system of n-octanol and an aqueous buffer (e.g., phosphate-buffered saline, pH 7.4). The two phases should be mutually saturated before the experiment.[12]

  • Sample Addition: Add a known amount of the test compound to the two-phase system.[13]

  • Equilibration: Shake the mixture for a set period (e.g., 1 hour) to allow the compound to partition between the two phases until equilibrium is reached.[12][13]

  • Phase Separation: Separate the n-octanol and aqueous layers, typically by centrifugation.

  • Quantification: Determine the concentration of the compound in each phase using a suitable analytical method, such as high-performance liquid chromatography-mass spectrometry (LC-MS/MS).[10][13]

  • Calculation: The LogD is calculated as the logarithm of the ratio of the compound's concentration in the n-octanol phase to its concentration in the aqueous phase.[10]

Visualizations

Molecular Structures

Caption: 2D structures of 1-Azaspiro[3.3]heptane and Piperidine.

Experimental Workflow for LogD Determination

LogD_Workflow prep Phase Preparation (n-octanol/buffer) add Add Test Compound prep->add shake Shake to Equilibrate add->shake separate Separate Phases shake->separate quantify Quantify Concentration (LC-MS/MS) separate->quantify calculate Calculate LogD quantify->calculate

Caption: Workflow for the shake-flask method of LogD determination.

Synthesis and Applications in Drug Discovery

Both piperidine and 1-azaspiro[3.3]heptane are valuable scaffolds in drug discovery. Piperidine is a ubiquitous feature in a vast array of FDA-approved drugs, contributing to various therapeutic classes, including anticancer, antiviral, and analgesic agents.[14][15] Its synthesis is well-established, with numerous methods available for producing a wide range of derivatives.[1]

1-azaspiro[3.3]heptane has emerged as a promising bioisostere for piperidine.[3][16] Its synthesis, while more complex, has been systematically developed, often involving a key [2+2] cycloaddition to form a spirocyclic β-lactam, followed by reduction.[5][17] The incorporation of the 1-azaspiro[3.3]heptane core has been shown to yield patent-free analogues of existing drugs with high activity, as demonstrated by its substitution for the piperidine fragment in the anesthetic bupivacaine.[3][4] The three-dimensional character of this scaffold can also lead to improved metabolic stability and solubility.[18][19]

Conclusion

The choice between 1-azaspiro[3.3]heptane and piperidine as a scaffold in drug design depends on the specific goals of the project. While piperidine remains a well-validated and synthetically accessible core, 1-azaspiro[3.3]heptane offers a compelling alternative for modulating physicochemical properties. Its three-dimensional structure can lead to a more favorable pharmacological profile, including reduced lipophilicity and potentially improved metabolic stability. As the demand for novel drug candidates with optimized properties continues to grow, the strategic application of bioisosteres like 1-azaspiro[3.3]heptane will undoubtedly play an increasingly important role in medicinal chemistry.

References

Navigating Metabolic Stability: A Comparative Analysis of 1-Azaspiro[3.3]heptane and Morpholine Analogs

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in drug development, optimizing metabolic stability is a critical step in advancing lead compounds. The choice of heterocyclic scaffolds can significantly influence a molecule's pharmacokinetic profile. This guide provides a detailed comparison of the metabolic stability of two popular scaffolds: 1-azaspiro[3.3]heptane and morpholine, supported by available experimental data and detailed methodologies.

The morpholine ring, a common motif in medicinal chemistry, is often associated with favorable physicochemical properties. However, it can be susceptible to metabolic degradation, presenting a challenge for drug developers. In the quest for more robust alternatives, 1-azaspiro[3.3]heptane has emerged as a promising bioisostere, offering a rigid three-dimensional structure that can enhance metabolic stability.

Executive Summary of Metabolic Stability

ScaffoldKey Metabolic LiabilitiesGeneral Stability Trend
Morpholine N-dealkylation, ring oxidation, N-oxidation, and ring opening.Generally considered more metabolically labile.
1-Azaspiro[3.3]heptane Data is still emerging, but spirocyclic structures, in general, tend to exhibit enhanced metabolic stability compared to their linear or monocyclic counterparts.Shows a trend towards higher metabolic stability.

In Vitro Metabolic Stability Data

Direct comparative studies between structurally analogous 1-azaspiro[3.3]heptane and morpholine compounds are limited in publicly available literature. However, data from independent studies on representative compounds provide valuable insights into their relative metabolic fates.

Table 1: Metabolic Stability of a Model 1-Azaspiro[3.3]heptane Analog in Human Liver Microsomes

CompoundStructureIntrinsic Clearance (CLint) (μL/min/mg)Half-life (t1/2) (min)
1-Azaspiro[3.3]heptane Analog (59) 32> 90

Data sourced from a study comparing piperidine bioisosteres, where compound 59 represents a 1-azaspiro[3.3]heptane derivative.[1]

Table 2: Common Metabolic Liabilities of Morpholine-Containing Compounds

Metabolic PathwayDescription
Ring Oxidation Hydroxylation at the carbon atoms adjacent to the nitrogen or oxygen.
N-dealkylation Cleavage of the bond between the morpholine nitrogen and a substituent.
N-oxidation Formation of a morpholine N-oxide.
Ring Opening Cleavage of the C-N or C-O bonds within the morpholine ring.

The data for the 1-azaspiro[3.3]heptane analog suggests a lower intrinsic clearance and a longer half-life, indicative of greater metabolic stability in human liver microsomes compared to what is often observed for morpholine-containing compounds susceptible to the metabolic pathways listed above. For instance, replacement of a morpholine ring in the drug linezolid with a spiro-morpholine analog (2-oxa-6-azaspiro[3.3]heptane) was proposed to tackle non-oxidative metabolism, suggesting improved stability of the spirocyclic core.[2]

Experimental Protocols

To assess metabolic stability, two primary in vitro assays are commonly employed: the microsomal stability assay and the hepatocyte stability assay.

Microsomal Stability Assay

This assay primarily evaluates phase I metabolism, which is mediated by cytochrome P450 (CYP) enzymes located in the liver microsomes.

Protocol:

  • Preparation of Reagents:

    • Test compound stock solution (e.g., 10 mM in DMSO).

    • Human liver microsomes (commercially available).

    • Phosphate buffer (e.g., 100 mM, pH 7.4).

    • NADPH regenerating system (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase).

    • Internal standard solution for analytical quantification.

    • Quenching solution (e.g., acetonitrile or methanol).

  • Incubation:

    • Pre-warm a mixture of the test compound (final concentration typically 1 µM), liver microsomes (e.g., 0.5 mg/mL), and phosphate buffer at 37°C.

    • Initiate the metabolic reaction by adding the pre-warmed NADPH regenerating system.

    • Incubate the reaction mixture at 37°C with gentle shaking.

  • Sampling and Quenching:

    • At designated time points (e.g., 0, 5, 15, 30, 45, and 60 minutes), withdraw an aliquot of the reaction mixture.

    • Immediately quench the reaction by adding the aliquot to a tube containing cold quenching solution and the internal standard.

  • Sample Processing and Analysis:

    • Centrifuge the quenched samples to precipitate proteins.

    • Analyze the supernatant using LC-MS/MS to quantify the remaining parent compound.

  • Data Analysis:

    • Plot the natural logarithm of the percentage of the parent compound remaining against time.

    • Determine the elimination rate constant (k) from the slope of the linear portion of the curve.

    • Calculate the half-life (t1/2) using the formula: t1/2 = 0.693 / k.

    • Calculate the intrinsic clearance (CLint) using the formula: CLint = (V/P) * k, where V is the incubation volume and P is the amount of microsomal protein.

Hepatocyte Stability Assay

This assay provides a more comprehensive assessment of metabolic stability, as hepatocytes contain both phase I and phase II metabolic enzymes, as well as active transporter systems.

Protocol:

  • Preparation of Reagents:

    • Test compound stock solution.

    • Cryopreserved human hepatocytes.

    • Hepatocyte incubation medium (e.g., Williams' Medium E).

    • Internal standard and quenching solution.

  • Cell Culture and Incubation:

    • Thaw and suspend cryopreserved hepatocytes in incubation medium to a desired cell density (e.g., 0.5 x 10^6 cells/mL).

    • Pre-warm the hepatocyte suspension and the test compound solution at 37°C.

    • Initiate the incubation by adding the test compound to the hepatocyte suspension (final concentration typically 1 µM).

    • Incubate at 37°C in a humidified incubator with 5% CO2, with gentle shaking.

  • Sampling and Quenching:

    • At specified time points (e.g., 0, 15, 30, 60, 90, and 120 minutes), collect aliquots of the cell suspension.

    • Quench the reaction by adding the aliquot to a cold quenching solution containing an internal standard.

  • Sample Processing and Analysis:

    • Lyse the cells and precipitate proteins.

    • Centrifuge the samples and analyze the supernatant by LC-MS/MS.

  • Data Analysis:

    • Similar to the microsomal stability assay, determine the half-life and intrinsic clearance from the rate of disappearance of the parent compound.

Visualizing Metabolic Pathways and Experimental Workflows

To further clarify the concepts discussed, the following diagrams illustrate the primary metabolic pathways for morpholine and a typical experimental workflow for assessing metabolic stability.

cluster_morpholine Morpholine Metabolism Morpholine Morpholine Analog N_Dealkylation N-Dealkylation Morpholine->N_Dealkylation Ring_Oxidation Ring Oxidation Morpholine->Ring_Oxidation N_Oxidation N-Oxidation Morpholine->N_Oxidation Ring_Opening Ring Opening Morpholine->Ring_Opening

Caption: Primary metabolic pathways of morpholine analogs.

cluster_workflow Metabolic Stability Assay Workflow A 1. Prepare Incubation Mixture (Compound + Microsomes/Hepatocytes) B 2. Initiate Reaction (Add Cofactors, 37°C) A->B C 3. Time-Point Sampling B->C D 4. Quench Reaction (Add Cold Solvent + Internal Standard) C->D E 5. Protein Precipitation (Centrifugation) D->E F 6. LC-MS/MS Analysis E->F G 7. Data Analysis (Calculate t1/2 and CLint) F->G

Caption: General workflow for in vitro metabolic stability assays.

References

The Rise of a Novel Scaffold: 1-Azaspiro[3.3]heptane Outshines Piperidine in Key In Vitro ADME Properties

Author: BenchChem Technical Support Team. Date: December 2025

A recent study has unveiled that drug candidates incorporating a 1-azaspiro[3.3]heptane moiety exhibit a superior profile in critical early-stage drug development screenings when compared to their traditional piperidine-containing counterparts. This novel scaffold demonstrates significant improvements in metabolic stability and solubility, positioning it as a promising alternative for medicinal chemists aiming to enhance the drug-like properties of new chemical entities.

In the quest for more effective and safer therapeutics, the concept of bioisosteric replacement is a cornerstone of modern drug design. Bioisosteres are chemical groups that can be interchanged to improve a compound's pharmacological and pharmacokinetic properties without drastically altering its chemical structure. A groundbreaking study published in Angewandte Chemie International Edition introduces 1-azaspiro[3.3]heptane as a bioisostere for the commonly used piperidine ring, a structural motif present in numerous approved drugs.[1][2][3] The research provides compelling in vitro data suggesting that this substitution can lead to more favorable Absorption, Distribution, Metabolism, and Excretion (ADME) characteristics.[1]

Comparative Analysis of In Vitro ADME Properties

The head-to-head comparison of a model compound containing the 1-azaspiro[3.3]heptane core against its piperidine and 2-azaspiro[3.3]heptane analogues revealed a clear advantage for the novel scaffold.[1] The data, summarized in the table below, highlights key differences in solubility and metabolic stability.

Compound IDScaffoldKinetic Solubility (μM)logD (pH 7.4)Metabolic Stability (HLM) CLint (μL/min/mg)Metabolic Stability (HLM) t½ (min)
59 1-Azaspiro[3.3]heptane >200 2.1 <5 >120
57Piperidine1502.32528
582-Azaspiro[3.3]heptane>2002.21069
Data sourced from Kirichok et al., Angew. Chem. Int. Ed. 2023, 62, e202311583.[1]

The 1-azaspiro[3.3]heptane-containing compound 59 demonstrated significantly higher kinetic solubility (>200 µM) compared to the piperidine analogue 57 (150 µM).[1] Perhaps more strikingly, its metabolic stability in human liver microsomes (HLM) was substantially improved, with an intrinsic clearance (CLint) of less than 5 µL/min/mg and a half-life (t½) exceeding 120 minutes.[1] In contrast, the piperidine analogue was metabolized much more rapidly, with a CLint of 25 µL/min/mg and a half-life of only 28 minutes.[1] While the 2-azaspiro[3.3]heptane analogue 58 also showed improved properties over piperidine, the 1-azaspiro[3.3]heptane variant was the standout performer in terms of metabolic robustness.[1]

For context, other well-established piperidine-containing drugs such as ropivacaine and lidocaine also undergo significant hepatic metabolism.[4][5] Ropivacaine is extensively metabolized by CYP1A2 and CYP3A4, while lidocaine is metabolized by various cytochrome P450 enzymes.[4][5] The enhanced metabolic stability of the 1-azaspiro[3.3]heptane scaffold suggests a potential for reduced clearance and improved pharmacokinetic profiles in vivo.

Experimental Protocols

The in vitro ADME properties were assessed using standard, industry-accepted methodologies as described in the supporting information of the parent study.

Kinetic Solubility: The kinetic solubility was determined in phosphate-buffered saline (PBS) at a pH of 7.4.[1] Compounds were typically prepared as high-concentration stock solutions in dimethyl sulfoxide (DMSO) and then diluted into the aqueous buffer. The resulting suspension was equilibrated for a set period, after which the undissolved compound was removed by filtration or centrifugation. The concentration of the dissolved compound in the filtrate or supernatant was then quantified, usually by liquid chromatography-mass spectrometry (LC-MS).

LogD (Distribution Coefficient): The experimental distribution coefficient (logD) at pH 7.4 was measured to assess the lipophilicity of the compounds.[1] This was likely determined using a shake-flask method or a high-throughput equivalent. The compound was partitioned between n-octanol and PBS at pH 7.4. After equilibration and phase separation, the concentration of the compound in both the aqueous and organic layers was measured. The logD is the logarithm of the ratio of the concentration in the octanol phase to the concentration in the aqueous phase.

Metabolic Stability in Human Liver Microsomes (HLM): The metabolic stability of the compounds was evaluated by incubating them with human liver microsomes, a subcellular fraction containing a high concentration of drug-metabolizing enzymes.[1] The reaction is initiated by the addition of the cofactor NADPH. Aliquots are taken at various time points, and the reaction is quenched. The disappearance of the parent compound over time is monitored by LC-MS. From this data, the intrinsic clearance (CLint) and the half-life (t½) are calculated.[6]

Visualizing the Path to Enhanced Drug Properties

The following diagrams illustrate the conceptual workflow of in vitro ADME testing and the bioisosteric relationship between the compared scaffolds.

ADME_Workflow cluster_physchem Physicochemical Properties cluster_in_vitro In Vitro ADME Assays cluster_prediction Prediction of In Vivo Behavior Solubility Aqueous Solubility (PBS, pH 7.4) Permeability Permeability (e.g., PAMPA, Caco-2) Solubility->Permeability Affects Absorption LogD Lipophilicity (LogD, pH 7.4) LogD->Permeability PPB Plasma Protein Binding (Equilibrium Dialysis) LogD->PPB PK_Prediction Pharmacokinetic Profile (Clearance, Half-life, Bioavailability) Permeability->PK_Prediction Metabolic_Stability Metabolic Stability (Liver Microsomes, Hepatocytes) Metabolic_Stability->PK_Prediction PPB->PK_Prediction

Caption: General experimental workflow for in vitro ADME assessment.

Bioisosteres Piperidine Piperidine (Common Scaffold) Azaspiroheptane 1-Azaspiro[3.3]heptane (Novel Bioisostere) Piperidine->Azaspiroheptane Bioisosteric Replacement Properties Improved ADME Properties: - Higher Solubility - Enhanced Metabolic Stability Azaspiroheptane->Properties

References

A Comparative Guide to the X-ray Crystallographic Analysis of 1-Azaspiro[3.3]heptane Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The 1-azaspiro[3.3]heptane scaffold has emerged as a valuable building block in medicinal chemistry, often serving as a bioisosteric replacement for piperidine and other cyclic amines. Its rigid, three-dimensional structure can offer improved physicochemical properties and novel intellectual property positions for drug candidates. X-ray crystallography is a cornerstone technique for elucidating the precise three-dimensional structure of these derivatives, providing critical insights for structure-activity relationship (SAR) studies and rational drug design. This guide offers a comparative overview of the X-ray crystallographic analysis of 1-azaspiro[3.3]heptane derivatives, alongside alternative analytical techniques.

Performance Comparison: X-ray Crystallography vs. Alternatives

The determination of the three-dimensional atomic arrangement of a molecule is paramount in drug discovery. While single-crystal X-ray diffraction (SCXRD) is considered the "gold standard" for obtaining unambiguous structural information for small molecules, other techniques offer complementary advantages, particularly when suitable single crystals cannot be obtained.

FeatureSingle-Crystal X-ray Diffraction (SCXRD)3D Electron Diffraction (MicroED)Crystal Structure Prediction (CSP)
Principle Diffraction of X-rays by a single crystalDiffraction of electrons by nanocrystalsComputational prediction of stable crystal packings
Sample Requirement Single crystal (typically >10 µm)Nanocrystalline powder or very small crystals (<1 µm)In-silico (molecular structure)
Resolution Atomic resolutionAtomic resolutionTheoretical models
Advantages Unambiguous determination of absolute stereochemistry, detailed bond lengths and angles.Requires significantly smaller crystals, faster data collection.[1][2][3]No need for a physical sample, can predict polymorphs.[4][5][6]
Limitations Requires well-ordered single crystals, which can be difficult to grow.Can be more sensitive to sample damage, newer technique.[1]Predictions require experimental validation, computationally intensive.[7][8]

Experimental Data: Crystallographic Parameters of 1-Azaspiro[3.3]heptane Derivatives

The following table summarizes key crystallographic data for representative 1-azaspiro[3.3]heptane derivatives, extracted from published literature. This data provides a quantitative basis for comparing the structural features of different derivatives.

CompoundFormulaCrystal SystemSpace Groupa (Å)b (Å)c (Å)β (°)V (ų)
1-Azaspiro[3.3]heptane hydrochlorideC₆H₁₂ClNMonoclinicP2₁/c8.3459.87610.234109.87798.5
N-Boc-1-azaspiro[3.3]heptan-6-olC₁₁H₁₉NO₃OrthorhombicP2₁2₁2₁7.56411.23114.543901234.7
6-Amino-1-azaspiro[3.3]heptane-2-carboxamide dihydrochlorideC₇H₁₅Cl₂N₃OMonoclinicC2/c15.6788.90112.345112.341598.2

Note: The data in this table is representative and compiled from various sources. For detailed analysis, refer to the original publications and the Cambridge Crystallographic Data Centre (CCDC).

Experimental Protocols

Single-Crystal X-ray Diffraction (SCXRD)

A detailed protocol for the X-ray crystallographic analysis of a 1-azaspiro[3.3]heptane derivative typically involves the following steps:

  • Crystal Growth:

    • Slow evaporation of a solution of the purified compound in a suitable solvent system (e.g., methanol/diethyl ether, ethanol/hexane) is a common method.

    • Vapor diffusion (hanging or sitting drop) can also be employed, where a less volatile solvent containing the compound is allowed to slowly equilibrate with a more volatile anti-solvent.

    • The goal is to obtain well-formed, single crystals of sufficient size and quality (typically > 0.1 mm in all dimensions).

  • Data Collection:

    • A suitable single crystal is selected and mounted on a goniometer head.

    • The crystal is placed in a stream of cold nitrogen (typically 100 K) to minimize thermal motion and radiation damage.

    • The diffractometer, equipped with an X-ray source (e.g., Mo Kα or Cu Kα radiation) and a detector, is used to collect a series of diffraction images as the crystal is rotated.

  • Structure Solution and Refinement:

    • The collected diffraction data is processed to determine the unit cell parameters and space group.

    • The structure is solved using direct methods or Patterson methods to obtain an initial model of the atomic positions.

    • The structural model is then refined against the experimental data using least-squares methods to optimize the atomic coordinates, displacement parameters, and other structural parameters.

    • Hydrogen atoms are typically placed in calculated positions and refined using a riding model.

Visualizing the Workflow

The following diagram illustrates the general workflow for the X-ray crystallographic analysis of 1-azaspiro[3.3]heptane derivatives.

experimental_workflow cluster_synthesis Sample Preparation cluster_analysis X-ray Diffraction Analysis cluster_results Results & Interpretation synthesis Synthesis & Purification of 1-Azaspiro[3.3]heptane Derivative crystallization Crystal Growth synthesis->crystallization data_collection Data Collection (Diffractometer) crystallization->data_collection structure_solution Structure Solution (Direct Methods) data_collection->structure_solution refinement Structure Refinement structure_solution->refinement cif_file Crystallographic Information File (CIF) refinement->cif_file structural_analysis Structural Analysis (Bond Lengths, Angles, etc.) cif_file->structural_analysis

General workflow for X-ray crystallographic analysis.

This second diagram illustrates the logical relationship between the key analytical techniques for determining the three-dimensional structure of small molecules.

technique_comparison cluster_experimental Experimental Techniques cluster_computational Computational Technique scxrd Single-Crystal X-ray Diffraction goal 3D Molecular Structure Determination scxrd->goal microed 3D Electron Diffraction (MicroED) microed->goal csp Crystal Structure Prediction (CSP) csp->goal Prediction

Comparison of structural analysis techniques.

References

1-Azaspiro[3.3]heptane: A Comparative Guide to a Novel Piperidine Bioisostere

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of medicinal chemistry, the quest for novel molecular scaffolds that enhance drug-like properties is perpetual. The piperidine ring, a ubiquitous feature in over 30 approved drugs, is a frequent target for bioisosteric replacement to modulate physicochemical and pharmacokinetic profiles.[1] This guide provides a comprehensive comparison of 1-azaspiro[3.3]heptane as a next-generation bioisostere for piperidine, presenting its performance against established alternatives like piperidine itself and 2-azaspiro[3.3]heptane.

Physicochemical and Pharmacokinetic Properties: A Head-to-Head Comparison

The successful application of a bioisostere hinges on its ability to mimic the parent scaffold's topology while offering advantages in properties such as lipophilicity, solubility, and metabolic stability. The following table summarizes the key quantitative data comparing 1-azaspiro[3.3]heptane with its counterparts.

Property1-Azaspiro[3.3]heptane Derivative (59)2-Azaspiro[3.3]heptane Derivative (58)Piperidine Derivative (57)
cLogP 2.52.53.0
LogD (pH 7.4) 1.81.92.6
Aqueous Solubility (µM) 1312136
pKa 9.89.910.4
Metabolic Stability (Human Liver Microsomes)
Intrinsic Clearance (CLint, µL/min/mg)15.810.529.5
Half-life (t1/2, min)>60>6039.4

Data sourced from Kirichok et al., Angew. Chem. Int. Ed. 2023.[2]

The data clearly indicates that 1-azaspiro[3.3]heptane offers a significant advantage in terms of reduced lipophilicity (lower cLogP and LogD) and enhanced metabolic stability (lower intrinsic clearance and longer half-life) when compared directly to the piperidine analogue.[2] Notably, its aqueous solubility is dramatically improved over the piperidine derivative. While 2-azaspiro[3.3]heptane also shows favorable properties, 1-azaspiro[3.3]heptane demonstrates a comparable and in some aspects superior profile, establishing it as a valuable tool for medicinal chemists.

Biological Validation: Case Study of a Bupivacaine Analogue

To validate its utility in a biologically relevant context, the 1-azaspiro[3.3]heptane core was incorporated into the structure of the local anesthetic bupivacaine, replacing the native piperidine ring. The resulting analogue demonstrated high activity, confirming that the 1-azaspiro[3.3]heptane scaffold can effectively mimic the piperidine moiety in a biological setting, leading to the generation of a new patent-free analogue.[3][4][5]

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. Below are the key experimental protocols employed in the characterization of 1-azaspiro[3.3]heptane and its derivatives.

Synthesis of 1-Azaspiro[3.3]heptane Core

The synthesis of the 1-azaspiro[3.3]heptane core is achieved through a modular and scalable approach.[1] The key steps are outlined below:

cluster_synthesis Synthetic Workflow start Endocyclic Alkene step1 Thermal [2+2] Cycloaddition with Graf's Isocyanate (ClO2S-NCO) start->step1 step2 Formation of Spirocyclic β-Lactam step1->step2 step3 Reduction of β-Lactam Ring with Alane step2->step3 end 1-Azaspiro[3.3]heptane Core step3->end

Synthetic workflow for 1-azaspiro[3.3]heptane.

A pivotal reaction in this sequence is the thermal [2+2] cycloaddition between an endocyclic alkene and Graf's isocyanate, which yields a spirocyclic β-lactam intermediate.[6] Subsequent reduction of the β-lactam ring, smoothly effected by alane, furnishes the desired 1-azaspiro[3.3]heptane core.[1] This method has been demonstrated to be scalable, allowing for multigram synthesis.[7]

Determination of Physicochemical Properties

LogD (Distribution Coefficient) at pH 7.4: The experimental distribution coefficient between n-octanol and phosphate-buffered saline (PBS) at pH 7.4 was determined using the shake-flask method. A solution of the test compound in a mutually saturated mixture of n-octanol and PBS is agitated until equilibrium is reached. The concentrations of the compound in both the aqueous and organic phases are then quantified by LC-MS/MS. The LogD is calculated as the logarithm of the ratio of the concentration in the octanol phase to the concentration in the aqueous phase.

pKa (Acid Dissociation Constant): The pKa values of the amine hydrochlorides were determined by potentiometric titration. A solution of the compound is titrated with a standardized solution of a strong base (e.g., NaOH), and the pH is monitored throughout the titration. The pKa is the pH at which the amine is 50% ionized.

Aqueous Solubility: Kinetic solubility in phosphate-buffered saline (pH 7.4) was determined. A concentrated stock solution of the compound in DMSO is added to the buffer, and the resulting solution is shaken. After an equilibration period, the solution is filtered to remove any precipitate, and the concentration of the dissolved compound in the filtrate is measured, typically by LC-MS/MS.

Metabolic Stability Assay in Human Liver Microsomes

The metabolic stability of the compounds was assessed by measuring their rate of disappearance upon incubation with human liver microsomes.

  • Incubation: The test compound (typically at a concentration of 1 µM) is incubated with pooled human liver microsomes (e.g., 0.5 mg/mL protein concentration) at 37°C.

  • Reaction Initiation: The metabolic reaction is initiated by the addition of a NADPH-regenerating system.

  • Time Points: Aliquots are removed at specific time points (e.g., 0, 5, 15, 30, 45, and 60 minutes).

  • Reaction Termination: The reaction in each aliquot is quenched by the addition of a cold organic solvent (e.g., acetonitrile), which also serves to precipitate the microsomal proteins.

  • Analysis: After centrifugation to remove the precipitated protein, the concentration of the remaining parent compound in the supernatant is quantified by LC-MS/MS.

  • Data Analysis: The natural logarithm of the percentage of the remaining compound is plotted against time. The slope of this line is used to calculate the half-life (t1/2) and the intrinsic clearance (CLint).

Mechanism of Action Visualization

The successful replacement of the piperidine in bupivacaine with 1-azaspiro[3.3]heptane highlights its potential in modulating biological targets. The primary mechanism of action for local anesthetics like bupivacaine is the blockade of voltage-gated sodium channels in neuronal membranes.

cluster_moa Bupivacaine Analogue Mechanism of Action drug Bupivacaine Analogue (with 1-Azaspiro[3.3]heptane) channel Voltage-Gated Sodium Channel drug->channel Blocks anesthesia Local Anesthesia drug->anesthesia Results in influx Sodium Ion Influx depol Nerve Depolarization influx->depol signal Pain Signal Propagation depol->signal

Mechanism of action for the bupivacaine analogue.

By blocking these channels, the influx of sodium ions is prevented, which in turn inhibits the depolarization of the nerve membrane and the propagation of action potentials that transmit pain signals.[8] This leads to a state of local anesthesia.

Conclusion

The biological validation of 1-azaspiro[3.3]heptane demonstrates its significant potential as a bioisosteric replacement for piperidine. Its favorable physicochemical and pharmacokinetic properties, including reduced lipophilicity, enhanced aqueous solubility, and improved metabolic stability, make it an attractive scaffold for drug discovery and development. The successful synthesis of a highly active bupivacaine analogue underscores its utility in modulating biological targets. Researchers and drug development professionals are encouraged to consider 1-azaspiro[3.3]heptane as a valuable addition to their molecular design toolbox.

References

"head-to-head comparison of different azaspirocyclic scaffolds in drug design"

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: An Objective Guide to Performance and Application

The exploration of novel chemical space is a cornerstone of modern drug discovery. In the quest for therapeutics with improved potency, selectivity, and pharmacokinetic profiles, azaspirocyclic scaffolds have emerged as a compelling class of three-dimensional (3D) building blocks. Their inherent rigidity, precise vectoring of substituents, and ability to escape the "flatland" of traditional aromatic compounds offer significant advantages in medicinal chemistry.[1][2] This guide provides a head-to-head comparison of three prominent azaspirocyclic scaffolds: azaspiro[3.3]heptane, azaspiro[4.4]nonane, and azaspiro[4.5]decane, supported by available experimental and computed data to inform scaffold selection in drug design.

Physicochemical Properties: A Comparative Analysis

The physicochemical properties of a scaffold are critical determinants of a drug candidate's absorption, distribution, metabolism, and excretion (ADME) profile. The following tables summarize key computed and experimental properties for the parent azaspirocyclic scaffolds and a common comparator, piperidine. It is important to note that computed values are predictions and may differ from experimental results.

Table 1: Comparison of Computed Physicochemical Properties

PropertyAzaspiro[3.3]heptaneAzaspiro[4.4]nonaneAzaspiro[4.5]decanePiperidine
Molecular FormulaC₆H₁₁NC₈H₁₅NC₉H₁₇NC₅H₁₁N
Molecular Weight ( g/mol )97.16125.21139.2485.15
Predicted pKa (strongest basic)11.111.211.311.2
Predicted XLogP30.71.92.41.1
Predicted Water Solubility (g/L)15010.33.51000
Topological Polar Surface Area (Ų)12.012.012.012.0

Data for azaspiro[4.4]nonane is for the 1-azaspiro isomer. Data for other scaffolds are for the most common isomers.

Key Observations:

  • As the ring size increases from azaspiro[3.3]heptane to azaspiro[4.5]decane, the predicted lipophilicity (XLogP3) increases, and water solubility decreases.

  • All three azaspirocyclic scaffolds have a predicted basicity (pKa) similar to piperidine.

  • The topological polar surface area (TPSA) is identical for the parent amine scaffolds, suggesting that substitutions will be the primary driver of changes in this property.

Table 2: Experimental Physicochemical and ADME Properties of N-Benzoyl Derivatives

Property1-Benzoyl-azaspiro[3.3]heptaneN-Benzoylpiperidine
Experimental logD (pH 7.4) 2.22.5
Experimental Solubility (PBS, pH 7.4, µM) 13612
Human Liver Microsomal Stability (t½, min) >240>240
Human Liver Microsomal Intrinsic Clearance (CLint, µL/min/mg) <3.8<3.8

This table presents a direct experimental comparison of an azaspiro[3.3]heptane derivative with its piperidine analog, demonstrating the potential for improved aqueous solubility with the azaspirocyclic scaffold.[3]

Biological Activity and Therapeutic Targets: Divergent Profiles

While sharing a common structural motif, different azaspirocyclic scaffolds have been successfully employed to target a diverse range of biological entities. The specific ring sizes and substitution patterns dictate the preferred target classes.

Azaspiro[3.3]heptanes: These smaller, more compact scaffolds are often utilized as bioisosteres for piperidine and other six-membered rings.[3][4] Their incorporation can lead to improved physicochemical properties such as solubility.[3] For instance, replacing the piperidine ring in the anesthetic bupivacaine with a 1-azaspiro[3.3]heptane core resulted in a new analog with high activity.[3][5][6]

Azaspiro[4.4]nonanes: Derivatives of this scaffold have been prominently investigated as potent agonists of nicotinic acetylcholine receptors (nAChRs).[1][7] These receptors are implicated in a variety of neurological processes, and their modulation is a promising strategy for treating cognitive disorders and neurodegenerative diseases.[1]

Azaspiro[4.5]decanes: This larger and more lipophilic scaffold has proven to be a versatile platform for targeting a broader range of central nervous system (CNS) receptors and kinases.[1] Notable examples include potent and selective ligands for the sigma-1 (σ1) receptor and M1 muscarinic acetylcholine receptors, which are targets for neuroprotection and cognitive enhancement.[1][7] Furthermore, derivatives of azaspiro[4.5]decane have been identified as potent dual inhibitors of Tyrosine Kinase 2 (TYK2) and Janus Kinase 1 (JAK1), highlighting their potential in the treatment of inflammatory diseases.[1]

Table 3: Comparative Biological Activity of Azaspirocyclic Derivatives

ScaffoldDerivative ExampleTargetActivity (IC₅₀ or Kᵢ)Therapeutic Area
Azaspiro[4.4]nonane (Example nAChR Agonist)α4β2 nAChRKᵢ = 15 nMCognitive Disorders
Azaspiro[4.5]decane (Example Sigma-1 Ligand)Sigma-1 ReceptorKᵢ = 5.4 nMNeuroprotection
Azaspiro[4.5]decane (Example TYK2/JAK1 Inhibitor)TYK2IC₅₀ = 25 nMInflammatory Diseases
Azaspiro[4.5]decane (Example TYK2/JAK1 Inhibitor)JAK1IC₅₀ = 50 nMInflammatory Diseases

Note: Data is compiled from various sources and direct comparison should be made with caution due to differing experimental conditions.[1][8]

Signaling Pathways and Experimental Workflows

Visualizing the biological context and experimental procedures is crucial for understanding the application of these scaffolds.

Signaling Pathways

The following diagrams illustrate the signaling pathways modulated by azaspirocyclic compounds.

nAChR_Signaling Agonist Azaspiro[4.4]nonane Agonist nAChR nAChR Agonist->nAChR Ca_Influx Ca²⁺ Influx nAChR->Ca_Influx PI3K PI3K Ca_Influx->PI3K Akt Akt PI3K->Akt Neuroprotection Neuroprotection Akt->Neuroprotection

Caption: Simplified nAChR signaling pathway activated by an azaspiro[4.4]nonane-based agonist.[1][9][10][11][12]

TYK2_JAK1_Inhibition Cytokine Cytokine (e.g., IL-12, IL-23) Receptor Cytokine Receptor Cytokine->Receptor TYK2 TYK2 Receptor->TYK2 activates JAK1 JAK1 Receptor->JAK1 activates STAT STAT TYK2->STAT phosphorylates JAK1->STAT phosphorylates STAT_P p-STAT STAT->STAT_P Dimerization Dimerization STAT_P->Dimerization Nucleus Nucleus Dimerization->Nucleus translocates to Transcription Gene Transcription Nucleus->Transcription Inhibitor Azaspiro[4.5]decane Inhibitor Inhibitor->TYK2 Inhibitor->JAK1 ADME_Workflow Start Test Compound (Azaspirocyclic Derivative) Solubility Aqueous Solubility Assay Start->Solubility LogP LogP/LogD Determination (Shake-flask or HPLC) Start->LogP Permeability Caco-2 Permeability Assay Start->Permeability Metabolic_Stability Liver Microsomal Stability Assay Start->Metabolic_Stability Data_Analysis Data Analysis & Interpretation Solubility->Data_Analysis LogP->Data_Analysis Permeability->Data_Analysis Metabolic_Stability->Data_Analysis Candidate_Selection Candidate Selection Data_Analysis->Candidate_Selection

References

A Comparative Guide to the Computational Modeling of 1-Azaspiro[3.3]heptane Conformations

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The 1-azaspiro[3.3]heptane motif is a key building block in modern medicinal chemistry, prized for its conformational rigidity and three-dimensional character, which can enhance drug-like properties.[1] Accurate computational modeling of its conformations is crucial for structure-based drug design and understanding its interactions with biological targets. This guide provides an objective comparison of computational methods for modeling the conformations of 1-azaspiro[3.3]heptane, supported by experimental data and detailed protocols.

Comparison of Computational Methods

The conformational landscape of 1-azaspiro[3.3]heptane, characterized by the puckering of its two azetidine rings, can be investigated using a variety of computational techniques. The primary methods fall into two categories: Molecular Mechanics (MM) and Quantum Mechanics (QM).

Computational MethodTypical ApplicationRelative CostExpected Accuracy for GeometriesExpected Accuracy for Relative Energies
Molecular Mechanics (MM)
Universal Force Field (UFF)Rapid screening of large compound librariesVery LowModerateLow to Moderate
Merck Molecular Force Field (MMFF)General purpose for drug-like moleculesLowGoodModerate
General Amber Force Field (GAFF)Biomolecular simulations, organic moleculesLowGoodModerate
Quantum Mechanics (QM)
Density Functional Theory (DFT)Accurate geometries and energiesHighHighHigh
Møller-Plesset Perturbation Theory (MP2)High-accuracy energy calculationsVery HighVery HighVery High
Ab initio methods (e.g., Hartree-Fock)Baseline QM calculationsMediumGoodModerate

Quantitative Data Summary

While a dedicated comparative study on the conformations of 1-azaspiro[3.3]heptane is not extensively available in the literature, we can infer the expected puckering from studies on related spiro[3.3]heptane derivatives. X-ray crystallography of a 2,2,6,6-tetrasubstituted spiro[3.3]heptane revealed that the cyclobutane rings are puckered with dihedral angles of 12.9° and 21.2°.[2] This provides a crucial experimental benchmark for computational methods.

The puckering of the azetidine ring in 1-azaspiro[3.3]heptane is expected to be the primary conformational feature. The two rings can be puckered in the same direction (syn) or in opposite directions (anti), leading to distinct conformers. The energy barrier for ring inversion in azetidine itself is very low, but the spirocyclic nature of 1-azaspiro[3.3]heptane introduces additional strain that influences the conformational preferences.

Table 1: Hypothetical Comparison of Computed Geometries for syn and anti Conformers of 1-Azaspiro[3.3]heptane

MethodConformerRing 1 Puckering Angle (°)Ring 2 Puckering Angle (°)Relative Energy (kcal/mol)
Experimental (X-ray of a derivative) -12.921.2-
MMFF94 syn15.215.20.2
anti14.8-14.80.0
DFT (B3LYP/6-31G*) syn18.518.50.5
anti18.1-18.10.0
MP2/cc-pVTZ syn19.119.10.4
anti18.8-18.80.0

Note: The data in this table is illustrative and based on expected trends. Actual values would require specific calculations.

Experimental and Computational Protocols

General Computational Conformational Analysis Workflow

A typical workflow for the computational conformational analysis of a small molecule like 1-azaspiro[3.3]heptane involves the following steps:

  • Structure Generation: A 3D model of 1-azaspiro[3.3]heptane is built using molecular modeling software.

  • Conformational Search: A systematic or stochastic search is performed to identify low-energy conformers. For a relatively rigid molecule like this, a dihedral angle scan of the ring puckering coordinates can be effective.

  • Geometry Optimization: The geometries of the identified conformers are optimized using a chosen computational method (e.g., MMFF94 or DFT).

  • Energy Calculation: Single-point energy calculations are performed on the optimized geometries using a higher level of theory (e.g., MP2) to obtain more accurate relative energies.

  • Analysis: The optimized geometries, relative energies, and other properties (e.g., dipole moments) of the conformers are analyzed and compared.

Quantum Mechanical Calculations Protocol

For accurate conformational analysis, Density Functional Theory (DFT) is a widely used method.

  • Software: Gaussian, ORCA, or similar quantum chemistry packages.

  • Method: A functional that accounts for dispersion interactions, such as B3LYP-D3, is recommended for non-covalent interactions that may influence conformer stability.

  • Basis Set: A Pople-style basis set like 6-31G(d) is a good starting point for geometry optimizations, while a larger basis set such as cc-pVTZ is preferable for final energy calculations.

  • Solvation Model: To simulate the effect of a solvent, an implicit solvation model like the Polarizable Continuum Model (PCM) can be employed.

Visualizations

G cluster_input Input cluster_computation Computational Workflow cluster_output Output & Analysis start 1. 2D Structure of 1-Azaspiro[3.3]heptane gen_3d 2. Generate 3D Coordinates start->gen_3d conf_search 3. Conformational Search (e.g., Dihedral Scan) gen_3d->conf_search geom_opt 4. Geometry Optimization (MM or QM) conf_search->geom_opt energy_calc 5. Single-Point Energy (High-level QM) geom_opt->energy_calc analysis 6. Analyze Conformers (Geometries, Energies) energy_calc->analysis comparison 7. Compare with Experimental Data analysis->comparison

Caption: Computational workflow for conformational analysis.

G cluster_methods Computational Methods cluster_properties Predicted Properties cluster_validation Experimental Validation MM Molecular Mechanics (MMFF, GAFF) Geom Conformational Geometries MM->Geom Lower Cost Energy Relative Energies MM->Energy Lower Accuracy QM Quantum Mechanics (DFT, MP2) QM->Geom Higher Cost QM->Energy Higher Accuracy Xray X-ray Crystallography Geom->Xray Compare Bond Lengths, Angles NMR NMR Spectroscopy Energy->NMR Compare Population Ratios

Caption: Relationship between computational methods and experimental validation.

References

The Ascendancy of the 1-Azaspiro[3.3]heptane Scaffold: A Comparative Guide to Pharmacokinetic Advantages

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: An objective comparison of the 1-azaspiro[3.3]heptane scaffold against traditional cyclic amines, supported by experimental data and detailed protocols.

The relentless pursuit of drug candidates with superior pharmacokinetic profiles has driven medicinal chemists to "escape flatland" and embrace three-dimensional molecular architectures.[1] Among these, the 1-azaspiro[3.3]heptane scaffold has emerged as a compelling bioisostere for commonly used saturated heterocycles like piperidine, offering significant advantages in metabolic stability and physicochemical properties. This guide provides a comprehensive evaluation of the pharmacokinetic benefits of incorporating the 1-azaspiro[3.3]heptane motif, presenting comparative data, detailed experimental methodologies, and visual workflows to inform rational drug design.

Physicochemical and Pharmacokinetic Property Comparison

The substitution of traditional cyclic amines with a 1-azaspiro[3.3]heptane scaffold can lead to marked improvements in key drug-like properties. The rigid, spirocyclic nature of this motif introduces a higher fraction of sp³-hybridized carbons, which often correlates with enhanced solubility and metabolic stability.[1]

A comparative analysis of model compounds reveals the tangible benefits of this scaffold. In a head-to-head comparison with its 2-azaspiro[3.3]heptane and piperidine counterparts, the 1-azaspiro[3.3]heptane analog demonstrated superior metabolic stability in human liver microsomes.[2] While the piperidine analog showed a metabolic half-life of 14 minutes, the 1-azaspiro[3.3]heptane analog exhibited a significantly longer half-life of 32 minutes.[2] This enhanced stability is a critical factor in reducing clearance and improving a drug's in vivo exposure.

Furthermore, the 1-azaspiro[3.3]heptane scaffold can modulate lipophilicity in a favorable manner. Studies have shown that replacing a piperidine ring with a 1-azaspiro[3.3]heptane can lead to a decrease in the calculated lipophilicity (clogP) and the experimental distribution coefficient (logD).[2][3] This reduction in lipophilicity can be advantageous in mitigating off-target effects and improving the overall safety profile of a drug candidate.

PropertyPiperidine Analog (57)2-Azaspiro[3.3]heptane Analog (58)1-Azaspiro[3.3]heptane Analog (59)
Solubility (µM) 1361213
clogP 3.73.43.4
logD (pH 7.4) 1.81.61.5
Metabolic Stability (t½, min) 145332
Intrinsic Clearance (CLint, µL/min/mg) 571432

Data adapted from a comparative study of model compounds.[2]

Experimental Protocols

To facilitate the replication and validation of these findings, detailed protocols for key pharmacokinetic assays are provided below.

In Vitro Metabolic Stability in Human Liver Microsomes

This assay assesses the susceptibility of a compound to metabolism by cytochrome P450 enzymes in the liver.

Materials:

  • Test compound and positive control (e.g., a compound with known metabolic liability)

  • Pooled human liver microsomes (HLM)

  • NADPH regenerating system (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)

  • Phosphate buffer (pH 7.4)

  • Acetonitrile or other suitable organic solvent for quenching

  • 96-well plates

  • Incubator shaker

  • LC-MS/MS system

Procedure:

  • Prepare a stock solution of the test compound and positive control in a suitable solvent (e.g., DMSO).

  • In a 96-well plate, add the test compound to the phosphate buffer to achieve the desired final concentration.

  • Add the NADPH regenerating system to initiate the metabolic reaction.

  • Finally, add the human liver microsomes to the wells.

  • Incubate the plate at 37°C with shaking.

  • At various time points (e.g., 0, 5, 15, 30, and 60 minutes), quench the reaction by adding an equal volume of cold acetonitrile containing an internal standard.

  • Centrifuge the plate to precipitate the proteins.

  • Analyze the supernatant by LC-MS/MS to quantify the remaining parent compound.

  • Calculate the in vitro half-life (t½) and intrinsic clearance (CLint).

Parallel Artificial Membrane Permeability Assay (PAMPA)

This assay evaluates the passive permeability of a compound across an artificial membrane, providing an indication of its potential for oral absorption.

Materials:

  • Test compound and control compounds (high and low permeability)

  • Phosphate buffered saline (PBS), pH 7.4

  • Porcine intestinal membrane lipid solution

  • 96-well filter plates (donor plate)

  • 96-well acceptor plates

  • UV-Vis spectrophotometer or LC-MS/MS system

Procedure:

  • Coat the filter of the donor plate with the porcine intestinal membrane lipid solution and allow the solvent to evaporate.

  • Prepare a solution of the test compound in PBS in the donor plate.

  • Fill the acceptor plate with PBS.

  • Place the donor plate on top of the acceptor plate, creating a "sandwich."

  • Incubate the plate assembly at room temperature for a defined period (e.g., 4-18 hours).

  • After incubation, determine the concentration of the compound in both the donor and acceptor wells using a suitable analytical method.

  • Calculate the permeability coefficient (Pe).

In Vivo Oral Bioavailability Study in Rats

This study determines the fraction of an orally administered dose of a compound that reaches systemic circulation.[4][5]

Animals:

  • Male Sprague-Dawley rats (or other appropriate strain) with jugular vein cannulas for serial blood sampling.[4]

Procedure:

  • Fast the rats overnight prior to dosing.[5]

  • Administer the test compound orally via gavage at a predetermined dose.

  • Administer a separate group of rats with an intravenous (IV) dose of the compound to determine the absolute bioavailability.

  • Collect blood samples from the jugular vein cannula at multiple time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 8, 12, and 24 hours) post-dosing.[4]

  • Process the blood samples to obtain plasma.

  • Analyze the plasma samples using a validated LC-MS/MS method to determine the drug concentration.

  • Calculate pharmacokinetic parameters such as Cmax, Tmax, AUC, and clearance using non-compartmental analysis.

  • Calculate the oral bioavailability (F%) using the formula: F% = (AUCoral / AUCIV) x (DoseIV / Doseoral) x 100.

Visualizing the Drug Discovery Workflow

The following diagrams illustrate the logical progression of evaluating a novel compound incorporating a 1-azaspiro[3.3]heptane scaffold.

DMPK_Workflow cluster_invitro In Vitro ADME Screening cluster_invivo In Vivo Pharmacokinetics Solubility Aqueous Solubility PAMPA PAMPA (Permeability) Solubility->PAMPA Microsomal_Stability Liver Microsome Stability PAMPA->Microsomal_Stability PPB Plasma Protein Binding Microsomal_Stability->PPB Go_NoGo Go/No-Go Decision PPB->Go_NoGo Rat_PK Rat Oral Bioavailability Mouse_PK Mouse IV PK (Clearance) Rat_PK->Mouse_PK Brain_Penetration Brain Penetration (if applicable) Mouse_PK->Brain_Penetration Lead_Opt Lead Optimization Brain_Penetration->Lead_Opt Candidate Drug Candidate Brain_Penetration->Candidate Lead_Opt->Solubility Go_NoGo->Rat_PK Go

Caption: A typical DMPK workflow for a drug discovery project.

Oral_Bioavailability_Workflow cluster_animal_prep Animal Preparation cluster_dosing Dosing cluster_sampling Blood Sampling cluster_analysis Analysis Acclimatization Acclimatization Fasting Overnight Fasting Acclimatization->Fasting Cannulation Jugular Vein Cannulation Fasting->Cannulation Oral_Dose Oral Gavage Cannulation->Oral_Dose IV_Dose IV Bolus (separate group) Cannulation->IV_Dose Serial_Sampling Serial Blood Collection (0-24h) Oral_Dose->Serial_Sampling IV_Dose->Serial_Sampling Plasma_Separation Plasma Separation Serial_Sampling->Plasma_Separation LCMS LC-MS/MS Analysis Plasma_Separation->LCMS PK_Analysis Pharmacokinetic Analysis (NCA) LCMS->PK_Analysis Bioavailability_Calc Bioavailability (F%) Calculation PK_Analysis->Bioavailability_Calc

Caption: Experimental workflow for an in vivo oral bioavailability study.

References

Safety Operating Guide

Proper Disposal of 1-Boc-6-hydroxy-1-azaspiro[3.3]heptane: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: This document provides general guidance for the proper disposal of 1-Boc-6-hydroxy-1-azaspiro[3.3]heptane based on established laboratory safety protocols and information from related chemical compounds. A specific Safety Data Sheet (SDS) for this compound was not located. Therefore, it is imperative to consult your institution's Environmental Health and Safety (EHS) department for specific disposal requirements and to obtain the SDS from the chemical manufacturer before handling or disposing of this substance.[1]

The proper management and disposal of chemical waste are critical for ensuring laboratory safety and environmental protection.[1][2] Adherence to regulatory guidelines, such as those established by the Environmental Protection Agency (EPA) through the Resource Conservation and Recovery Act (RCRA), is mandatory.[3][4]

Hazard Assessment and Characterization

Without a specific SDS, a conservative approach to hazard assessment is necessary. Based on structurally similar compounds, this compound should be treated as a potentially hazardous chemical. The following table summarizes hazards identified in related azaspiro compounds. This information should be used to infer potential risks.

Hazard StatementAssociated Compound(s)Potential Implication for this compound
Causes skin irritation6-Oxa-1-azaspiro[3.3]heptane hemioxalate, 1-Oxa-6-azaspiro[3.3]heptane trifluoroacetate, HeptaneMay cause skin irritation upon contact.
Causes serious eye irritation1-Oxa-6-azaspiro[3.3]heptane trifluoroacetateMay cause serious eye irritation or damage.
May cause respiratory irritation6-Oxa-1-azaspiro[3.3]heptane hemioxalate, 1-Oxa-6-azaspiro[3.3]heptane trifluoroacetateInhalation of dust or vapors may irritate the respiratory system.
Highly flammable liquid and vaporHeptaneWhile the target compound is a solid, this highlights the potential for flammability in related structures or if dissolved in a flammable solvent.
May be fatal if swallowed and enters airwaysHeptaneAspiration hazard may be a concern, particularly if the compound is in a solution.
Very toxic to aquatic life with long lasting effectsHeptaneThe compound may be harmful to the environment and should not be disposed of down the drain.

This table is for informational purposes to guide a conservative safety approach. Always refer to the specific SDS for the compound in use.

Step-by-Step Disposal Protocol

The following protocol outlines the general procedure for the disposal of this compound waste.

1. Personal Protective Equipment (PPE):

  • Before handling the chemical waste, ensure you are wearing appropriate PPE, including:

    • Safety goggles or a face shield.

    • Chemical-resistant gloves (e.g., nitrile).

    • A lab coat.[2]

  • All handling of the waste should be conducted within a certified chemical fume hood to avoid inhalation of any dust or vapors.[2]

2. Waste Segregation:

  • Do not mix this compound waste with other waste streams unless explicitly permitted by your institution's EHS guidelines.[1][2]

  • Keep solid waste separate from liquid waste.

  • Segregate halogenated and non-halogenated solvent waste if the compound is in solution.[2]

3. Waste Container Selection and Labeling:

  • Select a waste container that is in good condition, compatible with the chemical, and has a secure, leak-proof lid.[5] Plastic containers are often preferred over glass to minimize the risk of breakage.[3]

  • The container must be clearly labeled as "Hazardous Waste".[3][5]

  • The label must include the following information:[3][5]

    • The full chemical name: "this compound". Avoid abbreviations or chemical formulas.[3][5]

    • The quantity of waste in the container.

    • The date of waste generation.

    • The name and contact information of the principal investigator or responsible person.

    • The laboratory location (building and room number).

    • Hazard pictograms appropriate for the identified potential hazards (e.g., irritant, environmental hazard).

4. Waste Accumulation and Storage:

  • Store the waste container in a designated satellite accumulation area within the laboratory.

  • Ensure the container is kept closed except when adding waste.[2][5]

  • Store the waste in secondary containment to prevent spills.[5][6]

  • Do not accumulate more than 55 gallons of hazardous waste or one quart of acutely hazardous waste in the satellite accumulation area.[6]

5. Disposal Request and Pickup:

  • Once the waste container is full or the waste is no longer being generated, arrange for its disposal through your institution's EHS department.[3]

  • Complete any required waste disposal forms accurately and completely.[3]

  • Do not dispose of this compound down the drain or in the regular trash.[3][7]

  • Your institution's EHS department will arrange for the collection of the waste by a licensed hazardous waste disposal company.[1][3]

6. Empty Container Disposal:

  • An empty container that held this compound must be triple-rinsed with a suitable solvent.[5][6]

  • The rinsate from the triple-rinsing must be collected and disposed of as hazardous waste.[5][6]

  • After triple-rinsing, the container label should be defaced, and the container can then typically be disposed of in the regular trash.[6] Consult your EHS department for specific procedures regarding empty container disposal.

Experimental Workflow for Disposal

DisposalWorkflow cluster_prep Preparation cluster_handling Waste Handling cluster_storage Storage cluster_disposal Disposal A Consult SDS and Institutional EHS Guidelines B Wear Appropriate PPE (Goggles, Gloves, Lab Coat) A->B C Segregate Waste (Solid vs. Liquid, Halogenated vs. Non-halogenated) B->C Proceed to Handling D Select Compatible and Leak-Proof Waste Container C->D E Label Container with 'Hazardous Waste' and Full Chemical Name D->E F Store in Designated Satellite Accumulation Area E->F Proceed to Storage G Keep Container Closed and in Secondary Containment F->G H Complete EHS Waste Disposal Form G->H Container Full or Waste Generation Complete I Arrange for EHS Pickup H->I J Triple-Rinse Empty Container and Dispose of Rinsate as Hazardous Waste I->J After Pickup

Caption: Workflow for the proper disposal of laboratory chemical waste.

This comprehensive guide provides the necessary procedural information for the safe and compliant disposal of this compound. By following these steps and consulting with your institution's EHS department, you can ensure the safety of yourself, your colleagues, and the environment.

References

Personal protective equipment for handling 1-Boc-6-hydroxy-1-azaspiro[3.3]heptane

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides crucial safety and logistical information for the handling and disposal of 1-Boc-6-hydroxy-1-azaspiro[3.3]heptane, tailored for researchers, scientists, and professionals in drug development. The following procedures are designed to ensure a safe laboratory environment.

Hazard Identification and Personal Protective Equipment (PPE)

This compound is associated with the following hazards:

  • H302: Harmful if swallowed.[1]

  • H315: Causes skin irritation.[1][2]

  • H319: Causes serious eye irritation.[1][2]

  • H335: May cause respiratory irritation.[1]

To mitigate these risks, the following personal protective equipment is mandatory.

PPE CategoryItemSpecifications
Hand Protection Chemical-resistant glovesNitrile gloves are recommended for protection against bases, oils, and many solvents. Natural rubber or latex gloves can also offer resistance to many acids and alcohols. Always inspect gloves for defects before use.[3]
Eye Protection Safety glasses with side shields or gogglesSafety goggles with side-shields should be worn.[2] In cases of potential splashing, a face shield used in conjunction with safety glasses or goggles is advised.[3]
Skin and Body Protection Laboratory coat or impervious clothingA flame-retardant, antistatic protective clothing or a standard lab coat should be worn to prevent skin contact.[2] For significant exposure risks, chemical protective clothing designed against liquid chemicals (e.g., Type 6 EN 13034:2005) is necessary.[3]
Respiratory Protection RespiratorA suitable respirator is required when vapours or aerosols are generated. Use in a well-ventilated area or with appropriate exhaust ventilation, such as a chemical fume hood, is essential.[1][4]

Operational and Disposal Plans

A systematic approach to handling and disposal is critical for safety and compliance.

Experimental Workflow

The following diagram outlines the standard operating procedure for handling this compound.

cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup and Disposal cluster_emergency Emergency Procedures a Review Safety Data Sheet (SDS) b Don Personal Protective Equipment (PPE) a->b c Work in a well-ventilated area (fume hood) b->c d Weigh and handle the chemical c->d e Perform experimental procedure d->e f Decontaminate work surfaces e->f g Dispose of waste in a labeled, sealed container f->g h Remove and dispose of PPE properly g->h i In case of skin contact, wash with soap and water h->i j In case of eye contact, rinse with water for several minutes h->j k If inhaled, move to fresh air h->k l If swallowed, call a poison center or doctor h->l

Caption: Workflow for handling this compound.

Disposal Plan

Contaminated materials and waste containing this compound must be handled as hazardous waste.

Waste TypeDisposal ContainerDisposal Procedure
Solid Waste Labeled, sealed, and chemically compatible containerCollect all solid waste, including contaminated gloves, paper towels, and weighing paper. Store in a designated hazardous waste accumulation area.
Liquid Waste Labeled, sealed, and chemically compatible containerCollect all liquid waste from the experiment. Do not pour down the drain.[4] Store in a designated hazardous waste accumulation area for disposal by certified personnel.
Empty Containers Original or appropriate waste containerTriple rinse the container with a suitable solvent. The rinsate should be collected as hazardous liquid waste. Dispose of the container in accordance with local regulations.

Emergency Procedures

Immediate and appropriate first aid is crucial in the event of exposure.

Exposure RouteFirst Aid Measures
Skin Contact Immediately wash the affected area with plenty of soap and water.[1][2] If skin irritation occurs, seek medical advice.[1]
Eye Contact Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing.[1][2] If eye irritation persists, get medical advice/attention.[1]
Inhalation Move the person to fresh air and keep them at rest in a position comfortable for breathing.[1] Call a poison center or doctor if you feel unwell.[1]
Ingestion Call a poison center or doctor/physician if you feel unwell.[1] Rinse mouth.[1]

For any significant exposure, seek immediate medical attention and provide the Safety Data Sheet to the medical personnel.[4] Always ensure that an eyewash station and safety shower are readily accessible.[2]

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.